molecular formula C10H7NO3S B7731207 Aspergillus niger-IN-1

Aspergillus niger-IN-1

Cat. No.: B7731207
M. Wt: 221.23 g/mol
InChI Key: IZVVCHFDGJEVTB-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspergillus niger-IN-1 is a useful research compound. Its molecular formula is C10H7NO3S and its molecular weight is 221.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5Z)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-7-4-2-1-3-6(7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVVCHFDGJEVTB-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6325-94-6
Record name NSC31153
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-HYDROXY-BENZYLIDENE)-THIAZOLIDINE-2,4-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Synthesis and Characterization of Bioactive Compounds in Aspergillus niger: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific designation "Aspergillus niger-IN-1" does not correspond to a recognized compound or strain in publicly available scientific literature. This technical guide, therefore, provides a comprehensive overview of the methodologies for the synthesis and characterization of a model class of bioactive compounds, cyclodepsipeptides, produced through the heterologous expression of non-ribosomal peptide synthetases (NRPSs) in the versatile filamentous fungus, Aspergillus niger. This guide is intended for researchers, scientists, and drug development professionals.

Aspergillus niger is a widely utilized industrial microorganism known for its capacity to produce a variety of organic acids, enzymes, and secondary metabolites.[1][2][3] Its genetic tractability and robust fermentation characteristics make it an excellent host for the synthesis of complex natural products.[4][5] This guide will detail the general workflow, from strain engineering to the characterization of the final product, exemplified by the production of cyclodepsipeptides.

I. Strain Engineering for Heterologous Production

The synthesis of novel or heterologous compounds in A. niger begins with the genetic modification of the host strain. This typically involves the introduction of a biosynthetic gene cluster (BGC) encoding the necessary enzymes for the production of the target molecule. The use of inducible promoter systems, such as the Tet-on system, allows for precise control over the expression of the heterologous genes.[4][6][7]

Experimental Protocol: Transformation of Aspergillus niger

This protocol outlines the key steps for introducing a gene expression cassette into A. niger protoplasts.

  • Preparation of Protoplasts:

    • Cultivate the recipient A. niger strain in a suitable liquid medium (e.g., minimal medium supplemented with the necessary auxotrophies) for 16-20 hours at 30°C with shaking.

    • Harvest the mycelium by filtration and wash with a sterile osmotic stabilizer solution (e.g., 1.2 M MgSO₄).

    • Resuspend the mycelium in an enzymatic solution containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer.

    • Incubate at 30°C with gentle shaking for 2-4 hours until a sufficient number of protoplasts are released.

    • Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.

    • Wash the protoplasts with the osmotic stabilizer and then with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).

    • Resuspend the protoplasts in STC buffer to a final concentration of 10⁷-10⁸ protoplasts/mL.

  • Transformation:

    • To 100 µL of the protoplast suspension, add the plasmid DNA (containing the gene of interest under the control of an inducible promoter and a selection marker, e.g., hygromycin resistance).

    • Add 25 µL of PEG 6000 solution (30% w/v in STC buffer) and mix gently.

    • Incubate on ice for 20 minutes.

    • Add 1 mL of PEG 6000 solution and mix.

    • Incubate at room temperature for 15 minutes.

    • Add 1 mL of STC buffer and mix.

    • Plate the transformation mixture onto selective regeneration agar plates (e.g., minimal medium with 1.2 M sorbitol and the appropriate selective agent, such as hygromycin).

    • Incubate at 30°C for 3-5 days until transformants appear.

  • Selection and Verification of Transformants:

    • Isolate individual transformants and transfer them to fresh selective plates to obtain pure cultures.

    • Verify the integration of the expression cassette into the fungal genome using PCR with primers specific to the introduced gene and/or promoter.

II. Fermentation and Production

Once a genetically verified strain is obtained, the next step is to cultivate it under conditions that favor the production of the target compound. This involves optimizing media composition, feeding strategies, and induction parameters.

Experimental Protocol: Shake Flask Cultivation for Compound Production
  • Inoculation: Inoculate a suitable production medium (e.g., a defined minimal medium or a complex medium like potato dextrose broth) with spores or a pre-culture of the engineered A. niger strain.

  • Incubation: Incubate the culture at 30°C with vigorous shaking (e.g., 200-250 rpm).

  • Induction: When the culture reaches the desired growth phase (e.g., early exponential phase), add the inducer molecule (e.g., doxycycline for the Tet-on system) to initiate the expression of the heterologous gene.[4]

  • Precursor Feeding: For many secondary metabolites, the yield can be significantly increased by feeding precursors. For example, in the production of enniatin, feeding L-valine and D-2-hydroxyisovaleric acid can boost titers.[5]

  • Harvesting: After a set incubation period (typically 48-96 hours post-induction), harvest the culture. Separate the mycelium from the culture broth by filtration or centrifugation. The target compound may be intracellular or secreted into the medium.

Data Presentation: Production Titers of Heterologously Produced Cyclodepsipeptides

The following table summarizes reported production titers for various cyclodepsipeptides synthesized in engineered A. niger strains.

CyclodepsipeptideProduction Titer (mg/L)Cultivation MethodReference
Enniatin Bup to 4,500Fed-batch fermentation[5]
Beauvericin~350-600Shake flask with optimized feeding[4][7]
Bassianolide~350-600Shake flask with optimized feeding[4][7]

III. Extraction and Purification

The target compound must be isolated from the culture (mycelium or broth) and purified for subsequent characterization and bioactivity testing.

Experimental Protocol: Extraction and Purification of Cyclodepsipeptides
  • Extraction:

    • From Culture Broth: Extract the filtered broth with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction 2-3 times. Combine the organic phases and evaporate the solvent under reduced pressure.

    • From Mycelium: Lyophilize the harvested mycelium and then extract with a suitable organic solvent (e.g., methanol or acetone) using sonication or maceration. Filter the extract and evaporate the solvent.

  • Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Perform preparative High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.

    • Use a gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) as the mobile phase to separate the compounds.

    • Collect fractions corresponding to the peaks of interest and evaporate the solvent.

IV. Characterization of the Synthesized Compound

The purified compound is then subjected to various analytical techniques to confirm its identity, purity, and structure.

Analytical Techniques and Expected Data
TechniquePurposeExpected Data
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak at a characteristic retention time.
Mass Spectrometry (MS/MS) Determination of molecular weight and fragmentation pattern for structural elucidation.A molecular ion peak corresponding to the expected mass of the compound and characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Detailed structural elucidation, including stereochemistry.A set of chemical shifts and coupling constants that can be assigned to the specific atoms in the molecule's structure.
X-ray Crystallography Unambiguous determination of the three-dimensional structure.A crystal structure that confirms the connectivity and stereochemistry of the molecule.

V. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflows and pathways involved in the production of heterologous compounds in A. niger.

Diagram 1: General Workflow for Heterologous Production

G cluster_0 Strain Engineering cluster_1 Production cluster_2 Downstream Processing cluster_3 Characterization Gene Design Gene Design Plasmid Construction Plasmid Construction Gene Design->Plasmid Construction A. niger Transformation A. niger Transformation Plasmid Construction->A. niger Transformation Transformant Selection Transformant Selection A. niger Transformation->Transformant Selection Shake Flask Cultivation Shake Flask Cultivation Transformant Selection->Shake Flask Cultivation Induction & Feeding Induction & Feeding Shake Flask Cultivation->Induction & Feeding Harvesting Harvesting Induction & Feeding->Harvesting Extraction Extraction Harvesting->Extraction Purification (HPLC) Purification (HPLC) Extraction->Purification (HPLC) HPLC HPLC Purification (HPLC)->HPLC MS/MS MS/MS HPLC->MS/MS NMR NMR MS/MS->NMR Bioactivity Testing Bioactivity Testing NMR->Bioactivity Testing

Caption: A generalized workflow for the production and characterization of a heterologous compound in Aspergillus niger.

Diagram 2: Tet-on Inducible Gene Expression System

G cluster_0 No Inducer cluster_1 Inducer Present (Doxycycline) rtTA rtTA Protein tetO tetO Operator rtTA->tetO No Binding Promoter Minimal Promoter tetO->Promoter Gene Gene of Interest Promoter->Gene No Transcription No Transcription Gene->No Transcription rtTA_dox rtTA + Doxycycline tetO2 tetO Operator rtTA_dox->tetO2 Binding Promoter2 Minimal Promoter tetO2->Promoter2 Gene2 Gene of Interest Promoter2->Gene2 Transcription Transcription Gene2->Transcription Doxycycline Doxycycline Doxycycline->rtTA_dox Binds

References

Unveiling the Antimicrobial Potential of Aspergillus niger-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial activity of Aspergillus niger-IN-1, a thiazolidine-2,4-dione derivative. This document collates available quantitative data, details relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows to support further research and development in the field of antimicrobial agents.

Antimicrobial Spectrum of this compound

This compound has demonstrated a broad spectrum of activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
Microorganism Gram Stain/Fungal Type MIC (μM/mL)
Bacillus subtilisGram-positive11.3[1]
Staphylococcus aureusGram-positive5.65[1]
Klebsiella pneumoniaeGram-negative11.3[1]
Escherichia coliGram-negative5.65[1]
Salmonella typhiGram-negative5.65[1]
Candida albicansYeast5.65[1]
Aspergillus nigerMold5.65[1]

Experimental Protocols

The determination of the antimicrobial activity of this compound, specifically the MIC values, is typically performed using the broth microdilution method. This standard and widely accepted technique allows for the efficient testing of a compound against multiple microorganisms in a high-throughput format.

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps for determining the MIC of this compound.

2.1.1. Materials and Reagents:

  • This compound stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microbial cultures in the logarithmic growth phase.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Spectrophotometer.

  • Multichannel pipette.

  • Incubator.

2.1.2. Preparation of Microbial Inoculum:

  • Isolate a few colonies of the test microorganism from a fresh agar plate.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute the standardized suspension in the appropriate broth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).

2.1.3. Preparation of Drug Dilutions:

  • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the wells of the 96-well microtiter plate.

  • The final volume in each well should be 100 µL.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

2.1.4. Inoculation and Incubation:

  • Add 100 µL of the prepared microbial inoculum to each well containing the drug dilutions and the positive control well.

  • The final volume in these wells will be 200 µL.

  • Seal the plates and incubate at the optimal temperature for the specific microorganism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

2.1.5. Determination of MIC:

  • After incubation, visually inspect the microtiter plates for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the key steps in the broth microdilution method for determining the antimicrobial susceptibility of a compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of This compound B->C D Incubate Plate C->D E Observe for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Antimicrobial Susceptibility Testing Workflow
Proposed Mechanism of Action: Inhibition of Mur Ligase Pathway

Thiazolidine-2,4-dione derivatives are known to exert their antimicrobial effects by targeting bacterial cell wall synthesis. A key enzyme in this pathway is Mur ligase, which is essential for the formation of peptidoglycan, a critical component of the bacterial cell wall. The following diagram illustrates a conceptual pathway of this inhibition.

mechanism_of_action cluster_bacterial_cell Bacterial Cell cluster_inhibition UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB Peptidoglycan Peptidoglycan Precursor UDP_NAM->Peptidoglycan MurC, MurD, MurE, MurF (Mur Ligases) CellWall Bacterial Cell Wall Peptidoglycan->CellWall Transglycosylation & Transpeptidation Inhibitor This compound (Thiazolidine-2,4-dione derivative) Inhibitor->UDP_NAM Inhibition

Conceptual Pathway of Mur Ligase Inhibition

References

Thiazolidine-2,4-dione Derivatives: A Technical Guide to Their Antifungal Activity Against Aspergillus niger

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While Aspergillus niger is a prolific producer of a wide array of secondary metabolites, current scientific literature does not support its role as a natural source of thiazolidine-2,4-dione derivatives.[1][2] Instead, the thiazolidine-2,4-dione (TZD) scaffold has garnered significant interest in medicinal chemistry as a synthetic pharmacophore.[3][4] Derivatives of TZD have been extensively synthesized and evaluated for a broad spectrum of biological activities, including antimicrobial, antidiabetic, and anticancer properties.[3][5][6][7][8][9] Notably, numerous studies have investigated the potential of these synthetic derivatives as antifungal agents, with Aspergillus niger, a common opportunistic human pathogen, being a frequent target for these investigations.[7][10][11][12]

This technical guide provides an in-depth overview of synthetic thiazolidine-2,4-dione derivatives, focusing on their antifungal activity against Aspergillus niger. It details the experimental protocols for their synthesis and biological evaluation, presents quantitative data on their efficacy, and visualizes the general workflow for their development as potential antifungal agents.

Antifungal Activity of Thiazolidine-2,4-dione Derivatives Against Aspergillus niger

A number of synthesized thiazolidine-2,4-dione derivatives have demonstrated inhibitory activity against Aspergillus niger. The antifungal efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays. The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the TZD core and its appended moieties significantly influence the antifungal potency.[12][13] For instance, the presence of electron-withdrawing groups on the benzylidene ring attached to the TZD core has been reported to enhance antifungal activity against A. niger.[12]

Quantitative Data Summary

The following table summarizes the antifungal activity of various synthesized thiazolidine-2,4-dione derivatives against Aspergillus niger as reported in the literature.

Compound/Derivative SeriesAntifungal Assay MethodResults (e.g., Zone of Inhibition, MIC)Reference
2-(p-substituted benzylidene)-3-(5-alkyl-1,3,4-thiadiazol-2-yl) thiazolidin-4-onesSerial dilution methodCompounds with electron-withdrawing groups (e.g., fluoro, nitro, bromo) showed moderate to good activity.[12]
Thiazolidin-3-yl acetic acid derivativesNot specifiedExhibited remarkable antifungal activity.[6]
3,5-disubstituted thiazolidinedionesNot specifiedEvaluated for antifungal activity against Aspergillus niger.[7]
Thiazolidine-2,4-dione based quinazolinone derivativesCup plate methodCompounds 5b, 5i, and 5o showed good antifungal activity with zone of inhibition ranging from 20-23 mm.[14]
Indole-incorporated thiazolidinone derivativesNot specifiedCompounds were screened but found to be inactive against Aspergillus niger at the tested concentration.[11]

Experimental Protocols

This section details the generalized methodologies for the synthesis of thiazolidine-2,4-dione derivatives and the subsequent evaluation of their antifungal activity against Aspergillus niger.

Synthesis of Thiazolidine-2,4-dione Derivatives

A common and versatile method for the synthesis of 5-substituted-thiazolidine-2,4-dione derivatives is the Knoevenagel condensation.[5][8][15]

Step 1: Synthesis of Thiazolidine-2,4-dione (TZD)

  • Equimolar amounts of chloroacetic acid and thiourea are dissolved in water.[14][16]

  • The mixture is stirred, often at a reduced temperature, to form a precipitate of 2-imino-thiazolidin-4-one.[16]

  • Concentrated hydrochloric acid is added, and the mixture is refluxed for several hours (typically 8-11 hours).[14][16]

  • Upon cooling, the product, thiazolidine-2,4-dione, crystallizes and can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[14]

Step 2: Knoevenagel Condensation for 5-Arylidene-Thiazolidine-2,4-dione Derivatives

  • Thiazolidine-2,4-dione is dissolved in a suitable solvent such as ethanol or toluene.[17]

  • A catalytic amount of a base, commonly piperidine, is added to the solution.[15][17]

  • An appropriate aromatic aldehyde is then added to the reaction mixture.

  • The mixture is refluxed for a period ranging from a few hours to over a day, with the progress of the reaction monitored by thin-layer chromatography (TLC).[16][17]

  • After the reaction is complete, the mixture is cooled, and the resulting solid product is filtered, washed, and purified, typically by recrystallization.

Antifungal Susceptibility Testing

The in vitro antifungal activity of the synthesized thiazolidine-2,4-dione derivatives against Aspergillus niger is commonly assessed using standard methods such as the agar diffusion method or broth microdilution method.

Agar Disc/Cup Plate Diffusion Method

  • A standardized inoculum of Aspergillus niger is uniformly spread over the surface of a suitable agar medium (e.g., Potato Dextrose Agar).

  • Sterile filter paper discs or wells (cups) are impregnated with known concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO).[11]

  • The discs/cups are placed on the inoculated agar surface.

  • A standard antifungal drug (e.g., Griseofulvin, Fluconazole) and the solvent alone serve as positive and negative controls, respectively.[7][14]

  • The plates are incubated at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • The antifungal activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc/cup.[14]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.

  • A standardized suspension of Aspergillus niger spores is added to each well.

  • The plates are incubated under suitable conditions.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the fungus.[12][18]

Visualizations

General Workflow for Synthesis and Antifungal Evaluation

G cluster_synthesis Synthesis cluster_evaluation Antifungal Evaluation cluster_sar Further Development start Starting Materials (e.g., Chloroacetic Acid, Thiourea, Aldehydes) tzd Synthesis of Thiazolidine-2,4-dione start->tzd knoevenagel Knoevenagel Condensation tzd->knoevenagel purification Purification & Characterization (Recrystallization, NMR, IR, MS) knoevenagel->purification antifungal_assay Antifungal Susceptibility Testing (Agar Diffusion / Broth Dilution) purification->antifungal_assay prep_culture Prepare Aspergillus niger Culture prep_culture->antifungal_assay data_analysis Data Analysis (Measure Zone of Inhibition / Determine MIC) antifungal_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the development of thiazolidine-2,4-dione derivatives as antifungal agents.

Conclusion

Thiazolidine-2,4-dione derivatives represent a promising class of synthetic compounds with demonstrable antifungal activity against Aspergillus niger. The versatility of their synthesis, particularly through Knoevenagel condensation, allows for the creation of diverse chemical libraries. Structure-activity relationship studies are crucial in guiding the design of more potent and selective antifungal agents. Further research, including in vivo efficacy studies and elucidation of the precise mechanisms of action, is warranted to fully explore the therapeutic potential of this chemical scaffold in combating fungal infections caused by Aspergillus niger.

References

Unveiling the Arsenal: A Technical Guide to Bioactive Antimicrobial Metabolites from Aspergillus niger

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspergillus niger, a ubiquitous filamentous fungus, is widely recognized for its role in industrial fermentation processes. However, beyond its application in producing organic acids and enzymes, this versatile microorganism harbors a sophisticated biochemical machinery capable of synthesizing a diverse array of secondary metabolites. A significant portion of this metabolome exhibits potent antimicrobial properties, positioning A. niger as a promising source for the discovery and development of novel therapeutic agents. This technical guide provides an in-depth exploration of the antimicrobial bioactive compounds derived from A. niger, focusing on quantitative data, detailed experimental protocols, and the underlying biological workflows.

Quantitative Antimicrobial Activity of Aspergillus niger Metabolites

The antimicrobial efficacy of various compounds and crude extracts from A. niger has been extensively evaluated against a wide range of pathogenic bacteria and fungi. The following tables summarize the key quantitative data, including Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, to facilitate a comparative analysis of their potency.

Table 1: Antibacterial Activity of Aspergillus niger Metabolites and Extracts

Bioactive Compound/ExtractTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Crude Ethyl Acetate Extract Staphylococcus aureus-18[1]
Corynebacterium glutamicum-17[1]
Escherichia coli-10[1]
Bacillus licheniformis--[1]
Ethanol Extract Escherichia coli12524[2]
Staphylococcus aureus125-[2]
Pseudomonas fluorescens1250-[2]
Streptococcus mutans1250-[2]
Ethyl Acetate Extract Escherichia coli62.536[2]
Streptococcus mutans312.5-[2]
Pseudomonas fluorescens312.5-[2]
Staphylococcus aureus312.5-[2]
Purified Polypeptide Staphylococcus aureus ATCC 259238-[3]
Methicillin-resistant S. aureus (MRSA)32-[3]

Table 2: Antifungal Activity of Aspergillus niger Metabolites and Extracts

Bioactive Compound/ExtractTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Crude Fungal Extract Aspergillus fumigatus-12[1]
Aspergillus niger-6[1]
Ethanol Extract Candida albicans1250-[2]
Ethyl Acetate Extract Candida albicans62.5-[2]
Candida glabrata2500-[2]
Antifungal Peptide (Anafp) Yeast strains4 to 15 µM-[3]
Filamentous fungi4 to 15 µM-[3]

Experimental Protocols

This section outlines the detailed methodologies for the cultivation of Aspergillus niger, extraction of its bioactive metabolites, and the subsequent evaluation of their antimicrobial properties. These protocols are synthesized from various cited research articles to provide a comprehensive guide.

Fungal Isolation and Cultivation
  • Isolation: Aspergillus niger strains can be isolated from various environmental sources, such as soil, by serial dilution and plating on a suitable medium like Potato Dextrose Agar (PDA).[2]

  • Culture Medium: For the production of secondary metabolites, A. niger is typically cultured in a liquid medium such as Potato Dextrose Broth (PDB).[1][2] The composition of PDB is as follows:

    • Potato infusion: 200 g/L

    • Glucose: 20 g/L

    • Distilled water: 1 L

  • Incubation: The fungal culture is incubated for a period of 10-11 days at a temperature of 27-29°C in a shaker incubator to ensure proper aeration and growth.[1][2]

Extraction of Bioactive Metabolites

The extraction process aims to separate the bioactive compounds from the fungal biomass and culture medium.

  • Filtration: After the incubation period, the fungal biomass is separated from the culture broth by filtration using Whatman No. 1 filter paper.[2]

  • Solvent Extraction: The filtrate, containing the secreted secondary metabolites, is subjected to solvent extraction. Ethyl acetate is a commonly used solvent due to its ability to extract a wide range of bioactive compounds.[1][2]

    • Equal volumes of the culture filtrate and ethyl acetate (1:1 v/v) are mixed in a separating funnel.[2]

    • The mixture is vigorously agitated for an hour to facilitate the transfer of metabolites into the organic phase.[2]

    • The funnel is then left undisturbed to allow for the separation of the aqueous and organic layers.[2]

    • The upper organic layer, containing the bioactive compounds, is carefully collected.

  • Concentration: The collected ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator at 40°C to remove the solvent and obtain the crude extract.[1]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the extracted metabolites is commonly assessed using the agar well diffusion method and by determining the Minimum Inhibitory Concentration (MIC).

  • Agar Well Diffusion Method:

    • Prepare Mueller-Hinton Agar (MHA) plates for bacteria and Sabouraud Dextrose Agar (SDA) plates for fungi.

    • A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is uniformly spread over the agar surface.

    • Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

    • A defined volume (e.g., 100 µL) of the crude extract or purified compound at a known concentration is added to each well.[2]

    • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

    • The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[1][2]

  • Minimum Inhibitory Concentration (MIC) Determination:

    • A serial dilution of the extract or compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

    • A standardized suspension of the test microorganism is added to each well.

    • The plate is incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the extract or compound that completely inhibits the visible growth of the microorganism.[2]

Visualizing the Processes: Workflows and Pathways

To provide a clearer understanding of the experimental and biological processes, the following diagrams have been generated using Graphviz.

Experimental_Workflow Experimental Workflow for Bioactive Metabolite Discovery cluster_cultivation Fungal Cultivation cluster_extraction Metabolite Extraction cluster_testing Antimicrobial Activity Testing A Aspergillus niger Inoculation B Incubation in PDB (10-11 days, 27-29°C) A->B C Filtration to separate biomass B->C Harvesting D Solvent Extraction of Filtrate (Ethyl Acetate) C->D E Concentration (Rotary Evaporator) D->E F Agar Well Diffusion Assay E->F Crude Extract G MIC Determination E->G Crude Extract H Data Analysis (Zone of Inhibition, MIC values) F->H G->H

Caption: Experimental workflow for the discovery of antimicrobial metabolites.

Biosynthetic_Pathway Generalized Biosynthetic Pathway of Secondary Metabolites cluster_genome Genomic Level cluster_transcription Transcription & Translation cluster_biosynthesis Metabolite Biosynthesis A Biosynthetic Gene Cluster (BGC) B Transcription A->B Gene Expression C Translation B->C D Biosynthetic Enzymes (e.g., PKS, NRPS) C->D F Enzymatic Assembly Line D->F Catalysis E Precursor Molecules E->F G Core Scaffold Formation F->G H Tailoring Reactions (e.g., oxidation, methylation) G->H I Final Bioactive Metabolite H->I

Caption: Generalized pathway of secondary metabolite biosynthesis in A. niger.

This guide underscores the significant potential of Aspergillus niger as a prolific source of novel antimicrobial compounds. The provided data and methodologies offer a solid foundation for researchers to explore and harness the biosynthetic capabilities of this remarkable fungus in the ongoing search for new drugs to combat infectious diseases. Further research into the specific biosynthetic pathways and their regulation will be crucial for optimizing the production of these valuable metabolites.

References

The Emergence of Aspergillus niger-IN-1: A Technical Guide on a Novel Thiazolidine-2,4-dione Derivative in Combating Drug-Resistant Microbes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. This document provides a comprehensive technical overview of "Aspergillus niger-IN-1," a promising antimicrobial compound belonging to the thiazolidine-2,4-dione class. While the direct lineage of "this compound" from the fungus Aspergillus niger is a subject of ongoing investigation, it is plausible that the compound was first isolated from or is structurally analogous to a metabolite of this fungal species, which are known producers of diverse bioactive molecules.[1][2][3] This guide consolidates the available data on its antimicrobial efficacy, delves into the established mechanism of action for its parent class of compounds, provides detailed experimental protocols for its evaluation, and visualizes key pathways and workflows to facilitate further research and development in the fight against drug-resistant pathogens.

Antimicrobial Spectrum and Potency

"this compound" has demonstrated significant in vitro activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
MicroorganismTypeMIC (μM/mL)
Bacillus subtilisGram-positive Bacteria11.3
Staphylococcus aureusGram-positive Bacteria5.65
Klebsiella pneumoniaeGram-negative Bacteria11.3
Escherichia coliGram-negative Bacteria5.65
Salmonella typhiGram-negative Bacteria5.65
Candida albicansFungus5.65
Aspergillus nigerFungus5.65

Activity Against Drug-Resistant Strains

While specific data for "this compound" against certified drug-resistant strains is emerging, the broader class of thiazolidine-2,4-dione derivatives has shown considerable promise. Studies have reported the efficacy of various analogues against multidrug-resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). This suggests a strong potential for "this compound" to be effective against such challenging infections. For instance, certain thiazolidine-2,4-dione derivatives have exhibited MIC values as low as 1-32 μg/mL against MRSA clinical isolates.[4]

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

The antimicrobial activity of thiazolidine-2,4-dione derivatives is primarily attributed to their ability to interfere with the biosynthesis of the bacterial cell wall.[5][6] This is a well-validated target for antibiotics, as the cell wall is essential for bacterial survival and is absent in human cells, offering a degree of selective toxicity.

Thiazolidine-2,4-diones are known to inhibit the cytoplasmic Mur ligase enzymes (MurC, MurD, MurE, and MurF).[6] These enzymes are crucial for the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall. By inhibiting these enzymes, the compound effectively halts the construction of the cell wall, leading to cell lysis and bacterial death.

G cluster_bacterial_cell Bacterial Cytoplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_peptide UDP-NAM-pentapeptide (Peptidoglycan Precursor) UDP_NAM->UDP_NAM_peptide MurC, MurD, MurE, MurF (LIGASES) L_Ala L-Alanine L_Ala->UDP_NAM_peptide D_Glu D-Glutamate D_Glu->UDP_NAM_peptide m_DAP meso-Diaminopimelate m_DAP->UDP_NAM_peptide D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->UDP_NAM_peptide Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) UDP_NAM_peptide->Peptidoglycan Aspergillus_niger_IN1 This compound (Thiazolidine-2,4-dione) Aspergillus_niger_IN1->UDP_NAM_peptide Inhibition Inhibition->Peptidoglycan Blocked

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

Experimental Protocols

The following section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of "this compound" using the broth microdilution method. This method is widely adopted for its accuracy and efficiency.[7][8][9][10][11][12][13][14][15][16]

Materials
  • "this compound" stock solution (concentration to be determined based on expected MIC)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Pipettes and sterile tips

  • Incubator

Procedure
  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the "this compound" stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This creates a gradient of decreasing compound concentrations.

  • Inoculation:

    • Add 10 µL of the prepared inoculum to each well, except for the sterility control wells (which should only contain broth).

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no antimicrobial agent.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Positive Control: A known effective antibiotic against the test organism.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria, and at an appropriate temperature and duration for fungi.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of "this compound" at which there is no visible growth of the microorganism.

G start Start prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare Serial Dilutions of this compound in 96-well plate start->prep_plate inoculate Inoculate Wells with Standardized Inoculum prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (e.g., 37°C for 18h) inoculate->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_results end End read_results->end

Caption: Broth Microdilution Workflow for MIC Determination.

Conclusion and Future Directions

"this compound" and the broader class of thiazolidine-2,4-diones represent a promising avenue in the quest for new antimicrobial agents. Their unique mechanism of action, targeting the essential process of bacterial cell wall synthesis, makes them attractive candidates for development, particularly against drug-resistant strains.

Further research should focus on:

  • Comprehensive screening of "this compound" against a wide panel of multidrug-resistant clinical isolates.

  • In-depth mechanistic studies to fully elucidate its molecular interactions with the Mur ligase enzymes.

  • Pharmacokinetic and pharmacodynamic profiling to assess its potential for in vivo efficacy.

  • Structure-activity relationship (SAR) studies to optimize its potency and safety profile.

The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the investigation and potential clinical translation of this important new class of antimicrobial compounds.

References

Preliminary in vitro evaluation of "Aspergillus niger-IN-1"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Preliminary In vitro Evaluation of Aspergillus niger

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Aspergillus niger, a filamentous fungus of significant interest in various industrial and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways. While this guide is based on research on Aspergillus niger, the specific strain "IN-1" is not extensively documented in the available scientific literature. Therefore, the data and protocols presented herein are derived from studies on various strains of Aspergillus niger and should be considered as a representative foundation for the evaluation of any specific strain, including "IN-1".

Data Presentation

The following tables summarize the quantitative data from various in vitro studies on Aspergillus niger extracts.

Table 1: Antimicrobial Activity of Aspergillus niger Extracts

Test OrganismExtract Concentration (µg/ml)Zone of Inhibition (mm)Reference
Gram-Positive Bacteria
Corynebacterium glutamicum10017[1]
Staphylococcus aureus10018[1]
Bacillus licheniformis60Minimum Zone[1]
Gram-Negative Bacteria
Escherichia coli6010[1]
Shigella flexneri25 µl15 ± 1.0[2]
50 µl19 ± 0.5[2]
75 µl20 ± 1.0[2]
100 µl24 ± 1.0[2]
Fungi
Aspergillus fumigatus12012[1]
Aspergillus niger806[1]
Candida albicans-Inhibition Zone Observed[3]

Table 2: Cytotoxicity and Antioxidant Activity of Aspergillus niger Extracts

AssayCell Line / MethodIC₅₀ Value (µg/ml)Reference
Cytotoxicity (MTT Assay)MIA PaCa-290.78[2]
Cytotoxicity (MTT Assay)MCF-78[4]
Antioxidant Activity (DPPH)-272 ± 3.7 (Petroleum ether extract)[5]
Antioxidant Activity (DPPH)-901.3 ± 42.8 (Ethyl acetate extract)[5]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Fungal Culture Preparation
  • Culture Maintenance: Pure cultures of Aspergillus niger are maintained on Potato Dextrose Agar (PDA) slants.[1] The cultures are refreshed every two weeks and stored at 4°C.[6]

  • Spore Suspension: To prepare a spore suspension, spores are harvested from a mature culture by adding a sterile solution (e.g., 0.01% Tween-80) and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments, and the spore concentration is determined using a hemocytometer.[6]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of fungal extracts.[1][7]

  • Preparation of Inoculum: Standardized microbial suspensions (bacteria or fungi) are spread evenly onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, PDA for fungi).

  • Well Preparation: Sterile cork borers are used to create wells of a specific diameter in the agar.

  • Application of Extract: A defined volume of the Aspergillus niger extract at various concentrations is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28-30°C for 2-5 days for fungi).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Broth Microdilution Method: A serial dilution of the fungal extract is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the extract that shows no visible turbidity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cell lines.

  • Cell Seeding: Adherent cells (e.g., MIA PaCa-2, MCF-7) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the Aspergillus niger extract and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the extract that inhibits 50% of cell growth, is then calculated.[2]

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of an extract to donate hydrogen atoms or electrons to the stable radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the Aspergillus niger extract.

  • Incubation: The mixture is incubated in the dark for a specific period.

  • Absorbance Measurement: The decrease in absorbance of the DPPH solution is measured at its maximum absorbance wavelength (around 517 nm). The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined.

Mandatory Visualization: Signaling Pathways

Diagrams of key signaling pathways in Aspergillus species are presented below using the DOT language.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is crucial for maintaining cell wall homeostasis in response to environmental stress.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1 Rho1 Rho1 Wsc1->Rho1 MidA MidA MidA->Rho1 Sensor_X Unknown Sensor Sensor_X->Rho1 PkcA PkcA Rho1->PkcA MkkA MkkA (MAPKK) PkcA->MkkA MpkA MpkA (MAPK) MkkA->MpkA RlmA RlmA (TF) MpkA->RlmA Response Cell Wall Synthesis Genes (e.g., agsA, chs genes) RlmA->Response Stress Cell Wall Stress (e.g., Caspofungin, CFW) Stress->Wsc1 Stress->MidA Stress->Sensor_X

Caption: The Cell Wall Integrity (CWI) signaling pathway in Aspergillus.

High-Osmolarity Glycerol (HOG) Pathway

The HOG pathway is a conserved signaling cascade that allows fungal cells to adapt to hyperosmotic stress.

HOG_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sln1 Sln1 (Sensor HK) Ypd1 Ypd1 (HPt) Sln1->Ypd1 Phosphorelay Sho1 Sho1 (Sensor) Ste11 Ste11 (MAPKKK) Sho1->Ste11 Ssk1 Ssk1 (RR) Ypd1->Ssk1 Ssk2 Ssk2 (MAPKKK) Ssk1->Ssk2 Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Transcription_Factors Transcription Factors Hog1->Transcription_Factors Ste11->Pbs2 Response Glycerol Synthesis, Stress Response Genes Transcription_Factors->Response Osmotic_Stress Osmotic Stress Osmotic_Stress->Sln1 Osmotic_Stress->Sho1

Caption: The High-Osmolarity Glycerol (HOG) signaling pathway in fungi.

References

Unveiling the Chemical Architecture of Aspergillus niger: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus niger, a ubiquitous filamentous fungus, is a workhorse of industrial biotechnology, renowned for its capacity to produce a vast arsenal of enzymes and organic acids. However, beyond its well-established industrial applications, A. niger harbors a complex and diverse chemical portfolio, including a unique cell wall structure and a rich secondary metabolome. Understanding the chemical intricacies of this organism is paramount for harnessing its full potential in drug discovery, biomaterial development, and advanced biotechnological applications. This technical guide provides a comprehensive overview of the chemical structure of Aspergillus niger, with a focus on its core components, methodologies for their analysis, and the signaling pathways governing their production. While the specific strain "Aspergillus niger-IN-1" is not extensively documented in public literature, this guide summarizes the well-characterized chemical features of the A. niger species, providing a robust foundation for the study of any specific strain.

Core Chemical Composition: A Quantitative Overview

The chemical makeup of Aspergillus niger can be broadly categorized into its structural cell wall components and its diverse array of secondary metabolites. The following tables summarize the quantitative data available for these key chemical constituents.

Table 1: Macromolecular Composition of the Aspergillus niger Cell Wall
ComponentPercentage of Dry Weight (%)Key Monomers/SubunitsReference(s)
Neutral Carbohydrates 73 - 83%Glucose, Galactose, Mannose, Arabinose[1][2]
Hexosamines 9 - 13%Glucosamine, Galactosamine[1][2]
Lipids 2 - 7%Fatty Acids, Sterols[1]
Protein 0.5 - 2.5%Amino Acids[1][2]
Phosphorus < 0.1%-[1]
Acetyl Groups 3.0 - 3.4%-[1]
Table 2: Representative Secondary Metabolites Produced by Aspergillus niger and Their Reported Yields
Class of CompoundExample CompoundReported YieldCulture ConditionsReference(s)
Polyketides Ochratoxin AUp to 2.5 µg/gYES agar, 25°C, 7 days[3]
Fumonisin B2Up to 1.5 g/kgMaize cultures[3]
Protocatechuic acid85.38 µg/mg (extract)PDB medium, static, 30°C, 14 days[3]
Alkaloids Pyrophen~1.5 mg/LPDB medium[4]
Nonribosomal Peptides Enniatin (heterologous)Up to 4,500 mg/LFed-batch fermentation[5]
Terpenoids ----
Pyranones Aurasperone A--

Note: Yields of secondary metabolites are highly dependent on the specific strain, culture medium, and fermentation conditions. The values presented here are illustrative examples from published studies.

Experimental Protocols

A thorough understanding of the chemical structure of Aspergillus niger necessitates robust experimental methodologies. The following sections detail key protocols for the analysis of its major chemical components.

Protocol 1: Quantitative Analysis of Aspergillus niger Cell Wall Polysaccharides

This protocol is adapted from established methods for the quantitative analysis of fungal cell walls.

1. Biomass Cultivation and Harvest:

  • Cultivate A. niger in a suitable liquid medium (e.g., Potato Dextrose Broth) under controlled conditions (temperature, pH, agitation).
  • Harvest the mycelium by filtration (e.g., through Miracloth) and wash extensively with deionized water to remove residual medium components.
  • Freeze-dry the washed mycelium to obtain a constant dry weight.

2. Cell Wall Isolation:

  • Resuspend the lyophilized mycelium in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • Disrupt the cells using mechanical means (e.g., bead beating with 0.5 mm glass beads) on ice to prevent enzymatic degradation.
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet the cell walls.
  • Wash the cell wall pellet repeatedly with the buffer and then with deionized water until the supernatant is clear.
  • Lyophilize the purified cell walls.

3. Acid Hydrolysis:

  • Accurately weigh 5-10 mg of dried cell wall material into a screw-cap glass tube.
  • Add 1 mL of 72% (w/w) sulfuric acid and incubate at room temperature for 1 hour with occasional vortexing.
  • Dilute the acid to 1 M by adding 7 mL of deionized water.
  • Seal the tube and hydrolyze at 100°C for 4 hours.
  • Neutralize the hydrolysate with barium carbonate.

4. Monosaccharide Quantification:

  • Analyze the monosaccharides in the neutralized hydrolysate by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
  • Use a suitable column (e.g., CarboPac PA10) and an isocratic elution with NaOH.
  • Quantify the individual monosaccharides (glucose, mannose, galactose, glucosamine, etc.) by comparing their peak areas to those of known standards.

Protocol 2: General Extraction and Fractionation of Aspergillus niger Secondary Metabolites

This protocol provides a general workflow for the extraction and fractionation of both intracellular and extracellular secondary metabolites.

1. Cultivation and Harvest:

  • Grow A. niger in a suitable liquid or solid medium known to induce the production of the desired class of secondary metabolites.
  • For liquid cultures, separate the mycelium from the culture broth by filtration.
  • For solid cultures, the entire culture (mycelium and agar) can be extracted.

2. Extraction:

  • Extracellular Metabolites (from culture filtrate):
  • Perform a liquid-liquid extraction of the culture filtrate with an organic solvent of intermediate polarity (e.g., ethyl acetate). Repeat the extraction three times.
  • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
  • Intracellular Metabolites (from mycelium):
  • Lyophilize the harvested mycelium.
  • Extract the dried mycelium with a polar solvent (e.g., methanol or a mixture of methanol/dichloromethane) using sonication or maceration.
  • Filter the extract and evaporate the solvent to yield the crude intracellular extract.

3. Fractionation:

  • Dissolve the crude extract in a minimal amount of a suitable solvent.
  • Perform a preliminary fractionation using Vacuum Liquid Chromatography (VLC) or column chromatography on silica gel.
  • Elute with a solvent gradient of increasing polarity (e.g., starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol).
  • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
  • Combine fractions with similar TLC profiles.

4. Purification and Identification:

  • Subject the fractions to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate individual compounds.
  • Characterize the purified compounds using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate their chemical structures.

Visualizing the Core Processes

Diagrams are essential tools for visualizing complex biological and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key processes related to the chemical structure of Aspergillus niger.

Signaling Pathway for Secondary Metabolism Regulation

The production of secondary metabolites in Aspergillus species is tightly regulated by complex signaling networks. The G-protein signaling pathway is a key player in this regulation, transducing environmental cues into cellular responses that modulate the expression of biosynthetic gene clusters.

G_protein_signaling ext_signal Environmental Cue (e.g., Nutrient availability, pH, Light) gpcr G-Protein Coupled Receptor (GPCR) ext_signal->gpcr 1. Signal Perception g_protein Heterotrimeric G-Protein (α, β, γ subunits) gpcr->g_protein 2. Receptor Activation adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase 3. G-Protein Activation camp cAMP adenylate_cyclase->camp 4. cAMP Production pka Protein Kinase A (PKA) camp->pka 5. PKA Activation tf Transcription Factors (e.g., LaeA, VeA) pka->tf 6. Transcription Factor Phosphorylation bgc Biosynthetic Gene Clusters (BGCs) tf->bgc 7. Gene Expression Regulation sm Secondary Metabolites bgc->sm 8. Biosynthesis

Caption: G-protein signaling pathway regulating secondary metabolism in Aspergillus.

Experimental Workflow for Chemical Analysis

A systematic approach is crucial for the comprehensive chemical analysis of Aspergillus niger. The following workflow outlines the key steps from fungal culture to compound identification.

chemical_analysis_workflow culture 1. Fungal Cultivation (Aspergillus niger) harvest 2. Biomass & Filtrate Separation culture->harvest biomass Mycelial Biomass harvest->biomass filtrate Culture Filtrate harvest->filtrate extraction 3. Extraction biomass->extraction filtrate->extraction fractionation 4. Fractionation (e.g., Column Chromatography) extraction->fractionation purification 5. Purification (e.g., HPLC) fractionation->purification bioassay Bioactivity Screening (Optional) fractionation->bioassay identification 6. Structural Elucidation (MS, NMR) purification->identification purification->bioassay

Caption: Experimental workflow for the chemical analysis of Aspergillus niger.

Conclusion

The chemical landscape of Aspergillus niger is both complex and rich with opportunity. Its robust cell wall, composed primarily of polysaccharides, provides a target for novel antifungal agents and a source of unique biomaterials. The vast and largely untapped secondary metabolome represents a treasure trove for the discovery of new bioactive compounds with potential applications in medicine and agriculture. A thorough understanding of the chemical structures, the pathways that produce them, and the methods to analyze them is essential for unlocking the full biotechnological potential of this remarkable fungus. The data, protocols, and visualizations presented in this guide offer a solid framework for researchers to embark on or advance their investigations into the fascinating chemical world of Aspergillus niger.

References

A Technical Guide to the Discovery and Isolation of Novel Bioactive Compounds from Aspergillus niger

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: While a specific strain designated "Aspergillus niger-IN-1" is not documented in publicly accessible scientific literature, this guide provides a comprehensive, technically-focused framework for the discovery, isolation, and characterization of novel bioactive compounds from Aspergillus niger. The methodologies outlined herein are representative of standard and advanced practices in natural product drug discovery and are designed for researchers, scientists, and drug development professionals. This document details the necessary experimental protocols, from fungal isolation to compound purification, and presents hypothetical data in a structured format. Furthermore, it includes visual representations of key workflows and relevant biological pathways to facilitate understanding.

Introduction: Aspergillus niger as a Source of Bioactive Compounds

Aspergillus niger is a ubiquitous filamentous fungus known for its significant role in biotechnology, particularly in the industrial production of enzymes and citric acid.[1][2][3] Its metabolic diversity also makes it a prolific source of a wide array of secondary metabolites with potential therapeutic applications.[4][5][6] These bioactive compounds include polyketides, alkaloids, and peptides, which have demonstrated antimicrobial and other valuable biological activities.[5] The discovery of novel strains or compounds, hypothetically termed "IN-1" for this guide, from Aspergillus niger represents a promising avenue for the development of new pharmaceuticals.

Discovery and Isolation of a Novel Aspergillus niger Strain

The initial phase involves the isolation of a unique strain of Aspergillus niger from an environmental source, followed by screening for the production of desired bioactive compounds.

2.1. Experimental Protocol: Fungal Isolation and Identification

  • Sample Collection: Soil, decaying plant material, or marine sediments are collected from diverse ecological niches.[7]

  • Serial Dilution and Plating: 1 gram of the sample is suspended in 9 mL of sterile saline solution (0.85% NaCl). Serial dilutions (10⁻² to 10⁻⁵) are prepared. 100 µL of each dilution is plated onto Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) supplemented with an antibacterial agent (e.g., chloramphenicol) to inhibit bacterial growth.[8]

  • Incubation: Plates are incubated at 25-30°C for 5-7 days.

  • Morphological Identification: Colonies exhibiting the characteristic black conidia of A. niger are subcultured to obtain pure isolates.[8][9] Microscopic examination is performed to observe the conidial heads and conidiophores.[8]

  • Molecular Identification: For precise identification and to distinguish from closely related species like A. tubingensis, genomic DNA is extracted from the pure culture.[9][10] The Internal Transcribed Spacer (ITS) region of the ribosomal DNA is amplified using PCR with universal primers (e.g., ITS1 and ITS4).[11][12] The PCR product is sequenced and compared with databases like GenBank for species confirmation. A novel strain may be identified through unique phylogenetic placement.[13][14]

2.2. Experimental Protocol: Screening for Bioactive Compound Production

  • Fermentation: The isolated A. niger strain is cultivated in a suitable liquid medium, such as Potato Dextrose Broth (PDB), for 7-14 days with shaking to promote the production of secondary metabolites.[15][16]

  • Solvent Extraction: The culture broth is separated from the mycelial mass by filtration. The filtrate is then subjected to liquid-liquid extraction with a solvent like ethyl acetate to partition the bioactive compounds.[15][16][17]

  • Antimicrobial Assay (Example Screen): The crude extract is concentrated and dissolved in a suitable solvent (e.g., DMSO). Its antimicrobial activity is tested against a panel of pathogenic bacteria and fungi using methods like the agar well diffusion assay.[7][18] The diameter of the inhibition zone is measured to quantify activity.

Purification and Characterization of "IN-1"

Following the identification of a promising crude extract, the next stage is the purification of the active compound, "IN-1".

3.1. Experimental Protocol: Chromatographic Purification

  • Column Chromatography: The crude extract is first fractionated using column chromatography with a silica gel stationary phase and a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate compounds based on polarity.[15][17]

  • Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing the compound of interest.

  • High-Performance Liquid Chromatography (HPLC): The most active fractions are further purified using preparative HPLC to obtain the pure compound "IN-1".

3.2. Data Presentation: Hypothetical Purification of "IN-1"

The following tables summarize hypothetical quantitative data from the purification process.

Table 1: Antimicrobial Activity of Extracts and Fractions

SampleConcentration (mg/mL)Zone of Inhibition (mm) vs. S. aureus
Crude Ethyl Acetate Extract1.015
Hexane Fraction1.02
Hexane:EtOAc (1:1) Fraction1.018
Ethyl Acetate Fraction1.012
Ciprofloxacin (Control)0.0122

Table 2: Yield and Purity of "IN-1" through Purification Steps

Purification StepTotal Mass (mg)Purity of "IN-1" (%)Yield (%)
Crude Extract50005100
Column Chromatography Fraction8004064
Preparative HPLC220>9844

Visualization of Workflows and Pathways

4.1. Experimental Workflow Diagram

The following diagram illustrates the overall process from environmental sampling to the isolation of a pure bioactive compound.

G cluster_0 Discovery Phase cluster_1 Screening & Production cluster_2 Purification & Characterization A Environmental Sample (Soil/Plant) B Serial Dilution & Plating (PDA) A->B C Pure Culture Isolation B->C D Morphological & Microscopic Identification C->D E Molecular Identification (ITS Sequencing) D->E F Liquid Fermentation (PDB) E->F Novel Strain G Solvent Extraction (Ethyl Acetate) F->G H Bioactivity Screening (e.g., Antimicrobial Assay) G->H I Column Chromatography H->I Active Crude Extract J Fraction Collection & TLC I->J K Preparative HPLC J->K L Pure Compound 'IN-1' K->L

Workflow for discovery and isolation of "IN-1".

4.2. Signaling Pathway Diagram

The production of secondary metabolites in Aspergillus niger is often regulated by complex signaling pathways. The diagram below represents a simplified heterotrimeric G-protein signaling pathway, which can influence secondary metabolism in response to environmental cues.

G cluster_g Inactive G-Protein Ext_Signal External Signal (e.g., Nutrient Level) GPCR G-Protein Coupled Receptor (GPCR) Ext_Signal->GPCR Binds G_alpha Gα Subunit (Inactive-GDP) GPCR->G_alpha Activates G_beta_gamma Gβγ Dimer G_alpha_active Gα Subunit (Active-GTP) G_alpha->G_alpha_active GDP -> GTP Adenylyl_Cyclase Adenylyl Cyclase G_alpha_active->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription_Factor Transcription Factor PKA->Transcription_Factor Phosphorylates BGC_Expression Biosynthetic Gene Cluster (BGC) Expression Transcription_Factor->BGC_Expression Regulates SM_Production Secondary Metabolite ('IN-1') Production BGC_Expression->SM_Production

Simplified G-protein signaling pathway in A. niger.

Conclusion

The methodologies described provide a robust framework for the systematic discovery and isolation of novel bioactive compounds from Aspergillus niger. By combining classical microbiology techniques with modern analytical and molecular methods, researchers can effectively explore the vast biosynthetic potential of this fungus. The successful isolation and characterization of a novel compound, such as the hypothetical "IN-1," could lead to the development of new therapeutic agents, underscoring the importance of continued research into the secondary metabolism of Aspergillus niger.

References

Methodological & Application

Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of IN-1 against Aspergillus niger

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus niger is a ubiquitous filamentous fungus with significant roles in both industrial biotechnology and clinical settings. While it is a key organism for producing enzymes and organic acids, it can also act as an opportunistic pathogen, causing infections known as aspergillosis, particularly in individuals with compromised immune systems. The rise of antifungal resistance highlights the urgent need for novel antifungal agents. This document provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel investigational compound, designated here as "IN-1," against Aspergillus niger. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The methodology outlined below is based on the internationally recognized standards for antifungal susceptibility testing of filamentous fungi, primarily referencing the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] This protocol is designed to be a robust and reproducible method for evaluating the in vitro efficacy of new antifungal candidates.

Data Presentation: Hypothetical MIC Data for IN-1

The following table summarizes hypothetical quantitative data for the in vitro activity of IN-1 against a panel of Aspergillus niger isolates. This format allows for a clear and concise presentation of the compound's potency and spectrum of activity.

Isolate ID Source IN-1 MIC (µg/mL)
AN-01Clinical (Bronchoalveolar lavage)2
AN-02Clinical (Sputum)4
AN-03Environmental (Soil)2
AN-04Clinical (Tissue Biopsy)1
AN-05Environmental (Air Sample)4
AN-06ATCC® 16404™2
AN-07Clinical (Ear Swab)8
AN-08Environmental (Food Spoilage)4
AN-09Clinical (Nasal Sinus)2
AN-10Environmental (Decaying Vegetation)1
Summary Statistics
MIC Range 1 - 8 µg/mL
MIC50 2 µg/mL
MIC90 4 µg/mL

Note: MIC50 and MIC90 represent the concentrations of IN-1 at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

This section details the broth microdilution method for determining the MIC of IN-1 against Aspergillus niger.

Materials and Reagents
  • Aspergillus niger isolates (clinical and/or environmental)

  • Potato Dextrose Agar (PDA) plates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Glucose (Dextrose)

  • Sterile 0.85% saline with 0.05% Tween 20

  • Investigational compound IN-1

  • Dimethyl sulfoxide (DMSO)

  • Sterile, 96-well, flat-bottom microtiter plates

  • Sterile distilled water

  • 1N NaOH

  • Hemocytometer or spectrophotometer

  • Incubator (35°C)

  • Micropipettes and sterile tips

Preparation of Test Medium (RPMI 2%G)
  • Dissolve 10.4 g of RPMI 1640 powder and 34.53 g of MOPS powder in 900 mL of distilled water.

  • Adjust the pH of the medium to 7.0 ± 0.1 using 1N NaOH.

  • Add distilled water to bring the final volume to 1 L.

  • Sterilize the medium by filtration through a 0.22 µm filter.

  • For the final test medium, supplement the sterile RPMI-MOPS medium with glucose to a final concentration of 2%.[4][5] This is referred to as RPMI 2%G.

Inoculum Preparation
  • Subculture Aspergillus niger onto PDA plates and incubate at 35°C for 5-7 days to encourage sporulation.[4]

  • Harvest the conidia by flooding the plate with sterile 0.85% saline containing 0.05% Tween 20.[4]

  • Gently rub the surface of the colony with a sterile loop or swab to dislodge the conidia.

  • Transfer the conidial suspension to a sterile tube.

  • Allow heavy particles to settle for 3-5 minutes and collect the upper homogenous suspension.[4]

  • Adjust the conidial suspension to a concentration of 0.5 x 105 to 5 x 105 CFU/mL using a hemocytometer or a spectrophotometer (requires prior validation with colony counts).[4]

  • The final inoculum for the microtiter plate will be prepared by diluting this suspension.

Preparation of IN-1 Dilutions
  • Prepare a stock solution of IN-1 in DMSO.

  • Perform serial twofold dilutions of IN-1 in RPMI 2%G to achieve the desired final concentrations in the microtiter plate. The final concentration of DMSO should not exceed 1% to avoid affecting fungal growth.

Broth Microdilution Assay
  • Dispense 100 µL of the appropriate IN-1 dilutions into the wells of a 96-well microtiter plate.

  • Add 100 µL of the adjusted fungal inoculum to each well. This will result in a final inoculum concentration of 0.4 x 104 to 5 x 104 CFU/mL.[4]

  • Include a positive control well (inoculum without IN-1) and a negative control well (medium only).

  • Seal the plates or use a lid to prevent evaporation and incubate at 35°C for 48-72 hours.[4]

MIC Determination
  • Following incubation, visually inspect the plates for fungal growth.

  • The MIC is defined as the lowest concentration of IN-1 that causes complete inhibition of visible growth.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_medium Prepare RPMI 2%G Medium plate_setup Set up 96-Well Plate prep_medium->plate_setup prep_inoculum Prepare A. niger Inoculum prep_inoculum->plate_setup prep_drug Prepare IN-1 Dilutions prep_drug->plate_setup incubation Incubate at 35°C for 48-72h plate_setup->incubation read_results Visually Read Results incubation->read_results determine_mic Determine MIC read_results->determine_mic final_result final_result determine_mic->final_result Final MIC Value ergosterol_pathway Simplified Ergosterol Biosynthesis Pathway and Azole Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51a 14-α-demethylase (Cyp51A/Erg11) lanosterol->cyp51a ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane cyp51a->ergosterol Demethylation azoles Azole Antifungals (e.g., Voriconazole) azoles->cyp51a Inhibits

References

Application Notes and Protocols: Time-Kill Curve Analysis of "Aspergillus niger-IN-1"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting a time-kill curve analysis of the antimicrobial compound "Aspergillus niger-IN-1" against the fungus Aspergillus niger. "this compound" is a thiazolidine-2,4-dione derivative that has demonstrated antifungal properties. Time-kill curve assays are essential in preclinical drug development to determine the pharmacodynamic properties of a novel antimicrobial agent, providing insights into its cidal or static activity and the concentration- and time-dependent nature of its efficacy.

Aspergillus niger is a ubiquitous filamentous fungus that is a common contaminant but can also be an opportunistic pathogen, causing aspergillosis in immunocompromised individuals. Understanding the kinetics of fungal killing by "this compound" is crucial for evaluating its potential as a therapeutic agent.

Data Presentation

The antimicrobial activity of "this compound" against various microbial strains has been previously determined. The Minimum Inhibitory Concentration (MIC) is a key parameter for assessing antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismMIC (µM/mL)
Aspergillus niger5.65
Bacillus subtilis11.3
Staphylococcus aureus5.65
Klebsiella pneumoniae11.3
Escherichia coli5.65
Salmonella typhi5.65
Candida albicans5.65

The following table presents representative data from a time-kill curve analysis of an antifungal agent against Aspergillus niger. This data illustrates the expected outcomes of the protocol described below.

Table 2: Representative Time-Kill Kinetic Data for an Antifungal Agent against Aspergillus niger

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.05.05.05.0
25.34.84.54.2
45.84.54.03.5
86.54.23.52.8
127.24.03.0<2.0 (Limit of Detection)
248.03.8<2.0 (Limit of Detection)<2.0 (Limit of Detection)

Experimental Protocols

This section details the methodology for performing a time-kill curve analysis of "this compound" against Aspergillus niger, based on established guidelines such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document.[1][2][3]

Materials
  • Aspergillus niger strain (e.g., ATCC 16404)

  • "this compound" compound

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85% NaCl) with 0.05% Tween 80

  • Sterile distilled water

  • 96-well microtiter plates

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Incubator (35°C)

  • Shaking incubator

  • Sterile tubes and flasks

  • Micropipettes and sterile tips

  • Vortex mixer

Inoculum Preparation
  • Culture Aspergillus niger on an SDA or PDA plate at 35°C for 5-7 days to allow for sufficient sporulation.

  • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop or cell scraper.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Carefully transfer the upper homogenous suspension to a new sterile tube.

  • Adjust the conidial suspension to a concentration of 1-5 x 10^6 CFU/mL using a hemocytometer or spectrophotometer (OD at 530 nm).

  • Perform a viability count by plating serial dilutions of the inoculum on SDA or PDA plates and incubating at 35°C for 48 hours.

Time-Kill Assay Procedure
  • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) and then dilute it in RPMI-1640 medium to achieve the desired test concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).

  • Prepare test tubes or flasks for each concentration of "this compound" to be tested, a growth control (no drug), and a solvent control (if applicable).

  • Dilute the final adjusted inoculum of Aspergillus niger in RPMI-1640 medium to achieve a starting concentration of approximately 1-5 x 10^5 CFU/mL in each test vessel.

  • Incubate the test vessels at 35°C in a shaking incubator to ensure aeration and prevent cell clumping.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each test vessel.

  • Perform serial ten-fold dilutions of each aliquot in sterile saline.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto SDA or PDA plates.

  • Incubate the plates at 35°C for 48 hours, or until colonies are clearly visible.

  • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. The lower limit of detection is typically 100 CFU/mL (1 colony at the 10^-1 dilution).

Data Analysis
  • Convert the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL against time for each tested concentration of "this compound" and the growth control.

  • Determine the fungicidal activity, which is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

  • Fungistatic activity is generally considered to be a <3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental Workflow

G Experimental Workflow for Time-Kill Curve Analysis cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Aspergillus niger Inoculum Preparation Incubation Incubation of A. niger with 'this compound' Inoculum->Incubation Compound Preparation of 'this compound' Dilutions Compound->Incubation Sampling Sampling at Time Points Incubation->Sampling Dilution Serial Dilution Sampling->Dilution Plating Plating on Agar Dilution->Plating ColonyCount Colony Counting Plating->ColonyCount DataAnalysis Data Analysis and Curve Generation ColonyCount->DataAnalysis

Caption: Workflow of the time-kill curve analysis.

Potential Signaling Pathway Disruption

Thiazolidine-2,4-dione derivatives have been shown to interfere with the fungal cell wall. A key signaling cascade that governs cell wall integrity in Aspergillus niger is the Cell Wall Integrity (CWI) pathway. Disruption of this pathway can lead to increased susceptibility to cell wall stressors and ultimately, cell death. "this compound" may exert its antifungal effect by targeting components of this pathway.

G Hypothesized Disruption of the Cell Wall Integrity (CWI) Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensors Cell Wall Stress Sensors (Wsc, MidA) Rho1 Rho1 GTPase Sensors->Rho1 PkcA Protein Kinase C (PkcA) Rho1->PkcA MAPK_cascade MAP Kinase Cascade (Bck1 -> Mkk2 -> MpkA) PkcA->MAPK_cascade RlmA Transcription Factor (RlmA) MAPK_cascade->RlmA Gene_Expression Expression of Cell Wall Biosynthesis Genes (e.g., agsA, chsB) RlmA->Gene_Expression CellWall Cell Wall Synthesis and Repair Gene_Expression->CellWall Compound This compound Compound->Inhibition Inhibition->PkcA Inhibition?

References

Application Notes and Protocols for In Vivo Efficacy Testing of Aspergillus niger

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aspergillus niger is a ubiquitous mold that is generally harmless to immunocompetent individuals. However, it can cause a range of diseases, collectively known as aspergillosis, in immunocompromised hosts.[1][2] These can range from localized infections to life-threatening invasive and disseminated diseases.[1][3][4] Given the increasing population of immunocompromised patients, there is a critical need for effective antifungal therapies.[5][6] In vivo animal models are indispensable tools for evaluating the efficacy of novel antifungal agents, understanding the pathophysiology of the infection, and exploring host-pathogen interactions.[1][2][6][7]

While much of the published research on aspergillosis focuses on Aspergillus fumigatus, the models and principles are largely applicable to other species, including A. niger.[1][8] This document provides an overview of common in vivo models for aspergillosis and detailed protocols for their implementation in efficacy studies. The following protocols are generalized and may require optimization for the specific "Aspergillus niger-IN-1" strain.

Application Notes: Selecting an Appropriate In Vivo Model

The choice of an animal model depends on the specific research question. Murine models are the most frequently used due to their cost-effectiveness, ease of handling, and the availability of immunological reagents.[6][8] Other models, such as rabbits and guinea pigs, are also utilized and can offer advantages like a higher susceptibility to infection or a larger size for serial sampling.[1][8]

Two primary models of invasive aspergillosis are commonly employed:

  • Disseminated Aspergillosis Model: This model is established by intravenous (IV) injection of Aspergillus conidia. It is particularly useful for therapeutic studies and evaluating the efficacy of antifungal agents against systemic infection.[1] The infection tends to localize in organs like the kidneys, spleen, and liver.[3][9]

  • Invasive Pulmonary Aspergillosis (IPA) Model: This model more closely mimics the natural route of infection in humans, which is through the inhalation of airborne conidia.[1][5] It is established via intranasal, intratracheal, or aerosol inhalation of conidia.[1][2] This model is ideal for studying host-pathogen interactions in the lungs and the efficacy of treatments for pulmonary infections.[1]

A critical component of establishing aspergillosis in most animal models is the induction of immunosuppression, as immunocompetent animals are typically resistant to infection.[1] Common methods include the use of corticosteroids (e.g., cortisone acetate, hydrocortisone) or cytotoxic agents (e.g., cyclophosphamide) to induce neutropenia.[1][5][10]

Detailed Experimental Protocols

Protocol 2.1: Murine Model of Disseminated Aspergillosis

This protocol is adapted from studies evaluating the efficacy of antifungal agents against disseminated Aspergillus infections.[9]

Objective: To assess the in vivo efficacy of a test compound against a systemic A. niger infection in mice.

Materials:

  • Male BALB/c or CD-1 mice (18-22 g)

  • This compound conidia

  • Sterile 0.9% saline with 0.05% Tween 80

  • Cyclophosphamide

  • Cortisone acetate

  • Test compound and vehicle control

  • Positive control antifungal (e.g., Anidulafungin)

  • Hemocytometer

  • Sterile syringes and needles

  • Animal housing with appropriate biosafety containment

Procedure:

  • Inoculum Preparation:

    • Culture A. niger-IN-1 on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 30-35°C for 5-7 days until sufficient sporulation is observed.[11]

    • Harvest conidia by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface.

    • Filter the suspension through sterile gauze to remove hyphal fragments.

    • Wash the conidia twice by centrifugation and resuspend in sterile saline.

    • Count the conidia using a hemocytometer and adjust the concentration to the desired inoculum size (e.g., 1 x 10^6 conidia/mL).

  • Immunosuppression:

    • Administer cyclophosphamide (e.g., 150 mg/kg) via intraperitoneal (IP) injection on days -3 and -1 relative to infection.[1]

    • Alternatively, administer cortisone acetate (e.g., 250 mg/kg) via subcutaneous (SC) injection on day -1.[5]

    • The choice and timing of the immunosuppressive agent should be optimized for the specific mouse strain and fungal isolate.

  • Infection:

    • On day 0, infect mice by injecting 0.1 mL of the conidial suspension (e.g., 1 x 10^5 conidia) into the lateral tail vein.

  • Treatment:

    • Initiate treatment with the test compound, vehicle control, and positive control at a predetermined time post-infection (e.g., 2 hours).

    • Administer treatments according to the desired dosing regimen and route (e.g., orally, IP, or IV) for a specified duration (e.g., 7 days).

  • Monitoring and Endpoints:

    • Monitor the mice daily for clinical signs of illness (e.g., ruffled fur, lethargy, weight loss) and mortality for a period of 14-21 days.

    • Primary Endpoint: Survival rate.

    • Secondary Endpoints (in satellite groups):

      • Fungal Burden: On select days post-infection, euthanize a subset of mice. Aseptically remove organs (kidneys, spleen, liver), homogenize them in sterile saline, and perform serial dilutions for colony-forming unit (CFU) enumeration on agar plates.[9][12]

      • Histopathology: Fix organ tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Gomori's methenamine silver (GMS) or Periodic acid-Schiff (PAS) to visualize fungal elements and tissue damage.[5][9]

      • Biomarkers: Collect blood samples to measure biomarkers such as galactomannan.[12]

Protocol 2.2: Murine Model of Invasive Pulmonary Aspergillosis (IPA)

This protocol is based on established methods for inducing pulmonary aspergillosis.[5][10][13]

Objective: To evaluate the in vivo efficacy of a test compound against a pulmonary A. niger infection.

Materials:

  • Same as Protocol 2.1

  • Anesthetic (e.g., ketamine/xylazine or isoflurane)

  • Micropipette or a specialized intratracheal delivery device (e.g., MicroSprayer)

Procedure:

  • Inoculum Preparation: Prepare the conidial suspension as described in Protocol 2.1. Adjust the concentration to a higher density (e.g., 1 x 10^8 conidia/mL).

  • Immunosuppression:

    • Administer immunosuppressive agents as described in Protocol 2.1. A common regimen for IPA models is a combination of cyclophosphamide and cortisone acetate.[5] For example, administer cortisone acetate (250 mg/kg, SC) on day -2 and cyclophosphamide (200 mg/kg, IP) on days -2 and +3.[5]

    • Some protocols use hydrocortisone and tacrolimus to mimic immunosuppression in solid organ transplant recipients.[10][14]

  • Infection:

    • On day 0, anesthetize the mice.

    • For intranasal inoculation, hold the mouse in a supine position and instill 20-50 µL of the conidial suspension (e.g., 2-5 x 10^6 conidia) into the nares.[10]

    • For intratracheal inoculation, a more direct delivery to the lungs can be achieved using a device like a MicroSprayer, which aerosolizes the inoculum directly into the trachea.[1][2]

  • Treatment:

    • Initiate treatment as described in Protocol 2.1.

  • Monitoring and Endpoints:

    • Monitor mice daily as described in Protocol 2.1.

    • Primary Endpoint: Survival rate.

    • Secondary Endpoints (in satellite groups):

      • Fungal Burden: Determine CFU counts in the lungs.[10][13]

      • Histopathology: Perform histological analysis of lung tissue to assess inflammation, tissue damage, and fungal invasion.[13]

      • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltrates and cytokine levels.

Data Presentation

Quantitative data from efficacy studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Survival Data in a Disseminated Aspergillosis Model

Treatment GroupDose (mg/kg)NMedian Survival (Days)Survival Rate (%) at Day 14
Vehicle Control-1050
A. niger-IN-1 + Test Compound A110830
A. niger-IN-1 + Test Compound A5101260
A. niger-IN-1 + Test Compound A1010>1490
A. niger-IN-1 + Anidulafungin[9]510>1480

Table 2: Fungal Burden in a Pulmonary Aspergillosis Model (Day +4)

Treatment GroupDose (mg/kg)NMean Lung Fungal Burden (log10 CFU/g ± SD)
Vehicle Control-85.8 ± 0.6
A. niger-IN-1 + Test Compound B1084.2 ± 0.8
A. niger-IN-1 + Test Compound B2583.1 ± 0.5
A. niger-IN-1 + Voriconazole1083.5 ± 0.7
p < 0.05 compared to vehicle control

Visualization of Workflows and Pathways

Diagrams

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Endpoint Analysis p1 Culture & Harvest A. niger-IN-1 Conidia p2 Prepare Conidial Suspension p1->p2 e1 Infect Animals (IV or Intranasal) p2->e1 p3 Immunosuppress Animals (e.g., Mice) p3->e1 e2 Administer Treatment Groups (Test Compound, Vehicle, Control) e1->e2 e3 Daily Monitoring (Survival, Weight, Clinical Signs) e2->e3 a1 Survival Analysis e3->a1 a2 Fungal Burden (CFU) in Target Organs e3->a2 a3 Histopathology (GMS/PAS Staining) e3->a3 a4 Biomarker Analysis (e.g., Galactomannan) e3->a4

Caption: General workflow for an in vivo efficacy study of Aspergillus niger.

G cluster_endpoints Endpoint Analysis start Day -3 to -1: Immunosuppression infect Day 0: IV Infection via Tail Vein (e.g., 1x10^5 conidia) start->infect treat Day 0 to 7: Daily Treatment Administration infect->treat monitor Day 0 to 14: Monitor Survival & Clinical Signs treat->monitor survival Primary: Survival Curve monitor->survival burden Secondary (Satellite Group): Fungal Burden in Kidneys/Spleen monitor->burden

Caption: Workflow for a murine model of disseminated aspergillosis.

G cluster_endpoints Endpoint Analysis start Day -2 to +3: Immunosuppression Regimen infect Day 0: Intranasal/Intratracheal Infection (e.g., 2x10^6 conidia) start->infect treat Day 1 to 7: Daily Treatment Administration infect->treat monitor Day 0 to 14: Monitor Survival & Clinical Signs treat->monitor survival Primary: Survival Curve monitor->survival burden Secondary (Satellite Group): Fungal Burden in Lungs monitor->burden

Caption: Workflow for a murine model of invasive pulmonary aspergillosis.

Dectin1_Pathway fungus Aspergillus Cell Wall (β-glucans) dectin1 Dectin-1 Receptor (on Macrophage/Neutrophil) fungus->dectin1 syk Syk dectin1->syk card9 CARD9-Bcl10-MALT1 Complex syk->card9 phagocytosis Phagocytosis syk->phagocytosis ros ROS Production syk->ros nfkb NF-κB Activation card9->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines

References

Application Notes and Protocols: The Potential of Aspergillus niger in Treating Staphylococcus aureus Infections

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user's request specified "Aspergillus niger-IN-1". However, a comprehensive search of scientific literature and databases did not yield any information on a specific strain designated as "IN-1". The following application notes and protocols are based on research conducted on various strains of Aspergillus niger and its extracts, which have demonstrated antimicrobial activity against Staphylococcus aureus. The information provided is for research purposes and should be adapted and validated for any specific strain of Aspergillus niger being investigated.

Introduction

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the search for novel antimicrobial agents.[1] Fungi, including various species of Aspergillus, are known to produce a diverse array of secondary metabolites with potent biological activities, including antibacterial properties.[2] Extracts and compounds isolated from Aspergillus niger have shown promising inhibitory effects against S. aureus, making it a subject of interest for the development of new therapeutic strategies.[1][3][4][5] This document provides an overview of the application of Aspergillus niger extracts for combating S. aureus infections, along with detailed protocols for researchers, scientists, and drug development professionals.

Data Presentation: Antimicrobial Activity of Aspergillus niger Extracts against Staphylococcus aureus

The following tables summarize quantitative data from various studies on the efficacy of Aspergillus niger extracts against S. aureus.

Table 1: Zone of Inhibition of Aspergillus niger Extracts against Staphylococcus aureus

Aspergillus niger Strain/ExtractSolventConcentrationZone of Inhibition (mm)Reference
MTCC 12676Ethanol-14 - 24[1]
MTCC 12676Ethyl Acetate-16 - 36[1]
MF6Ethyl Acetate-up to 20[6]
OR730979Ethyl Acetate-10.5 ± 0.08[7]
MTCC-961Fungal Extract80µg/ml6[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Aspergillus niger Extracts against Staphylococcus aureus

Aspergillus niger Strain/ExtractSolventMIC (mg/mL)Reference
MTCC 12676Ethyl Acetate0.0625[1]

Experimental Protocols

Preparation of Aspergillus niger Culture and Extracts

This protocol describes the general steps for cultivating Aspergillus niger and preparing extracts for antimicrobial testing.

Materials:

  • Aspergillus niger strain

  • Potato Dextrose Agar (PDA) or Malt Extract (ME) medium[8]

  • Potato Dextrose Broth (PDB) or other suitable liquid medium[4]

  • Sterile petri dishes, flasks, and centrifuge tubes

  • Incubator

  • Shaker

  • Centrifuge

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator (optional)

  • Organic solvents (e.g., ethanol, ethyl acetate)

Protocol:

  • Fungal Culture:

    • Inoculate the Aspergillus niger strain onto PDA plates and incubate at 27-35°C for 5-7 days until sporulation.[8][9]

    • For liquid culture, inoculate spores or a small agar plug of the fungus into a flask containing PDB.[4]

    • Incubate the liquid culture at 27-35°C for 7-10 days on a shaker at 150-250 rpm.[8][10]

  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration.

    • The culture filtrate can be used directly or subjected to solvent extraction.

    • For solvent extraction, mix the filtrate with an equal volume of the desired solvent (e.g., ethyl acetate).

    • Shake the mixture vigorously and allow the layers to separate.

    • Collect the organic solvent layer, which contains the extracted compounds.

    • Concentrate the extract using a rotary evaporator or by air drying.

Determination of Antimicrobial Activity

3.2.1. Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the fungal extract.

Materials:

  • Staphylococcus aureus culture (e.g., ATCC 25923)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cotton swabs

  • Sterile cork borer or micropipette tips

  • Aspergillus niger extract

  • Positive control (e.g., Gentamicin)

  • Negative control (solvent used for extraction)

Protocol:

  • Prepare a bacterial suspension of S. aureus equivalent to a 0.5 McFarland standard.

  • Evenly spread the bacterial suspension onto the surface of MHA plates using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Create wells in the agar using a sterile cork borer (e.g., 6 mm diameter).

  • Add a defined volume (e.g., 50-100 µL) of the Aspergillus niger extract, positive control, and negative control to separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

3.2.2. Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of the extract that inhibits the visible growth of S. aureus.

Materials:

  • Staphylococcus aureus culture

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Aspergillus niger extract

  • Positive control (e.g., Gentamicin)

  • Negative control (broth with solvent)

  • Resazurin solution (optional, for viability assessment)

Protocol:

  • Prepare a serial dilution of the Aspergillus niger extract in MHB in the wells of a 96-well plate.

  • Prepare a bacterial suspension of S. aureus and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (bacteria with antibiotic), a negative control (bacteria with broth and solvent), and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by observing the lowest concentration of the extract that shows no visible turbidity.

  • (Optional) Add resazurin solution to each well and incubate for a few hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.

Mechanism of Action and Signaling Pathways

The exact mechanisms by which Aspergillus niger extracts inhibit S. aureus are not fully elucidated and are likely multifactorial, involving various bioactive compounds.[11] Some studies suggest that compounds produced by Aspergillus species can disrupt bacterial cell membrane integrity, interfere with essential enzymatic activities, or inhibit biofilm formation.[12][13]

One study on the interaction between A. niger and S. aureus in a co-culture model suggested an antagonistic relationship where S. aureus inhibited the biofilm formation of A. niger by downregulating the expression of genes related to biofilm development in the fungus.[9][13] This highlights the complex interplay between these two microorganisms.

Further research is needed to identify the specific bioactive compounds in Aspergillus niger responsible for the anti-staphylococcal activity and to elucidate their precise molecular targets and signaling pathways in S. aureus.

Visualizations

Experimental_Workflow cluster_culture 1. Fungal Culture & Extraction cluster_testing 2. Antimicrobial Activity Testing cluster_analysis 3. Data Analysis A_niger Aspergillus niger Strain PDA Cultivation on PDA A_niger->PDA S_aureus Staphylococcus aureus Culture PDB Liquid Culture in PDB PDA->PDB Filtration Filtration PDB->Filtration Extraction Solvent Extraction Filtration->Extraction AgarWell Agar Well Diffusion Extraction->AgarWell MIC MIC Determination Extraction->MIC S_aureus->AgarWell S_aureus->MIC Zone Measure Zone of Inhibition AgarWell->Zone MIC_Value Determine MIC Value MIC->MIC_Value

Caption: Experimental workflow for evaluating the antimicrobial activity of Aspergillus niger extracts against Staphylococcus aureus.

Putative_Mechanism cluster_targets Potential Bacterial Targets A_niger Aspergillus niger Bioactive Compounds CellMembrane Cell Membrane Disruption A_niger->CellMembrane Enzyme Enzyme Inhibition A_niger->Enzyme Biofilm Biofilm Formation Inhibition A_niger->Biofilm S_aureus Staphylococcus aureus CellMembrane->S_aureus Enzyme->S_aureus Biofilm->S_aureus

References

Application Notes and Protocols for Aspergillus niger-IN-1 as a Biocontrol Agent Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Aspergillus niger-IN-1" is a hypothetical strain designation used for illustrative purposes in this document. The data and protocols presented herein are a composite derived from published research on various antifungal strains of Aspergillus niger.

Introduction

Aspergillus niger, a ubiquitous filamentous fungus, is widely recognized for its significant role in industrial biotechnology, particularly in the production of enzymes and organic acids.[1][2] Beyond its industrial applications, certain strains of A. niger have demonstrated considerable potential as biocontrol agents against a range of plant pathogenic fungi.[1][3] The antagonistic activity of these strains is attributed to a multi-faceted mechanism that includes competition for nutrients and space, the production of a diverse array of antifungal secondary metabolites, and the secretion of lytic enzymes.[3][4]

This document provides detailed application notes and experimental protocols for the use of the representative antifungal strain, this compound, in research and development settings. The information is intended for researchers, scientists, and drug development professionals investigating novel biocontrol strategies and antifungal compounds.

Quantitative Data

The efficacy of this compound against various pathogenic fungi has been quantified through in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Antifungal Activity of A. niger-IN-1 Culture Filtrate (Agar Well Diffusion Assay)

Pathogenic FungusInhibition Zone Diameter (mm)Reference
Aspergillus flavus1-3[5]
Candida albicans1-3[5]
Curvularia lunata1-3[5]
Fusarium oxysporumNot specified, but antagonism observed[1]
Sclerotium rolfsiiSignificant inhibition[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Secondary Metabolites from A. niger-IN-1

CompoundPathogenic FungusMIC (µg/mL)Reference
AsperlinPhytophthora infestans1[6]
Magnaporthe oryzae31[6]
MontenegrolPhytophthora infestans250[6]
Protulactone APhytophthora infestans125[6]
Enilconazole (for comparison)Aspergillus niger0.0625 - 0.5
Voriconazole (for comparison)Aspergillus niger0.25 - 1

Table 3: Efficacy of A. niger-IN-1 as a Seed Treatment for Disease Control

CropPathogenApplication MethodEfficacyReference
GroundnutAspergillus nigerSeed coating90.29% disease control[7]
OnionAspergillus niger, Fusarium oxysporumSeed treatmentSignificant reduction in damping-off[8]
Various VegetablesN/A (Growth Promotion)Seed treatment and in-furrowIncreased shoot and root growth[9]

Experimental Protocols

Protocol 1: Preparation of this compound Spore Suspension

This protocol describes the preparation of a standardized spore suspension for use as inoculum in various assays.

Materials:

  • Mature culture of A. niger-IN-1 on Potato Dextrose Agar (PDA) plates (5-7 days old)

  • Sterile 0.85% NaCl solution with 0.1% Tween 20

  • Sterile distilled water

  • Sterile glass beads or a sterile inoculation loop

  • Hemocytometer

  • Microscope

  • Sterile centrifuge tubes (50 mL)

Procedure:

  • Flood a mature PDA plate culture of A. niger-IN-1 with 10 mL of sterile 0.85% NaCl solution containing 0.1% Tween 20.

  • Gently scrape the surface of the culture with a sterile inoculation loop or add sterile glass beads and shake to dislodge the conidia.

  • Aseptically transfer the resulting spore suspension into a sterile 50 mL centrifuge tube.

  • Vortex the suspension for 1-2 minutes to ensure a homogenous mixture and break up clumps of spores.

  • Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments.

  • Centrifuge the suspension at 3000 x g for 5 minutes. Discard the supernatant.

  • Resuspend the spore pellet in sterile distilled water.

  • Using a hemocytometer, count the number of spores per milliliter under a microscope.

  • Adjust the concentration of the spore suspension to the desired level (e.g., 1 x 10^6 conidia/mL) with sterile distilled water.[7] Store the suspension at 4°C for up to one week.

Protocol 2: In Vitro Antifungal Activity Assay (Agar Well Diffusion Method)

This protocol is used to qualitatively assess the antifungal activity of A. niger-IN-1 culture filtrates.[5]

Materials:

  • A. niger-IN-1 culture filtrate (extracellular metabolites)

  • Pathogenic fungi cultures

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (6 mm diameter)

  • Sterile micropipette and tips

  • Spore suspension of the test pathogenic fungus (1 x 10^6 spores/mL)

  • Sterile swabs

Procedure:

  • Prepare PDA plates and allow them to solidify.

  • Inoculate the surface of the PDA plates uniformly with the spore suspension of the test pathogenic fungus using a sterile swab.

  • Using a sterile 6 mm cork borer, create wells in the agar plates.

  • Pipette a defined volume (e.g., 100 µL) of the A. niger-IN-1 culture filtrate into each well.

  • Use a suitable negative control (e.g., sterile broth medium) and a positive control (e.g., a known antifungal agent).

  • Incubate the plates at an optimal temperature for the growth of the pathogenic fungus (e.g., 28 ± 2°C) for 3-5 days.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Observation prep_pda Prepare PDA Plates inoculate Inoculate PDA Plates with Pathogen prep_pda->inoculate prep_inoculum Prepare Pathogen Spore Suspension (1x10^6 spores/mL) prep_inoculum->inoculate create_wells Create Wells in Agar inoculate->create_wells add_filtrate Add A. niger-IN-1 Filtrate to Wells create_wells->add_filtrate incubate Incubate Plates (e.g., 28°C for 3-5 days) add_filtrate->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Workflow for the Agar Well Diffusion Assay.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method)

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[6]

Materials:

  • Purified antifungal compounds from A. niger-IN-1

  • Spore suspension of the test pathogenic fungus (adjusted to 5 x 10^4 spores/mL)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Sterile micropipette and multichannel pipette

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial dilutions of the purified antifungal compound in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the pathogenic fungus spore suspension to each well, resulting in a final volume of 200 µL.

  • Include a positive control (fungus with no compound) and a negative control (broth with no fungus).

  • Seal the plate and incubate at the optimal temperature and duration for the pathogen's growth, with agitation if required.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (growth) or by measuring the optical density at 600 nm.

Protocol 4: Seed Treatment with this compound for Biocontrol

This protocol outlines the application of A. niger-IN-1 as a seed treatment to protect against seed and soil-borne fungal pathogens.[7]

Materials:

  • Seeds of the target crop

  • A. niger-IN-1 spore suspension (e.g., 1 x 10^6 conidia/mL)

  • Sterile water

  • A suitable sticker/adhesive agent (optional)

  • Sterile container for mixing

Procedure:

  • Prepare the A. niger-IN-1 spore suspension as described in Protocol 1.

  • Place the seeds in a sterile container.

  • Apply the spore suspension to the seeds. The volume should be sufficient to coat the seeds evenly without making them overly wet.[9] For example, soak seeds in the conidial suspension for 20 minutes.[7]

  • If using a sticker, add it to the suspension before application to improve adherence to the seed coat.

  • Gently mix the seeds and the suspension until all seeds are uniformly coated.

  • Air-dry the treated seeds in a sterile environment at room temperature before sowing.

  • Sow the treated seeds in pots or field plots.

  • Include an untreated control group of seeds for comparison.

  • Monitor seed germination, seedling vigor, and the incidence of disease over time.

Mechanisms of Action and Signaling Pathways

The antagonistic effects of this compound against pathogenic fungi are multifaceted.

antagonistic_mechanisms cluster_main Antagonistic Mechanisms of A. niger-IN-1 an This compound competition Competition for Nutrients and Space an->competition antibiosis Antibiosis: Production of Antifungal Metabolites an->antibiosis parasitism Mycoparasitism: Secretion of Lytic Enzymes an->parasitism induction Induced Systemic Resistance in Host Plant an->induction pathogen Pathogenic Fungus competition->pathogen Inhibition antibiosis->pathogen Inhibition parasitism->pathogen Inhibition induction->pathogen Inhibition

Caption: Conceptual Antagonistic Mechanisms of A. niger-IN-1.

Antifungal metabolites produced by A. niger can interfere with essential signaling pathways in pathogenic fungi. The calcineurin signaling pathway, crucial for stress response, hyphal growth, and virulence in many fungi, is a potential target.[10] Inhibition of this pathway can lead to increased sensitivity to stress and reduced pathogenicity.

signaling_pathway cluster_pathway Simplified Fungal Calcineurin Signaling Pathway stress External Stress (e.g., cell wall damage) ca2_influx Ca2+ Influx stress->ca2_influx calmodulin Calmodulin Activation ca2_influx->calmodulin calcineurin Calcineurin Activation calmodulin->calcineurin crz1_dephos CrzA/Crz1 Dephosphorylation calcineurin->crz1_dephos crz1_nuc CrzA/Crz1 Nuclear Translocation crz1_dephos->crz1_nuc gene_exp Gene Expression (Stress Response, Virulence) crz1_nuc->gene_exp antifungal_compound A. niger-IN-1 Antifungal Compound antifungal_compound->calcineurin Inhibition

Caption: Potential Targeting of the Fungal Calcineurin Pathway.

References

Application Notes and Protocols: Cytotoxicity of Aspergillus niger Extracts

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Strain Specificity: Initial searches for the specific strain "Aspergillus niger-IN-1" did not yield any specific data or protocols. The following application notes and protocols are therefore based on established methods for assessing the cytotoxicity of various Aspergillus niger strains and their secondary metabolites as documented in the scientific literature. Researchers are advised to adapt these general protocols to their specific experimental needs.

Aspergillus niger, a ubiquitous filamentous fungus, is a significant microorganism in biotechnology for producing enzymes and organic acids.[1][2] However, it also produces a diverse array of secondary metabolites with a broad spectrum of biological activities, including cytotoxic effects.[1][2][3] Assessing the cytotoxicity of Aspergillus niger extracts and its isolated compounds is crucial for drug discovery, particularly in cancer research, and for toxicological evaluation.[4][5]

Data Presentation: Cytotoxicity of Aspergillus niger Metabolites

The cytotoxic activity of extracts and compounds derived from various Aspergillus niger strains has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity. A summary of reported IC50 values is presented below.

Aspergillus niger Strain/Extract/CompoundCell LineIC50 ValueReference
A. niger MF6 ExtractHepG-2 (Liver Cancer)177.25 ± 5.42 µg/ml[6]
A. niger MF6 ExtractMCF-7 (Breast Cancer)256.97 ± 7.45 µg/ml[6]
A. niger ExtractHepG2 (Liver Cancer)5.22 µg/ml[4]
A. niger ExtractCaco-2 (Colon Cancer)26.78 µg/ml[4]
A. niger ExtractA549 (Lung Cancer)34.18 µg/ml[4]
A. niger ExtractMCF-7 (Breast Cancer)55.91 µg/ml[4]
A. niger ExtractWI-38 (Normal Lung Fibroblasts)1454.7 µg/ml[4]
A. niger ExtractHFB-4 (Normal Breast Cells)668.3 µg/ml[4]
A. niger OR730979 ExtractMCF-7 (Breast Cancer)8 µg/µl[3]
TMC-256C1 (from A. niger IMBC-NMTP01)HepG2, KB, HL-60, MCF-7, SK-Mel2, LNCaP8.4 - 84.5 µM[5]
Nigerasperone C (from A. niger IMBC-NMTP01)HepG2, KB, HL-60, MCF-7, SK-Mel2, LNCaP8.4 - 84.5 µM[5]
Asperpyrone A (from A. niger IMBC-NMTP01)HepG2, KB, HL-60, MCF-7, SK-Mel2, LNCaP8.4 - 84.5 µM[5]
5-(hydroxymethyl)-2-furancarboxylic acid (from A. niger IMBC-NMTP01)HepG2, KB, HL-60, MCF-7, SK-Mel2, LNCaP8.4 - 84.5 µM[5]

Experimental Protocols

A common method for assessing the cytotoxicity of fungal extracts is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8] This colorimetric assay measures the metabolic activity of cells and is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT salt to purple formazan crystals.[9][10]

Protocol: MTT Cytotoxicity Assay for Aspergillus niger Extracts

1. Preparation of Aspergillus niger Extract:

  • Fungal Culture: Inoculate Aspergillus niger into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for a designated period (e.g., 7-28 days) to allow for the production of secondary metabolites.[11]

  • Extraction: Separate the fungal biomass from the culture broth by filtration. The secondary metabolites can be extracted from either the culture filtrate or the mycelium. Ethyl acetate is a commonly used solvent for extraction.[6]

  • Solvent Evaporation: Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.

  • Stock Solution Preparation: Dissolve the crude extract in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Further dilutions are made in cell culture medium.

2. Cell Culture:

  • Maintain the selected cancer cell lines (e.g., HepG2, MCF-7) in an appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

3. MTT Assay Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the Aspergillus niger extract. Include a vehicle control (medium with the same concentration of DMSO used for the extract) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[10]

  • Addition of MTT Reagent: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[9]

  • Solubilization of Formazan: Add a solubilization solution (e.g., 100 µL of DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[9] A reference wavelength of around 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the control cells. The IC50 value, which is the concentration of the extract that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Visualizations

experimental_workflow General Workflow for Aspergillus niger Cytotoxicity Assay cluster_prep Extract Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis culture 1. A. niger Culture extraction 2. Solvent Extraction culture->extraction evaporation 3. Evaporation extraction->evaporation stock 4. Stock Solution evaporation->stock treatment 6. Treatment with Extract stock->treatment seeding 5. Cell Seeding seeding->treatment incubation 7. Incubation treatment->incubation mtt_add 8. MTT Addition incubation->mtt_add solubilization 9. Formazan Solubilization mtt_add->solubilization readout 10. Absorbance Reading solubilization->readout calculation 11. Viability Calculation readout->calculation ic50 12. IC50 Determination calculation->ic50

Caption: General workflow for preparing A. niger extracts and assessing cytotoxicity.

mtt_principle Principle of the MTT Assay cluster_cell Cellular Events cluster_reaction Chemical Reaction cluster_detection Detection live_cell Viable Cell mito Mitochondrial Dehydrogenases live_cell->mito mtt MTT (Yellow, Soluble) mito->mtt dead_cell Non-viable Cell no_reduction No Reduction dead_cell->no_reduction formazan Formazan (Purple, Insoluble) mtt->formazan Reduction solubilize Solubilization formazan->solubilize color_intensity Measure Color Intensity (Absorbance) solubilize->color_intensity

Caption: Logical diagram illustrating the principle of the MTT cytotoxicity assay.

References

Application Notes and Protocols for Assessing Synergistic Effects of Aspergillus niger-IN-1 with Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Aspergillus niger is a ubiquitous filamentous fungus with significant industrial applications, but it is also an opportunistic human pathogen, particularly in immunocompromised individuals. The emergence of antifungal resistance in Aspergillus species poses a significant clinical challenge, necessitating the exploration of novel therapeutic strategies.[1] Combination therapy, utilizing the synergistic effects of multiple antimicrobial agents, offers a promising approach to enhance efficacy, reduce dosage-related toxicity, and combat resistance. Secondary metabolites from Aspergillus niger have themselves shown antimicrobial activity and synergistic potential.[2] This document provides detailed protocols for assessing the synergistic interactions between investigational compounds, such as those from "Aspergillus niger-IN-1", and conventional antibiotics against pathogenic fungi. The primary methods covered are the Checkerboard Broth Microdilution Assay and the Time-Kill Curve Assay.

Key Methodologies for Synergy Assessment

Two principal methods are employed to quantitatively assess antimicrobial synergy in vitro: the checkerboard assay for determining the Fractional Inhibitory Concentration Index (FICI), and the time-kill curve assay for evaluating the rate and extent of fungal killing over time.

Checkerboard Broth Microdilution Assay

The checkerboard assay is a widely used method to evaluate the interaction between two antimicrobial agents.[3][4] It involves testing serial dilutions of two drugs, both alone and in all possible combinations, to determine the Minimum Inhibitory Concentration (MIC) of each drug when used in combination.[5] The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[6][7]

Experimental Protocol

  • Preparation of Materials:

    • This compound strain.

    • Antibiotic A (e.g., a conventional antifungal like Voriconazole).

    • Compound B (e.g., a purified substance from this compound).

    • Sterile 96-well microtiter plates.

    • Culture medium: RPMI 1640 medium buffered with MOPS.

    • Spectrophotometer.

  • Inoculum Preparation:

    • Culture the A. niger-IN-1 isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 5-7 days until sporulation is evident.[5]

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the conidial suspension to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in RPMI medium. This can be verified using a spectrophotometer and quantitative plating.[5]

  • Plate Setup:

    • Dispense 50 µL of RPMI medium into all wells of a 96-well plate.

    • Prepare stock solutions of Drug A and Drug B at a concentration at least double the expected MIC.

    • Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of Drug A.

    • Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of Drug B.

    • The resulting plate will contain a matrix of varying concentrations of both drugs.[4]

    • Include control wells: Column 11 for Drug A alone, Row H for Drug B alone, and a drug-free well for a growth control.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the prepared A. niger-IN-1 inoculum (final volume in each well will be 200 µL).

    • Incubate the plate at 35°C for 48 hours.[4]

  • Reading Results:

    • The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth.[5]

    • Determine the MIC of each drug alone and the MIC of each drug in combination from the wells showing no visible growth.

Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Drug A Stock Solution E Create 2-fold Serial Dilutions Drug A (horizontal) Drug B (vertical) A->E B Prepare Drug B Stock Solution B->E C Prepare A. niger-IN-1 Inoculum (0.5-2.5x10^5 CFU/mL) F Inoculate all wells with Fungal Suspension C->F D Dispense RPMI Media into 96-Well Plate D->E E->F G Incubate at 35°C for 48 hours F->G H Read MICs visually (Lowest concentration with no visible growth) G->H I Calculate FIC Index for each combination H->I

Caption: Workflow for the checkerboard synergy assay.

Data Interpretation: Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated to quantify the interaction between the two agents.[5]

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FICI = FIC of Drug A + FIC of Drug B

The results are interpreted as follows[4][5]:

  • Synergy: FICI ≤ 0.5

  • Indifference (or Additive): 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Data Presentation

Quantitative results from the checkerboard assay should be summarized in a table.

Table 1: Hypothetical Checkerboard Assay Results for A. niger-IN-1

Drug Combination MIC Alone (µg/mL) MIC in Combination (µg/mL) FICI Interpretation
Voriconazole 1.0 0.125 0.375 Synergy
Compound X 16.0 4.0
Amphotericin B 0.5 0.25 1.0 Indifference
Compound X 16.0 8.0
Caspofungin 0.25 0.5 > 4.0 Antagonism

| Compound X | 16.0 | > 16.0 | | |

Time-Kill Curve Assay

Time-kill assays provide dynamic information about the antimicrobial interaction, assessing the rate of fungal killing over time.[8] This method is particularly useful for distinguishing between fungistatic and fungicidal activity and confirming synergistic interactions.

Experimental Protocol

  • Preparation:

    • Prepare A. niger-IN-1 inoculum as described for the checkerboard assay, adjusting the final concentration in test tubes to approximately 5 x 10⁵ CFU/mL.[9]

    • Prepare drug solutions (Drug A, Drug B, and their combination) in broth at desired concentrations (often based on MIC values, e.g., 0.5x MIC, 1x MIC).

  • Assay Procedure:

    • Set up test tubes containing:

      • Growth control (inoculum only).

      • Drug A alone.

      • Drug B alone.

      • Combination of Drug A + Drug B.

    • Incubate all tubes at 37°C in a shaking incubator.[9]

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 4, 8, 12, 24, and 48 hours), draw aliquots from each tube.[10]

    • Perform serial ten-fold dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto agar plates (e.g., Sabouraud Dextrose Agar).

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.

  • Data Collection:

    • Count the number of colonies on the plates to determine the CFU/mL for each time point.

    • Plot the results as log₁₀ CFU/mL versus time.

Workflow for Time-Kill Curve Assay

TimeKill_Workflow cluster_prep Preparation cluster_assay Incubation & Sampling cluster_analysis Analysis A Prepare Fungal Inoculum (~5x10^5 CFU/mL) B Prepare Test Tubes: 1. Growth Control 2. Drug A alone 3. Drug B alone 4. Drug A + B Combo A->B C Incubate tubes at 37°C with agitation B->C D Collect Aliquots at 0, 4, 8, 12, 24, 48h C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU) E->F G Calculate log10 CFU/mL for each time point F->G H Plot log10 CFU/mL vs. Time G->H

Caption: Workflow for the time-kill curve synergy assay.

Data Interpretation

  • Synergy: Defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[9]

  • Fungicidal activity: Defined as a ≥3-log₁₀ reduction in CFU/mL from the starting inoculum.[9]

  • Fungistatic activity: A <3-log₁₀ reduction in CFU/mL from the starting inoculum.[9]

Data Presentation

Time-kill data is best presented in a table and visualized as a graph.

Table 2: Hypothetical Time-Kill Assay Data (log₁₀ CFU/mL) for A. niger-IN-1

Time (h) Growth Control Drug A (1x MIC) Drug B (1x MIC) Combination (A+B)
0 5.70 5.70 5.70 5.70
4 6.50 5.40 5.65 4.80
8 7.30 5.10 5.60 3.90
12 8.10 4.90 5.55 3.10
24 8.90 4.85 5.50 2.65

| 48 | 9.20 | 5.10 | 5.45 | 2.50 |

At 24 hours, the combination shows a 2.2-log₁₀ reduction compared to Drug A (the more active agent), indicating synergy.

Potential Mechanisms and Signaling Pathways

Synergy can arise from various mechanisms, including:

  • Sequential Inhibition: Blocking different steps in the same metabolic pathway.

  • Enhanced Penetration: One agent damaging the fungal cell wall or membrane, allowing increased uptake of the second agent.

  • Efflux Pump Inhibition: One agent blocking the removal of the second agent from the cell.

  • Target Site Modification: One agent altering the fungal cell to make it more susceptible to the second agent.

In Aspergillus, key targets for antifungal drugs include the cell membrane (ergosterol synthesis, targeted by azoles) and the cell wall (β-1,3-glucan synthesis, targeted by echinocandins).[11][12] Resistance often involves mutations in target-encoding genes like cyp51A or the overexpression of efflux pumps.[1][13] A synergistic combination could, for example, involve an azole inhibiting ergosterol synthesis while a second compound disrupts an efflux pump, leading to higher intracellular azole concentrations.

The mitogen-activated protein kinase (MAPK) signaling pathway is crucial for fungi to respond to environmental stress.[14][15] It is plausible that combination therapies could disrupt multiple stress response pathways, overwhelming the fungus's ability to adapt and survive.

Conceptual Diagram of Synergistic Action

Synergy_Mechanism Conceptual Model of Synergistic Drug Action on A. niger cluster_cell Aspergillus niger Cell cluster_mapk MAPK Stress Response Pathway cell_wall Cell Wall (β-glucan synthesis) cell_membrane Cell Membrane (Ergosterol synthesis) efflux_pump Efflux Pump dna DNA/RNA Synthesis protein Protein Synthesis stress_sensor Stress Sensor mapk_cascade MAPK Cascade stress_sensor->mapk_cascade transcription Transcription Factor mapk_cascade->transcription stress_response Stress Response (e.g., cell wall repair) transcription->stress_response drug_a Antibiotic A drug_a->cell_membrane Inhibits Ergosterol Synth. drug_b Compound B drug_b->efflux_pump Inhibits Pump drug_b->mapk_cascade Disrupts Signaling

Caption: Potential synergistic mechanisms against A. niger.

References

Application Notes and Protocols: Stability and Storage of Aspergillus niger

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to the species Aspergillus niger in general, as no specific data for a strain designated "IN-1" is publicly available. These guidelines are intended for research purposes and should be adapted as needed based on internal validation for your specific isolate.

Introduction

Aspergillus niger is a filamentous fungus of significant industrial importance, utilized in the production of enzymes, organic acids, and other secondary metabolites.[1][2][3] For researchers, scientists, and drug development professionals, ensuring the stability and viability of A. niger cultures is paramount for reproducible experimental outcomes. These application notes provide a comprehensive overview of the stability and optimal storage conditions for A. niger, along with detailed protocols for its maintenance and assessment.

Stability of Aspergillus niger

Aspergillus niger is a robust mesophilic fungus capable of growing in a wide range of environmental conditions.[1][4] Its stability is influenced by several factors, including temperature, pH, and water activity.

Temperature

A. niger can grow in temperatures ranging from 6 to 47°C (43 to 117°F), with optimal growth typically observed between 35°C and 37°C.[1][5] While it can survive at 60°C, it can be killed by exposure to 63°C for 25 minutes.[4] For long-term viability, storage at ultra-low temperatures is recommended.

pH

This fungus demonstrates remarkable tolerance to a wide pH range, from 1.5 to 9.8.[1][5] Optimal growth is generally observed at a pH of around 6.0.[5] This wide pH tolerance contributes to its prevalence in diverse environments and its utility in industrial fermentation processes that can involve acidic conditions.

Water Activity (aW)

Aspergillus niger is xerophilic, meaning it can thrive in environments with low water availability.[1][4] The minimal water activity required for its growth is 0.77.[4] This characteristic allows it to colonize and be a common contaminant of dried goods.[4][6]

Quantitative Stability Data

The following tables summarize key quantitative data regarding the stability of Aspergillus niger.

ParameterConditionStability/ViabilityReference
Temperature 6-47°CGrowth Range[1][5]
35-37°COptimal Growth[5]
60°CSurvival[4]
63°C for 25 minLethal[4]
14-35°C (Room Temp)Spore viability maintained for over 1.5 years in formulations[7]
-80°CLong-term storage of spore suspensions in 25% glycerol[8]
Liquid Nitrogen (-196°C)Recommended for long-term preservation
pH 1.5-9.8Growth Range[1][5]
6.0Optimal Growth[5]
Water Activity (aW) >0.77Minimal requirement for growth[4]

Storage Conditions

Proper storage is critical for maintaining the genetic integrity and viability of Aspergillus niger cultures. The choice of storage method depends on the desired duration.

Short-Term Storage (Weeks to Months)

For routine use, A. niger can be maintained on agar slants, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).

  • Procedure:

    • Inoculate a fresh agar slant with spores or mycelia.

    • Incubate at 30-37°C for 3-5 days until sufficient sporulation is observed.

    • Seal the slant with a breathable cap or parafilm.

    • Store at 4°C in a refrigerator.

  • Sub-culturing: To maintain viability, sub-culture onto fresh media every 4-6 months.

Long-Term Storage (Years)

For long-term preservation, cryopreservation or lyophilization (freeze-drying) are the methods of choice.

  • Cryopreservation with Glycerol:

    • Principle: Glycerol acts as a cryoprotectant to prevent the formation of ice crystals that can damage cell structures.

    • Protocol: See "Protocol for Cryopreservation of Aspergillus niger Spores" below.

    • Storage: Store cryovials at -80°C or in liquid nitrogen vapor.

  • Lyophilization (Freeze-Drying):

    • Principle: Water is removed from a frozen culture under a vacuum. This method is particularly suitable for spore-forming fungi.

    • Note: This is a more specialized technique requiring specific equipment.

Experimental Protocols

Protocol for Culturing Aspergillus niger

This protocol describes the general procedure for growing A. niger on solid media.

Materials:

  • Aspergillus niger culture

  • Sterile Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) plates

  • Sterile inoculating loop or needle

  • Incubator

  • Parafilm

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), use a sterile inoculating loop to pick up a small amount of spores or mycelia from the stock culture.

  • Gently streak the inoculum onto the surface of a fresh agar plate.

  • Seal the plate with parafilm.

  • Incubate the plate inverted at 30-37°C for 3-7 days, or until desired growth and sporulation are achieved.

Protocol for Cryopreservation of Aspergillus niger Spores

This protocol outlines the steps for preparing and storing spore suspensions for long-term viability.[8]

Materials:

  • Mature, sporulating culture of A. niger on an agar plate

  • Sterile 25% (v/v) glycerol solution

  • Sterile distilled water with 0.01% Tween 80 (optional, to aid spore suspension)

  • Sterile cryovials

  • Sterile cell scraper or inoculating loop

  • Hemocytometer or other cell counting device

Procedure:

  • Harvesting Spores:

    • Pipette 5-10 mL of sterile water (with or without Tween 80) onto the surface of a mature A. niger plate.

    • Gently scrape the surface with a sterile cell scraper to dislodge the spores.

    • Aspirate the spore suspension into a sterile tube.

  • Spore Concentration:

    • (Optional but recommended) Filter the suspension through sterile glass wool to remove mycelial fragments.

    • Count the spores using a hemocytometer. Adjust the concentration to approximately 1 x 10⁷ spores/mL with sterile water.

  • Addition of Cryoprotectant:

    • Add an equal volume of sterile 50% glycerol to the spore suspension to achieve a final concentration of 25% glycerol. Mix gently but thoroughly.

  • Aliquoting and Freezing:

    • Dispense 1-1.5 mL aliquots of the spore-glycerol suspension into sterile cryovials.

    • For optimal viability, use a controlled-rate freezer to cool the vials at a rate of -1°C per minute down to -80°C. Alternatively, place the vials in a -80°C freezer.

  • Storage:

    • For long-term storage, transfer the cryovials to a liquid nitrogen vapor phase freezer or maintain them at -80°C.

Protocol for Viability Assessment

This protocol determines the viability of stored A. niger spores by plating and counting colony-forming units (CFUs).

Materials:

  • Cryopreserved spore suspension of A. niger

  • Sterile water or saline for serial dilutions

  • Sterile PDA or MEA plates

  • Sterile spreader

  • Incubator

Procedure:

  • Thaw a cryovial of A. niger spores rapidly in a 37°C water bath.

  • Perform a serial dilution of the spore suspension in sterile water. Typical dilutions for a starting concentration of 1 x 10⁷ spores/mL would be 10⁻⁴, 10⁻⁵, and 10⁻⁶.

  • Plate 100 µL of each dilution onto separate, labeled agar plates.

  • Spread the suspension evenly across the plate using a sterile spreader.

  • Incubate the plates at 30-37°C for 48-72 hours.

  • Count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL of the original spore suspension using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

Diagrams

Experimental_Workflow_for_Aspergillus_niger_Cryopreservation cluster_preparation Culture Preparation cluster_cryopreservation Cryopreservation Culture Mature A. niger Culture Harvest Harvest Spores (Sterile Water + Tween 80) Culture->Harvest Filter Filter Suspension (Remove Mycelia) Harvest->Filter Count Count Spores (Hemocytometer) Filter->Count Adjust Adjust Concentration (~1x10^7 spores/mL) Count->Adjust AddGlycerol Add Cryoprotectant (Final 25% Glycerol) Adjust->AddGlycerol Aliquot Aliquot into Cryovials AddGlycerol->Aliquot Freeze Controlled Rate Freezing (-1°C/min to -80°C) Aliquot->Freeze Store Long-Term Storage (-80°C or Liquid Nitrogen) Freeze->Store

Caption: Workflow for the cryopreservation of Aspergillus niger spores.

Viability_Assessment_Workflow cluster_thawing Sample Preparation cluster_plating Plating and Incubation cluster_analysis Data Analysis Thaw Thaw Frozen Spore Stock Dilute Perform Serial Dilutions Thaw->Dilute Plate Plate Dilutions onto Agar Dilute->Plate Incubate Incubate at 30-37°C (48-72 hours) Plate->Incubate Count Count Colonies (CFU) Incubate->Count Calculate Calculate CFU/mL Count->Calculate

Caption: Workflow for assessing the viability of stored Aspergillus niger spores.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of "Aspergillus niger-IN-1" for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of "Aspergillus niger-IN-1," a designation representing a specific extract, fraction, or purified compound from Aspergillus niger.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solubilization of "this compound" for your biological assays.

1. Q: My "this compound" extract/compound precipitated immediately upon dilution in my aqueous assay buffer from a DMSO stock. What should I do?

A: This is a common issue known as "antisolvent precipitation," where a compound soluble in an organic solvent crashes out when diluted into an aqueous buffer. Here are several steps to troubleshoot this problem:

  • Optimize the Dilution Method: Instead of a single large dilution, try a stepwise serial dilution. This gradual change in the solvent environment can help maintain solubility.[1]

  • Reduce the Final Concentration: The simplest approach is to lower the final concentration of "this compound" in your assay to a level below its solubility limit in the final assay buffer.[1]

  • Use a Co-solvent: Incorporate a water-miscible organic co-solvent into your final assay buffer.[1] Common co-solvents include ethanol or polyethylene glycol 400 (PEG400). Ensure the final concentration of the co-solvent is compatible with your assay system.

  • Adjust the pH: The solubility of many natural products is pH-dependent. If your assay allows, try adjusting the pH of the aqueous buffer. For acidic compounds, increasing the pH may improve solubility, while for basic compounds, lowering the pH might be effective.[1]

  • Sonication: After dilution, brief sonication can help to redissolve fine precipitates.

2. Q: I am observing inconsistent results in my cell-based assay. Could this be related to the solubility of "this compound"?

A: Yes, poor solubility can lead to inconsistent results. If the compound is not fully dissolved, the actual concentration in solution will vary between wells, leading to high variability in your data.

  • Visual Inspection: Before starting your assay, visually inspect your stock solutions and final dilutions for any signs of precipitation (cloudiness, particulates).

  • Solvent Control: Always include a vehicle control (assay buffer with the same final concentration of the solvent, e.g., DMSO) in your experiments. This will help you differentiate between the effects of the compound and the solvent itself.[2][3]

  • Pre-incubation: After preparing your final dilutions, you can try a brief pre-incubation step (e.g., 30 minutes at room temperature) with gentle agitation to ensure complete dissolution before adding to your assay plate.

3. Q: My "this compound" seems to be precipitating over time in the cell culture media during a long-term incubation. How can I address this?

A: Time-dependent precipitation in complex media like cell culture medium can be influenced by interactions with media components, temperature, and pH shifts.

  • Reduce Incubation Time: If your experimental design permits, consider reducing the incubation time.[1]

  • Serum Protein Binding: Components of fetal bovine serum (FBS) can bind to your compound, sometimes leading to the formation of insoluble complexes.[1] You could try reducing the FBS concentration, but be mindful of the potential impact on cell health.

  • Use of Surfactants: In some cases, a very low concentration of a non-ionic surfactant (e.g., Tween-20) can help maintain solubility. However, this must be carefully tested for compatibility with your specific assay and cell line, as surfactants can have their own biological effects.

Frequently Asked Questions (FAQs)

1. Q: What is the best initial solvent to dissolve a crude or semi-purified extract from Aspergillus niger?

A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for initial solubilization of a wide range of natural products due to its high dissolving power for both polar and non-polar compounds. Acetone is another good choice as it can extract compounds with a wide range of polarities and has relatively low toxicity in many bioassay systems.

2. Q: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5%.[4] Most cell lines can tolerate up to 1% DMSO for short-term assays, but primary cells are often more sensitive.[2][4] It is highly recommended to perform a solvent tolerance test for your specific cell line and assay duration. A final concentration of 0.1% DMSO is considered safe for the vast majority of cell lines.[2][3]

3. Q: Can I use other organic solvents for my biological assays?

A: Yes, other solvents like ethanol, methanol, and acetone can be used. However, they are generally more toxic to cells than DMSO and should be used at lower final concentrations. It is crucial to determine the maximum tolerable concentration of any solvent in your specific assay system.

4. Q: How can I prepare a stock solution of "this compound" if it is poorly soluble even in DMSO?

A: For very hydrophobic compounds, you can try to dissolve the material in a small volume of 100% DMSO first.[4] Then, slowly add this solution dropwise to a vortexing aqueous buffer to reach the desired final concentration.[4] If turbidity appears, you have exceeded the solubility limit. Sonication can also aid in dissolving challenging compounds.[4]

Data Presentation

Table 1: Recommended Final Concentrations of Common Solvents in Biological Assays

SolventTypical Final Concentration (Cell-based Assays)General Remarks
Dimethyl sulfoxide (DMSO)≤ 0.5% (v/v)Most cell lines tolerate up to 1%; 0.1% is widely considered safe.[2][3][4]
Ethanol≤ 0.5% (v/v)Can be more toxic than DMSO; requires careful validation.
Methanol≤ 0.1% (v/v)Generally more toxic than ethanol; use with caution.
Acetone≤ 0.5% (v/v)Can be a good alternative to DMSO for some compounds.

Table 2: Solubility Characteristics of Major Secondary Metabolite Classes from Aspergillus niger

Metabolite ClassGeneral Solubility ProfileRecommended Initial Solvents
Polyketides (e.g., Naphtho-γ-pyrones)Generally non-polar to semi-polarDMSO, Acetone, Chloroform, Ethyl Acetate
Alkaloids Varies widely from polar to non-polarDMSO, Methanol, Ethanol, Chloroform
Pyranones Often polar to semi-polarMethanol, Ethanol, Water (for some)

Note: This table provides general guidance. The solubility of a specific compound can vary significantly based on its exact structure.

Experimental Protocols

Protocol 1: General Method for Solubilizing "this compound" for Biological Assays

  • Initial Solubilization: Weigh a precise amount of your dried "this compound" extract/compound. Add 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to aid dissolution.

  • Stock Solution Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Direct Dilution: For compounds with good aqueous solubility, you can directly dilute the DMSO stock into your final assay buffer.

    • Serial Dilution: For compounds prone to precipitation, perform serial dilutions from your high-concentration stock in 100% DMSO first. Then, dilute the intermediate DMSO solutions into the final assay buffer.

  • Final Dilution Step: Add the final aliquot of the DMSO solution to the assay buffer and mix immediately and thoroughly. Ensure the final DMSO concentration remains within the tolerated limits of your assay (see Table 1).

  • Visual Confirmation: Visually inspect the final solution for any signs of precipitation before use.

Protocol 2: Preparation of "this compound" for HPLC Analysis

  • Extraction: If starting from a fungal culture, extract the biomass or culture filtrate with a suitable organic solvent such as ethyl acetate, methanol, or acetone.

  • Drying: Evaporate the solvent from the extract under reduced pressure (e.g., using a rotary evaporator).

  • Reconstitution: Re-dissolve the dried extract in a solvent compatible with your HPLC mobile phase (e.g., methanol, acetonitrile, or a mixture of organic solvent and water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

Visualizations

experimental_workflow Workflow for Solubility Optimization start Start with 'this compound' sample dissolve Dissolve in 100% DMSO to create a stock solution start->dissolve dilute Dilute to final concentration in aqueous assay buffer dissolve->dilute observe Observe for precipitation dilute->observe proceed Proceed with assay observe->proceed No Precipitation troubleshoot Troubleshoot Solubility Issues observe->troubleshoot Precipitation Occurs

Caption: A flowchart illustrating the initial steps for solubilizing a sample and the decision point for troubleshooting.

troubleshooting_pathway Solubility Troubleshooting Pathway start Precipitation Observed lower_conc Lower final concentration start->lower_conc serial_dilution Use serial dilution start->serial_dilution co_solvent Add a co-solvent (e.g., Ethanol, PEG400) start->co_solvent adjust_ph Adjust buffer pH start->adjust_ph re_evaluate Re-evaluate solubility lower_conc->re_evaluate serial_dilution->re_evaluate co_solvent->re_evaluate adjust_ph->re_evaluate success Soluble re_evaluate->success Yes failure Still Insoluble (Consider alternative assay or extraction) re_evaluate->failure No

Caption: A decision-making diagram for addressing precipitation issues with "this compound".

References

Troubleshooting inconsistent MIC results for "Aspergillus niger-IN-1"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for "Aspergillus niger-IN-1".

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the antifungal susceptibility testing of Aspergillus niger.

Question 1: Why are my MIC results for the same Aspergillus niger isolate inconsistent between experiments?

Inconsistent MIC values for the same fungal isolate can stem from several technical and biological factors. Careful control of experimental parameters is crucial for reproducibility.

Common Causes of Inconsistency:

  • Inoculum Preparation and Concentration: The density of the initial conidial suspension is a critical variable. Both CLSI and EUCAST protocols specify precise inoculum concentrations. Deviations can significantly alter MIC results. For instance, a higher inoculum might lead to falsely elevated MICs. Conversely, a very high concentration of conidia (>10^6 conidia/mL) can sometimes lead to self-inhibition of germination, affecting the growth in control wells and leading to misinterpreted results[1].

  • Growth Medium Composition: The type and composition of the assay medium can influence the growth of A. niger and the activity of the antifungal agent. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommends RPMI 1640 supplemented with 2% glucose to enhance growth and facilitate endpoint determination[2]. In contrast, the Clinical and Laboratory Standards Institute (CLSI) M38-A protocol historically used RPMI without this supplementation[2]. Using different media formulations between experiments will lead to variability.

  • Incubation Time and Temperature: Adherence to a consistent incubation time and temperature is vital. The standard incubation period is typically 48 hours at 35°C[2]. Reading results too early or too late can lead to different interpretations of fungal growth inhibition.

  • Endpoint Reading Subjectivity: Visual determination of the MIC endpoint, especially for azoles where trailing growth can occur, is subjective. The CLSI defines the MIC for azoles as the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free control well[3]. For other agents like amphotericin B, the endpoint is typically 100% inhibition (no growth)[4]. Consistent training and, where possible, the use of a spectrophotometer can improve the reproducibility of endpoint reading.

  • Mixed Cultures or Contamination: Ensure the purity of your A. niger isolate. Contamination with other fungal species or even different strains of A. niger with varying susceptibility profiles can lead to inconsistent results. It is good practice to streak the isolate on an agar plate to confirm purity before starting an MIC assay[3].

Question 2: My MIC for a known susceptible A. niger isolate is unexpectedly high. What could be the cause?

An unexpectedly high MIC value can indicate either experimental error or the development of antifungal resistance.

Potential Reasons for High MICs:

  • Acquired Resistance: If the isolate has been repeatedly sub-cultured, especially in the presence of low levels of the antifungal agent, there is a risk of selecting for resistant mutants[3]. It is recommended to use fresh isolates from frozen stocks for experiments. Mechanisms of azole resistance in Aspergillus species often involve mutations in the cyp51A gene or overexpression of efflux pumps that actively remove the drug from the cell[5][6][7].

  • Incorrect Drug Concentration: Errors in the preparation of stock solutions or serial dilutions of the antifungal agent can lead to inaccurate final concentrations in the assay wells. Always verify calculations and ensure proper dissolution of the antifungal agent.

  • Methodological Differences: Different susceptibility testing methods can yield different MIC values. For example, MICs obtained by Etest® may differ from those obtained by broth microdilution[8]. When comparing results, it is essential to use the same testing methodology.

Question 3: I am observing fungal growth at high concentrations of an antifungal drug, but not at lower concentrations. Is this normal?

This phenomenon is known as the "paradoxical effect" or "Eagle effect" and has been observed in Aspergillus species, including A. niger, particularly with echinocandins (e.g., caspofungin) and sometimes with azoles like itraconazole[9]. It is characterized by fungal growth at concentrations above the MIC. While the exact mechanism is not fully understood, it is a known in vitro phenomenon and should be documented. When determining the MIC, the endpoint should be read as the lowest concentration that inhibits growth, disregarding any paradoxical growth at higher concentrations.

Question 4: What are the key differences between the CLSI and EUCAST broth microdilution methods for Aspergillus?

While both are standardized methods, there are critical differences that can affect MIC results. Consistency in using one method over the other is key for reproducible results.

ParameterCLSI M38-AEUCAST E.DEF 9.3
Assay Medium RPMI 1640RPMI 1640 + 2% Glucose
Inoculum Size 0.4 x 10⁴ to 5 x 10⁴ CFU/mL1 x 10⁵ to 2.5 x 10⁵ CFU/mL
MIC Endpoint (Azoles) ≥50% growth inhibition100% growth inhibition (no growth)

Data compiled from references[2][4].

Experimental Protocols

Broth Microdilution MIC Testing (Adapted from EUCAST Methodology)
  • Inoculum Preparation:

    • Grow the A. niger isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days to obtain sufficient conidiation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Filter the conidial suspension through sterile gauze to remove hyphal fragments.

    • Adjust the conidial suspension to a concentration of 2-5 x 10⁵ CFU/mL using a hemocytometer.

    • Further dilute this suspension in the test medium (RPMI + 2% Glucose) to achieve the final desired inoculum concentration.

  • Antifungal Plate Preparation:

    • Prepare serial twofold dilutions of the antifungal agent in the test medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

    • Include a drug-free well to serve as a positive growth control.

    • Include a well with sterile medium only as a negative control (blank).

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted final inoculum suspension to each well, bringing the total volume to 200 µL. This will result in a final inoculum of 1-2.5 x 10⁵ CFU/mL[2].

    • Seal the plate and incubate at 35°C for 48 hours[2].

  • Reading the MIC:

    • Visually examine the wells for fungal growth.

    • The MIC is the lowest concentration of the antifungal agent that shows no visible growth (100% inhibition)[2]. For certain drugs where trailing is common, alternative endpoint criteria may be used, but this must be applied consistently.

Data Presentation

Table 1: Typical MIC Ranges for Aspergillus niger with Common Antifungals

The following table summarizes typical MIC ranges observed for A. niger using different methods. Note that these values can vary between studies and specific isolates.

Antifungal AgentMethodMIC Range (µg/mL)Reference
VoriconazoleBroth Microdilution0.25 - 1
VoriconazoleEtest®0.0625 - 1
Amphotericin BBroth Microdilution0.5 - 4
Amphotericin BEtest®0.25 - 4
ItraconazoleEtest®0.5 - 16
CaspofunginBroth Microdilution (MEC)≤0.25 - ≥16[10]

MEC: Minimum Effective Concentration, a modified endpoint used for echinocandins.

Visualizations

Troubleshooting Logic for Inconsistent MICs

The following diagram outlines a logical workflow for troubleshooting inconsistent MIC results.

G cluster_troubleshooting Troubleshooting Steps start Inconsistent MIC Results Observed check_purity Verify Isolate Purity (Streak on Agar) start->check_purity check_inoculum Review Inoculum Preparation (Hemocytometer Count) check_purity->check_inoculum If Pure check_media Confirm Media Consistency (RPMI vs. RPMI + Glucose) check_inoculum->check_media If Correct check_protocol Standardize Protocol (Incubation Time/Temp, Endpoint Reading) check_media->check_protocol If Consistent check_drug Verify Antifungal Stock & Dilutions check_protocol->check_drug If Standardized consistent_results Consistent Results Achieved check_drug->consistent_results If Correct

Caption: Troubleshooting workflow for inconsistent MIC results.

Mechanism of Azole Antifungals and Resistance

This diagram illustrates the mechanism of action for azole antifungals and the primary mechanisms by which Aspergillus niger can develop resistance.

G cluster_cell Aspergillus niger Cell cluster_resistance Resistance Mechanisms ergosterol_pathway Ergosterol Biosynthesis Pathway cyp51a Lanosterol 14-α-demethylase (Cyp51A enzyme) ergosterol_pathway->cyp51a ergosterol Ergosterol (Cell Membrane Component) cyp51a->ergosterol azole Azole Antifungal azole->cyp51a Inhibits mutation Mutation in cyp51A gene mutation->cyp51a Alters enzyme, reduces binding overexpression Overexpression of Efflux Pumps overexpression->azole Removes drug from cell

Caption: Azole action and resistance in A. niger.

References

Overcoming limitations in "Aspergillus niger-IN-1" in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aspergillus niger-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common limitations encountered during in vitro experiments with this robust fungal strain.

Frequently Asked Questions (FAQs)

Q1: My this compound culture shows inconsistent growth and pellet morphology. What could be the cause?

A1: Inconsistent growth and variable pellet morphology in submerged cultures are common challenges.[1] Several factors can influence this, including inoculum concentration, medium composition, and agitation speed. High spore concentrations (e.g., above 10^6 conidia/mL) can sometimes lead to inhibited germination.[2]

Troubleshooting:

  • Standardize Inoculum: Ensure a consistent spore concentration for inoculation. A typical starting concentration is 5x10^5 spores/mL.[3]

  • Optimize Agitation: Agitation speed directly impacts pellet formation. Lower speeds tend to favor larger, fluffy pellets, while higher speeds can lead to smaller, more compact pellets or even dispersed mycelia.

  • Medium Composition: The carbon-to-nitrogen ratio and the presence of trace elements are critical. Ensure your medium is well-balanced for your specific application (e.g., enzyme vs. secondary metabolite production).

Q2: I am observing low yields of my target secondary metabolite. How can I improve production?

A2: Low yields of secondary metabolites are a frequent issue, as many biosynthetic gene clusters (BGCs) are silent or expressed at low levels under standard laboratory conditions.[1][4] Production is often growth-phase dependent, with most secondary metabolites produced during low or zero growth phases.[1]

Troubleshooting:

  • Optimize Fermentation Parameters: Systematically vary factors like pH, temperature, and nutrient sources (carbon, nitrogen).[5][6] For example, different nitrogen sources can significantly impact metabolite profiles.[7]

  • Elicitor Addition: Introduce elicitors or stressors to the culture, such as exposure to UV radiation or co-cultivation with other microorganisms, which can trigger the expression of otherwise silent BGCs.[7]

  • Genetic Engineering: Consider overexpression of pathway-specific transcription factors or key biosynthetic genes to enhance production.[8]

Q3: Sporulation in my submerged culture is poor or absent. What can I do to induce it?

A3: Inducing sporulation in submerged cultures can be challenging as it is often triggered by nutrient limitation and exposure to air. In liquid cultures, these conditions are not always met.

Troubleshooting:

  • Nutrient Limitation Shock: A sudden decrease in the concentration of the limiting nutrient, particularly nitrate, has been shown to induce heavy sporulation.[9]

  • Two-Stage Culture: Grow the mycelium in a nutrient-rich medium first, then transfer it to a nutrient-poor medium to trigger sporulation.

  • Solid-State Fermentation (SSF): If spores are the primary goal, consider using SSF, as this method more closely mimics the natural environment for sporulation.

Q4: My protoplast transformation efficiency is very low. How can I improve it?

A4: Low transformation efficiency can be due to several factors, including poor protoplast quality, inefficient DNA uptake, or issues with regeneration. The quality and age of the mycelium used for protoplasting are critical.[10]

Troubleshooting:

  • Optimize Mycelium Age: Use young, actively growing hyphae for protoplast isolation. Cultures grown for 13-14 hours are often optimal.[10]

  • Enzyme Cocktail: The choice and concentration of lytic enzymes are crucial. A mixture of enzymes, such as snailase and lyticase, can be more effective than a single enzyme.[10]

  • Osmotic Stabilizer: The type and concentration of the osmotic stabilizer (e.g., sorbitol, KCl, NaCl) need to be carefully optimized to ensure protoplast integrity.[10][11]

  • PEG Concentration and Incubation Time: Polyethylene glycol (PEG) is toxic to protoplasts, so both its concentration and the incubation time should be minimized while still allowing for efficient DNA uptake.[12]

Troubleshooting Guides

This guide provides a systematic approach to enhancing the production of extracellular enzymes like proteases and lipases.

Problem: Low extracellular enzyme activity in the culture supernatant.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Medium Composition Systematically test different carbon and nitrogen sources. For example, for protease production, try supplementing with various organic nitrogen sources.[5][13] For lipase, soybean meal and soybean oil have been shown to be effective.[14]Identification of optimal carbon and nitrogen sources for maximizing enzyme yield.
Incorrect pH Monitor and control the pH of the culture medium. The optimal pH for enzyme production can vary; for example, a pH of 7.0 was found to be optimal for a specific protease.[5]Maintained pH in the optimal range, preventing enzyme denaturation and promoting production.
Inappropriate Incubation Time Perform a time-course experiment to determine the peak of enzyme production. Enzyme activity can vary significantly over the fermentation period.[5]Determination of the optimal harvest time for maximum enzyme activity.
Solid vs. Submerged Fermentation If using submerged fermentation, consider switching to solid-state fermentation (SSF), which can sometimes lead to higher enzyme yields.[15]Potentially higher enzyme titers due to SSF conditions.

This guide addresses common issues encountered during the genetic transformation of this compound.

Problem: Low yield of viable protoplasts and poor transformation efficiency.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Mycelial Digestion Optimize the lytic enzyme cocktail and digestion time. A combination of enzymes may be more effective.[10] Incubating for 2-3 hours is a common starting point.[16]Increased yield of protoplasts from the starting mycelial mass.
Protoplast Lysis Adjust the osmolarity of the protoplasting and washing buffers. 0.6 M KCl or sorbitol are commonly used.[10] Gradual changes in osmotic strength can prevent shock.[11]Higher percentage of viable, intact protoplasts after digestion and washing.
Low DNA Uptake Optimize the PEG-mediated transformation protocol. Vary the concentration of PEG and the incubation time.[12] Ensure high-quality, clean DNA is used.[17]Increased number of transformants per microgram of DNA.
Poor Regeneration Use an appropriate osmotic-stabilized regeneration medium. Minimal Media Agar (MMA) with 1M sorbitol is a common choice.[3]Higher percentage of protoplasts successfully regenerating their cell walls and forming colonies.

Experimental Protocols

This protocol is adapted from established methods for Aspergillus niger.[3][10][12][16]

1. Mycelium Growth:

  • Inoculate 100 mL of YPD medium with 5x10^5 spores/mL of A. niger-IN-1.

  • Incubate at 30°C with shaking (150 rpm) for 13-15 hours.[10]

2. Protoplast Isolation:

  • Harvest mycelia by filtering through sterile Miracloth.

  • Wash the mycelia with a protoplasting buffer (e.g., 0.6 M KCl, 50 mM maleic acid, pH 5.5).

  • Resuspend the mycelia in the protoplasting buffer containing a lytic enzyme cocktail (e.g., a mixture of snailase and lyticase).[10]

  • Incubate at 30°C with gentle shaking for 2-3 hours.[16]

  • Filter the suspension through Miracloth to remove undigested mycelia.

  • Pellet the protoplasts by centrifugation (e.g., 4000 rpm for 10 min).[10]

  • Gently wash the protoplasts twice with an osmotic stabilizer solution (e.g., 0.6 M KCl).[10]

3. Transformation:

  • Resuspend the protoplast pellet in a suitable buffer (e.g., Aspergillus transformation buffer - ATB).

  • Add 5-10 µg of plasmid DNA to 100 µL of the protoplast suspension.[17]

  • Add PEG solution and mix gently. Incubate at room temperature for 10-20 minutes.

  • Add ATB to stop the reaction.

  • Plate the transformation mix onto selective, osmotically stabilized agar plates.

  • Incubate at 30°C until transformants appear.

Visualizations

Protoplast_Transformation_Workflow cluster_prep Mycelium Preparation cluster_protoplasting Protoplasting cluster_transformation Transformation Inoculation Inoculate Spores in YPD Incubation Incubate 13-15h at 30°C Inoculation->Incubation Harvest Harvest & Wash Mycelia Incubation->Harvest Digestion Enzymatic Digestion (2-3h) Harvest->Digestion Resuspend in enzyme mix Filtration Filter to Remove Debris Digestion->Filtration Centrifugation Pellet & Wash Protoplasts Filtration->Centrifugation DNA_Addition Add DNA to Protoplasts Centrifugation->DNA_Addition Resuspend protoplasts PEG_Fusion Add PEG, Incubate DNA_Addition->PEG_Fusion Plating Plate on Selective Medium PEG_Fusion->Plating Incubate_Final Incubate for Transformants Plating->Incubate_Final

Caption: Workflow for protoplast isolation and transformation.

Troubleshooting_Logic cluster_growth Growth Phase cluster_pathway Biosynthetic Pathway Start Low Product Yield CheckGrowth Is production growth-associated? Start->CheckGrowth OptimizeGrowth Optimize Growth Medium CheckGrowth->OptimizeGrowth Yes InduceStationary Induce Stationary Phase CheckGrowth->InduceStationary No PathwayKnown Is the pathway known? OptimizeGrowth->PathwayKnown InduceStationary->PathwayKnown OverexpressGenes Overexpress Key Genes PathwayKnown->OverexpressGenes Yes ScreenElicitors Screen Elicitors PathwayKnown->ScreenElicitors No End End OverexpressGenes->End Verify Production ScreenElicitors->End

Caption: Logic diagram for troubleshooting low product yield.

References

Technical Support Center: Aspergillus niger-IN-1 Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing antimicrobial susceptibility testing (AST) with Aspergillus niger-IN-1.

Frequently Asked Questions (FAQs)

Q1: Which standardized protocols are recommended for Aspergillus niger AST?

A1: The most widely recognized protocols are those from the Clinical and Laboratory Standards Institute (CLSI), specifically the M38-A2 document for broth dilution, and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5] For disk diffusion, the CLSI M44-A document provides a basis, though it was originally developed for yeasts.[6]

Q2: What is the recommended medium for broth microdilution testing of A. niger?

A2: RPMI 1640 medium is the standard for both CLSI and EUCAST guidelines.[4] The EUCAST method specifically recommends supplementing RPMI 1640 with 2% glucose to enhance growth and facilitate endpoint determination.[1][2][3]

Q3: How should the inoculum be prepared for A. niger AST?

A3: Inoculum suspensions should be prepared from fresh, mature cultures (3-7 days old) grown on a medium like Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar.[1][7] The conidia are harvested by gently rubbing the colony surface with a sterile, wetted swab or loop in a sterile saline solution, often containing a surfactant like Tween 20 to help disperse the conidia.[7] The resulting suspension should be vortexed to break up clumps and then adjusted to the target concentration.[1][7]

Q4: What is the correct final inoculum concentration for broth microdilution?

A4: The final inoculum concentration in the microdilution wells is crucial for reproducibility. For Aspergillus species, the CLSI M38-A2 recommends a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[4] The EUCAST protocol uses a slightly higher final inoculum of 1 x 10⁵ to 2.5 x 10⁵ CFU/mL.[1][2]

Q5: How are Minimum Inhibitory Concentration (MIC) endpoints determined for A. niger?

A5: For azoles, the MIC is the lowest drug concentration that shows a significant reduction in growth (typically ≥50% inhibition) compared to the positive control well. For amphotericin B, the endpoint is the lowest concentration with no visible growth (100% inhibition).[8] Endpoints are typically read visually after 48 hours of incubation.[1][8] Using a colorimetric indicator like resazurin can aid in easier endpoint reading.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Poor Growth in Control Wells 1. Inoculum concentration is too low. 2. Inactive or non-viable fungal strain. 3. Incorrect incubation temperature or duration. 4. Improper growth medium.1. Verify inoculum preparation and counting method (hemocytometer or spectrophotometer with established correlation to CFU counts). 2. Use a fresh, actively growing culture (3-7 days old) for inoculum preparation. 3. Ensure incubator is calibrated to 35°C and incubate for at least 48 hours.[1] 4. Confirm use of RPMI 1640 medium, buffered to pH 7.0.[1]
Confluent Growth in All Wells (Even at High Antifungal Concentrations) 1. Inoculum concentration is too high. 2. Antifungal agent degradation. 3. Intrinsic or acquired resistance of the A. niger strain.1. Standardize inoculum preparation carefully to achieve the recommended final concentration.[4][7] 2. Prepare fresh antifungal stock solutions and store them at the correct temperature (typically -70°C). 3. Verify results with a known susceptible quality control strain. If the QC strain is within range, the test strain is likely resistant.
"Skipped" Wells or Trailing Endpoints 1. Fungal clumping in the inoculum. 2. Paradoxical growth at higher drug concentrations (the "Eagle effect"), especially with echinocandins. 3. Subjectivity in visual endpoint reading.1. Vortex the conidial suspension vigorously.[7] Consider filtering the inoculum through sterile gauze or a nylon filter to remove large hyphal fragments or clumps.[1] 2. This is a known phenomenon. The MIC should be read at the concentration where growth is first significantly inhibited, ignoring paradoxical growth at higher concentrations. 3. Use a reference plate or a colorimetric assay to aid in consistent endpoint determination.[8] The endpoint for azoles is typically a prominent reduction in growth, not complete inhibition.[8]
High Inter-laboratory or Inter-assay Variability 1. Inconsistent inoculum preparation. 2. Differences in endpoint reading criteria. 3. Variations in media lots or preparation. 4. Inconsistent incubation conditions.1. Strictly adhere to a standardized protocol for inoculum preparation and quantification.[7][9] 2. Establish clear, written criteria for endpoint determination within the lab, with photographic examples if possible. 3. Use commercially prepared, quality-controlled media plates whenever possible. 4. Ensure consistent incubation temperature and humidity. Do not stack microdilution plates more than four high to ensure even heating.[10]
Poor Sporulation of A. niger Culture 1. Culture medium is not optimal for sporulation. 2. Incorrect incubation time or temperature.1. Use Potato Dextrose Agar (PDA) to encourage robust sporulation. 2. Incubate cultures for at least 5-7 days at 35°C to allow for mature conidia development.[1]

Experimental Protocol Summaries

Table 1: Comparison of Broth Microdilution Parameters (CLSI M38-A2 vs. EUCAST)
ParameterCLSI M38-A2 GuidelineEUCAST Guideline
Medium RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS.RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS, and supplemented with 2% glucose.[1][2][3]
Inoculum Source Fresh, mature (3-7 day old) cultures on PDA or Sabouraud agar.[7]Fresh, mature (2-5 day old) cultures on PDA.[1][2]
Initial Inoculum Prep Conidia covered with sterile 0.85% saline (+/- Tween 20), gently scraped.Conidia covered with sterile water + 0.1% Tween 20, gently collected with a swab.[1]
Inoculum Standardization Spectrophotometric adjustment to 0.09-0.11 absorbance at 530 nm, then diluted.Hemocytometer counting to adjust to 2-5 x 10⁶ CFU/mL, then diluted 1:10.[1][2]
Final Inoculum (in well) 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[4]1 x 10⁵ to 2.5 x 10⁵ CFU/mL.[1][2]
Incubation 35°C for 48-72 hours.[4]35°C for 48 hours.[1][2][3]
Endpoint Reading (Azoles) Prominent decrease in turbidity (≥50% inhibition) compared to control.No-growth visual endpoint (for some agents) or significant growth reduction.[1][2]
Endpoint Reading (Amphotericin B) Optically clear well (100% inhibition).[8]Optically clear well (100% inhibition).
Table 2: Disk Diffusion Parameters for Aspergillus niger
ParameterRecommended Guideline (Adapted from CLSI M44-A)
Medium Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[11]
Agar Depth 4.0 mm.[10]
Inoculum Standardized suspension matching a 0.5 McFarland standard.[12]
Inoculation A sterile cotton swab is used to evenly streak the entire surface of the agar plate.[11]
Disk Application Antifungal disks are applied to the inoculated surface. No more than 4 disks on a 90 mm plate.
Incubation 35°C for 24-48 hours.[6]
Reading Measure the diameter (in mm) of the zone of complete growth inhibition.

Methodological Workflows & Diagrams

Inoculum Preparation Workflow

Inoculum_Preparation cluster_culture 1. Fungal Culture cluster_harvest 2. Conidia Harvesting cluster_standardize 3. Standardization cluster_dilute 4. Final Dilution Culture Grow A. niger on PDA (35°C, 5-7 days) Harvest Overlay culture with saline + Tween 20. Gently scrape surface with a sterile loop. Culture->Harvest Vortex Vortex suspension vigorously (15s) to break up clumps. Harvest->Vortex Filter Optional: Filter through sterile gauze to remove hyphal fragments. Vortex->Filter Count Adjust concentration using: A) Hemocytometer (EUCAST) or B) Spectrophotometer (CLSI) Filter->Count Dilute Perform serial dilutions in RPMI medium to achieve final working concentration. Count->Dilute Ready for Inoculation Ready for Inoculation Dilute->Ready for Inoculation

Caption: Workflow for Aspergillus niger inoculum preparation.

Broth Microdilution (BMD) Experimental Workflow

Broth_Microdilution_Workflow PlatePrep Prepare 96-well plate with serial dilutions of antifungal agents in RPMI. Inoculate Inoculate plate wells with adjusted fungal suspension. Final volume = 200 µL. PlatePrep->Inoculate Inoculum Prepare standardized A. niger inoculum. Inoculum->Inoculate Incubate Incubate at 35°C for 48 hours in a humidified chamber. Inoculate->Incubate Read Read MIC endpoint visually. (Lowest concentration with significant growth inhibition) Incubate->Read

Caption: Broth microdilution workflow for A. niger AST.

Disk Diffusion Experimental Workflow

Disk_Diffusion_Workflow Inoculum Prepare A. niger inoculum matching 0.5 McFarland standard. PlateSwab Dip sterile swab in inoculum and streak evenly across Mueller-Hinton agar plate. Inoculum->PlateSwab DiskPlace Aseptically place antifungal disks on the agar surface. PlateSwab->DiskPlace Incubate Invert plates and incubate at 35°C for 24-48 hours. DiskPlace->Incubate Read Measure the diameter (mm) of the zone of inhibition. Incubate->Read

Caption: Disk diffusion workflow for A. niger AST.

References

Technical Support Center: Enhancing Cell Permeability of Thiazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of thiazolidine-2,4-dione (TZD) derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many thiazolidine-2,4-dione derivatives exhibit poor cell permeability?

A1: The thiazolidine-2,4-dione scaffold, while a versatile pharmacophore, can contribute to poor cell permeability due to a combination of factors.[1] The acidic nature of the TZD head group (pKa around 6-7) can lead to ionization at physiological pH, which hinders passive diffusion across the lipophilic cell membrane.[1] Furthermore, the overall physicochemical properties of the derivative, such as high polarity or a large molecular size, can also limit its ability to efficiently cross the lipid bilayer.

Q2: What are the primary strategies to improve the cell permeability of TZD derivatives?

A2: The main approaches to enhance the cell permeability of TZD derivatives include:

  • Prodrug Approach: This involves chemically modifying the TZD derivative to create an inactive or less active precursor (prodrug) with improved permeability.[2] Once inside the cell, the prodrug is converted back to the active parent compound.

  • Nanoformulation: Encapsulating the TZD derivative within nanocarriers, such as liposomes or solid lipid nanoparticles, can improve its solubility, stability, and cellular uptake.[3][4]

  • Structural Modification: Altering the chemical structure of the TZD derivative by adding or modifying functional groups can optimize its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, to favor better membrane permeation.[5]

Q3: How can I assess the cell permeability of my TZD derivatives in the lab?

A3: Several in vitro assays are commonly used to evaluate cell permeability:

  • Caco-2 Permeability Assay: This is a widely accepted model that uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to mimic the intestinal epithelium and predict in vivo drug absorption.[6][7][8]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is useful for assessing passive permeability.

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: This assay uses a monolayer of canine kidney epithelial cells and is often used to study the role of efflux transporters, such as P-glycoprotein (P-gp), in drug permeability.

Q4: What is the mechanism of action of thiazolidinediones, and how does it relate to cell permeability?

A4: Thiazolidinediones are well-known agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[9][10][11] For TZD derivatives to exert their therapeutic effect through PPAR-γ, they must first cross the cell membrane to reach this intracellular target. Therefore, poor cell permeability directly limits their biological activity.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays
Potential Cause Troubleshooting Step
Poor aqueous solubility of the TZD derivative. Prepare the dosing solution in a buffer containing a low percentage of a co-solvent like DMSO (typically ≤1%) to improve solubility without compromising cell monolayer integrity.
Compound is a substrate for efflux transporters (e.g., P-gp, BCRP). Perform a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. Co-incubate with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C) to confirm.[7]
High non-specific binding to the assay plate or cell monolayer. Add a protein like bovine serum albumin (BSA) to the basolateral (receiver) compartment to mimic in vivo sink conditions and reduce non-specific binding of lipophilic compounds.
Poor integrity of the Caco-2 cell monolayer. Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment to ensure its integrity. A significant drop in TEER suggests a compromised monolayer.
Issue 2: High Variability in Permeability Data
Potential Cause Troubleshooting Step
Inconsistent cell culture conditions. Standardize cell seeding density, passage number, and culture time (typically 21 days for Caco-2 cells) to ensure consistent monolayer differentiation.[8]
Precipitation of the compound during the assay. Visually inspect the wells for any signs of precipitation. If observed, reduce the compound concentration or modify the buffer composition.
Analytical method limitations. Ensure the LC-MS/MS or other analytical method is validated for the specific TZD derivative, with sufficient sensitivity and linearity in the assay buffer.

Quantitative Data on TZD Derivative Permeability

The following tables summarize available quantitative data on the permeability of various TZD derivatives. It is important to note that direct comparative studies of parent compounds and their improved formulations are limited in publicly available literature.

Table 1: Apparent Permeability (Papp) of Selected Thiazolidinedione Derivatives in Caco-2 Monolayers

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability ClassReference
GQ-1916.6High[12]
SCD-039.57Moderate[12]
SCD-042.33Moderate[12]
GQ-2No permeability detectedLow[12]
GQ-11No permeability detectedLow[12]
GQ-177No permeability detectedLow[12]

Permeability Classification: High (>10 x 10⁻⁶ cm/s), Moderate (1-10 x 10⁻⁶ cm/s), Low (<1 x 10⁻⁶ cm/s)

Table 2: In Silico Predicted Permeability of Thiazolidinedione Derivatives

Compound CodePredicted Caco-2 Permeability (nm/s)Predicted Human Intestinal Absorption (%)Reference
H215.8496.29[10]
H3--[10]
H14--[10]

Note: In silico predictions are computational estimates and should be confirmed with in vitro experiments.

Experimental Protocols

Detailed Protocol: Caco-2 Permeability Assay for Thiazolidinedione Derivatives

This protocol is adapted for hydrophobic compounds and aims to provide a reliable method for assessing the permeability of TZD derivatives.

1. Materials and Reagents:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)

  • Lucifer yellow or another fluorescent marker for monolayer integrity testing

  • Test TZD derivative and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • DMSO (for stock solutions)

  • Bovine Serum Albumin (BSA)

  • Analytical equipment (e.g., LC-MS/MS)

2. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Maintain the cell culture for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.

  • Before the experiment, measure the TEER of the monolayers to ensure their integrity (typically >200 Ω·cm²).

3. Permeability Assay (Apical to Basolateral):

  • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

  • Prepare the transport buffer: HBSS with 25 mM HEPES. For the basolateral (receiver) compartment, supplement the transport buffer with 1% BSA to improve the sink conditions for lipophilic compounds.

  • Prepare the dosing solution by dissolving the TZD derivative in HBSS. The final concentration of DMSO should be ≤1%.

  • Add the transport buffer to the basolateral compartment and the dosing solution to the apical (donor) compartment.

  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh, pre-warmed transport buffer.

  • At the end of the experiment, collect samples from the apical compartment.

  • Analyze the concentration of the TZD derivative in all samples using a validated analytical method like LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the drug in the donor compartment.

  • For bi-directional studies, calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)

Signaling Pathways and Experimental Workflows

PPAR-γ Activation Pathway

Thiazolidinediones primarily act by binding to and activating PPAR-γ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, leading to the transcription of genes involved in glucose and lipid metabolism.

PPAR_gamma_pathway TZD Thiazolidinedione Derivative CellMembrane Cell Membrane TZD->CellMembrane Permeation PPARg PPAR-γ Complex PPAR-γ/RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binding GeneTranscription Gene Transcription (Glucose & Lipid Metabolism) PPRE->GeneTranscription Activation

Caption: PPAR-γ activation by thiazolidinedione derivatives.

Wnt/β-catenin Signaling Pathway Inhibition

Some TZD derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. TZDs can interfere with this pathway at multiple levels, leading to decreased cell proliferation.

Wnt_pathway_inhibition cluster_wnt Wnt Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibition BetaCatenin β-catenin GSK3b->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation Proliferation Cell Proliferation TCF_LEF->Proliferation TZD Thiazolidinedione Derivative TZD->BetaCatenin Inhibition

Caption: Inhibition of Wnt/β-catenin signaling by TZDs.

PI3K/Akt Signaling Pathway Modulation

TZD derivatives can also modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, TZDs can induce apoptosis in cancer cells.

PI3K_Akt_pathway cluster_pi3k PI3K/Akt Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival TZD Thiazolidinedione Derivative TZD->PI3K Inhibition

Caption: Modulation of the PI3K/Akt pathway by TZDs.

Experimental Workflow for Improving TZD Permeability

This workflow outlines the logical steps for a research project aimed at enhancing the cell permeability of a TZD derivative.

experimental_workflow Start Start: TZD Derivative with Poor Permeability Strategy Select Strategy: 1. Prodrug Synthesis 2. Nanoformulation 3. Structural Modification Start->Strategy Synthesis Synthesize/Formulate New Derivatives Strategy->Synthesis PermeabilityAssay In Vitro Permeability Assay (e.g., Caco-2) Synthesis->PermeabilityAssay DataAnalysis Analyze Papp Values & Compare to Parent Compound PermeabilityAssay->DataAnalysis Optimized Optimized Derivative with Improved Permeability DataAnalysis->Optimized FurtherStudies Proceed to In Vivo Pharmacokinetic Studies Optimized->FurtherStudies

Caption: Workflow for enhancing TZD derivative permeability.

References

Technical Support Center: Antimicrobial Activity Testing of Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when testing fungal metabolites for antimicrobial activity.

Frequently Asked Questions (FAQs)

Q1: My results from the agar diffusion assay (disk or well) are not reproducible. What are the common causes?

A1: Lack of reproducibility in agar diffusion assays is a frequent issue. Several factors can contribute to this problem:

  • Inoculum Density: The concentration of the microbial inoculum is critical. Inconsistent inoculum preparation can significantly impact the size of the inhibition zone.[1][2]

  • Agar Depth: The thickness of the agar medium affects the diffusion of the metabolite. A standardized depth (e.g., 4 mm) is recommended for reproducible results.

  • Metabolite Solubility and Diffusion: Many fungal metabolites are hydrophobic and do not diffuse well into the aqueous agar matrix.[3] This can lead to smaller or non-existent inhibition zones, even for active compounds.

  • Solvent Effects: The solvent used to dissolve the fungal extract can have its own antimicrobial activity or interfere with the diffusion of the metabolites. It is crucial to run a solvent-only control.

For more reliable and quantitative results, consider using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4]

Q2: I am observing a "trailing" or "phantom growth" effect in my broth microdilution assay, making the MIC difficult to determine. What is this and how can I address it?

A2: The "trailing" phenomenon is the observation of reduced but persistent fungal growth over a wide range of antifungal concentrations.[5][6] This can make it difficult to determine a clear endpoint for the MIC. This effect is particularly common with azole antifungals.[6]

Troubleshooting Trailing Growth:

  • Incubation Time: Trailing often becomes more pronounced with longer incubation times. Reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) may provide a clearer result.[5][6]

  • pH of the Medium: The pH of the testing medium can influence trailing. Adjusting the pH to be more acidic (e.g., pH 5) has been shown to reduce this effect for some fungi.[5][7][8]

  • Spectrophotometric Reading: Instead of relying solely on visual inspection, using a microplate reader to measure optical density can provide a more objective determination of growth inhibition (e.g., ≥50% reduction in turbidity compared to the growth control).[4]

Q3: My fungal extract is highly colored. How can I accurately assess antimicrobial activity?

A3: Pigmented fungal extracts can interfere with colorimetric and visual assessments of microbial growth.[3][9]

Solutions for Colored Extracts:

  • Use of Growth Indicators: Incorporating a redox indicator, such as resazurin or tetrazolium salts (e.g., INT), can help visualize microbial growth. Viable cells will metabolize the dye, resulting in a color change.

  • Agar Dilution Method: In the agar dilution method, the extract is incorporated into the agar, and microbial growth is observed on the surface. This can make it easier to distinguish microbial colonies from the color of the medium.

  • Microscopic Examination: A small aliquot from the wells of a broth microdilution plate can be examined under a microscope to confirm the presence or absence of viable fungal cells.

Q4: I suspect my results are false positives. What are the potential causes?

A4: False positives in antimicrobial screening can arise from several sources:

  • Solvent Toxicity: The solvent used to dissolve the extract may have inherent antimicrobial properties. Always include a solvent control to rule this out.[10]

  • Cytotoxicity of the Extract: The fungal metabolite may be cytotoxic to the test organism without being a true antimicrobial. Further assays, such as time-kill kinetics, can help differentiate between static and cidal effects.

  • Contamination: Contamination of the media, reagents, or the fungal culture itself can lead to erroneous results.[1] Aseptic techniques are paramount.

  • Cross-reactivity in Specific Assays: In diagnostic assays like the galactomannan test for Aspergillus, false positives can be caused by certain antibiotics (e.g., piperacillin-tazobactam, amoxicillin-clavulanate) or cross-reactivity with other fungi.[11][12][13]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Potential Cause Troubleshooting Steps
Inoculum Size Variability Standardize inoculum preparation using a spectrophotometer to adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast) before further dilution.[1][2] Perform colony counts to verify the final inoculum concentration.
Improper Serial Dilutions Ensure accurate and thorough mixing at each step of the serial dilution process. Use calibrated pipettes.
Metabolite Instability Prepare fresh solutions of the fungal metabolite for each experiment. If the metabolite is known to be unstable, store it under appropriate conditions (e.g., protected from light, at a specific temperature) and for a limited time.
Edge Effects in Microtiter Plates Avoid using the outermost wells of 96-well plates, as they are more prone to evaporation. Fill the outer wells with sterile water or media to create a humidity barrier.
Issue 2: No Antimicrobial Activity Detected
Potential Cause Troubleshooting Steps
Poor Solubility of Metabolite Many fungal metabolites are hydrophobic.[3] Use a suitable solvent (e.g., DMSO, ethanol) at a concentration that is not inhibitory to the test organism. Emulsifying agents like Tween 80 can also be used, but their own potential for antimicrobial activity should be checked.
Inappropriate Assay Method For non-polar compounds, the agar diffusion method may yield false negatives due to poor diffusion.[3] The broth microdilution method is generally more suitable for such compounds.
Inactive Inoculum Use a fresh, viable culture of the test organism in the correct growth phase for inoculum preparation.
Degraded Metabolite Ensure the fungal extract has been stored properly to prevent degradation of the active compounds.

Data Presentation

Table 1: Effect of Inoculum Size on MICs of Antifungal Agents against Aspergillus spp.

Inoculum Concentration (CFU/mL)5-Fluorocytosine MIC (µg/mL)Itraconazole MIC (µg/mL)
1 x 10² to 5 x 10²< 0.12 - 40.12 - 1
1 x 10³ to 5 x 10³0.25 - 160.25 - 2
1 x 10⁴ to 5 x 10⁴> 640.5 - 4
1 x 10⁵ to 5 x 10⁵> 641 - 8
Data adapted from a study on the influence of different inoculum sizes on MICs. A significant increase in MIC was observed with higher inoculum concentrations for 5-fluorocytosine and a more species-dependent increase for itraconazole.[14][15]

Table 2: Common Solvents and Recommended Maximum Concentrations for Antimicrobial Assays

SolventMaximum Recommended Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO) ≤ 2%Higher concentrations can inhibit microbial growth. Always include a solvent control.
Ethanol ≤ 2%Volatility can be an issue; ensure proper plate sealing. Can have significant antimicrobial effects at higher concentrations.
Methanol ≤ 2%Similar to ethanol, exhibits antimicrobial properties at higher concentrations.
These are general recommendations. The susceptibility of the specific test organism to the solvent should always be determined experimentally.

Experimental Protocols

Broth Microdilution Method (Adapted from CLSI Guidelines)

This method determines the Minimum Inhibitory Concentration (MIC) of a fungal metabolite.[4][16][17]

  • Preparation of Fungal Inoculum: a. Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. b. Prepare a suspension of the fungal culture in sterile saline or water. c. Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard at 530 nm (approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL for yeast).[18] d. Dilute this suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration in the microtiter plate (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Preparation of Metabolite Dilutions: a. Dissolve the fungal metabolite in a suitable solvent (e.g., DMSO) to create a stock solution. b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve the desired final concentrations.

  • Inoculation and Incubation: a. Add the standardized fungal inoculum to each well of the microtiter plate containing the metabolite dilutions. b. Include a positive control (inoculum without metabolite) and a negative control (medium only). A solvent control should also be included. c. Incubate the plate at the optimal temperature for the test organism (e.g., 35°C) for 24-48 hours.

  • Determination of MIC: a. The MIC is the lowest concentration of the metabolite that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control. b. Growth inhibition can be assessed visually or by using a microplate reader.

Agar Disk Diffusion Method (Kirby-Bauer)

This is a qualitative method to screen for antimicrobial activity.[19][20]

  • Preparation of Inoculum and Plates: a. Prepare a standardized microbial inoculum as described for the broth microdilution method. b. Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a lawn of growth. c. Allow the plate to dry for a few minutes.

  • Application of Metabolite: a. Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the fungal metabolite solution. b. Aseptically place the disks onto the surface of the inoculated agar plate. c. Gently press the disks to ensure complete contact with the agar.

  • Incubation and Measurement: a. Invert the plates and incubate at the appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi). b. Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Visualizations

Experimental_Workflow General Workflow for Antimicrobial Screening of Fungal Metabolites cluster_0 Preparation cluster_1 Screening cluster_2 Quantitative Analysis cluster_3 Further Steps Fungal_Culture Fungal Culture Extraction Extraction of Metabolites Fungal_Culture->Extraction Primary_Screen Primary Screening (e.g., Agar Diffusion) Extraction->Primary_Screen Test_Organism Preparation of Test Organism Inoculum Test_Organism->Primary_Screen Active_Extracts Identify Active Extracts Primary_Screen->Active_Extracts MIC_Determination MIC Determination (Broth Microdilution) Active_Extracts->MIC_Determination Active Bioassay_Guided_Fractionation Bioassay-Guided Fractionation Active_Extracts->Bioassay_Guided_Fractionation Highly Active Data_Analysis Data Analysis and Interpretation MIC_Determination->Data_Analysis Compound_Identification Active Compound Identification Bioassay_Guided_Fractionation->Compound_Identification

Caption: General workflow for antimicrobial screening of fungal metabolites.

Troubleshooting_MIC Troubleshooting Inconsistent MIC Results Start Inconsistent MIC Results Check_Inoculum Is Inoculum Standardized? Start->Check_Inoculum Standardize_Inoculum Standardize Inoculum (0.5 McFarland, Verify Counts) Check_Inoculum->Standardize_Inoculum No Check_Dilutions Are Serial Dilutions Accurate? Check_Inoculum->Check_Dilutions Yes Standardize_Inoculum->Check_Dilutions Review_Pipetting Review Pipetting Technique, Use Calibrated Pipettes Check_Dilutions->Review_Pipetting No Check_Trailing Is 'Trailing' Growth Observed? Check_Dilutions->Check_Trailing Yes Review_Pipetting->Check_Trailing Address_Trailing Read at 24h, Adjust pH, Use Spectrophotometer Check_Trailing->Address_Trailing Yes Check_Solvent Is Solvent Control Clear? Check_Trailing->Check_Solvent No Address_Trailing->Check_Solvent Solvent_Toxicity Reduce Solvent Concentration or Change Solvent Check_Solvent->Solvent_Toxicity No Consistent_Results Consistent Results Check_Solvent->Consistent_Results Yes Solvent_Toxicity->Consistent_Results

Caption: Logical flowchart for troubleshooting inconsistent MIC results.

References

Technical Support Center: Aspergillus niger Synthesis Yield Improvement

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific strain "Aspergillus niger-IN-1" is not extensively documented in publicly available scientific literature. The following troubleshooting guides and FAQs are based on established principles for optimizing synthesis in Aspergillus niger and are intended to serve as a general guide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key factors affecting the synthesis yield in Aspergillus niger?

The synthesis yield in Aspergillus niger is a complex trait influenced by several factors that can be broadly categorized as:

  • Medium Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and trace elements, are critical. For instance, phosphate and nitrogen limitations can trigger the production of certain organic acids.[1] The carbon-to-nitrogen (C/N) ratio is also a significant factor influencing enzyme production.[2]

  • Fermentation Parameters: Physical and chemical conditions during fermentation, such as pH, temperature, aeration, and agitation speed, must be carefully controlled.[3][4] For example, a low pH of around 2.5-3.5 can favor citric acid production while inhibiting the formation of other acids like gluconic and oxalic acid.[1]

  • Fungal Morphology: The growth form of Aspergillus niger, whether as dispersed mycelia or pellets, significantly impacts product yield.[5][6] Dispersed morphology can lead to higher enzyme titers in some cases.[5]

  • Genetics of the Strain: The inherent genetic makeup of the Aspergillus niger strain determines its metabolic capabilities and potential for high-yield synthesis. Genetic engineering can be employed to enhance these capabilities.[7][8]

Q2: How can I optimize the fermentation medium for my product?

Medium optimization is a critical step to enhance product yield. A systematic approach is recommended:

  • Start with a Basal Medium: Begin with a known standard medium for Aspergillus niger, such as Aspergillus Complete Medium (ACM) or a defined minimal medium.[9]

  • Single-Factor Experiments: Identify the most influential components (e.g., carbon source, nitrogen source, key minerals) by varying one factor at a time while keeping others constant.[2]

  • Statistical Optimization: Employ statistical methods like Response Surface Methodology (RSM) with a Box-Behnken Design to study the interactions between the most significant factors and determine their optimal concentrations for maximum yield.[2][10]

Q3: What are the optimal temperature and pH for Aspergillus niger fermentation?

The optimal temperature and pH for Aspergillus niger fermentation are product-dependent. However, general ranges can be provided:

  • Temperature: Aspergillus niger can grow in a wide temperature range, from 6–47°C (42–116°F).[11] For many fermentation processes, the optimal temperature is often between 30°C and 37°C.[3][4][11] Exceedingly high temperatures can be detrimental to fungal cell viability.[4]

  • pH: The fungus can tolerate a very wide pH range, from 1.4 to 9.8.[11] The optimal pH for product synthesis is highly specific. For example, citric acid production is favored at a low pH (around 2.5-3.5), which also helps to prevent contamination and the formation of unwanted byproducts.[1]

Q4: How does morphology (pellets vs. dispersed mycelium) affect yield and how can I control it?

The morphology of Aspergillus niger in submerged cultures is crucial for productivity.

  • Pellets: Dense, spherical agglomerates of mycelium. This form can lead to mass transfer limitations (oxygen, nutrients) to the inner parts of the pellet, potentially reducing yield. However, it results in a lower viscosity of the fermentation broth, which can be advantageous.

  • Dispersed Mycelium: Freely suspended hyphae. This morphology generally offers better access to nutrients and oxygen, which can enhance the production of certain enzymes and secondary metabolites.[5] However, it significantly increases the viscosity of the broth, which can pose challenges for aeration and agitation.

Morphology can be controlled by:

  • Inoculum Concentration: A higher spore concentration often leads to a more dispersed morphology.

  • Agitation Speed: Higher shear forces can break up pellets, leading to more dispersed growth.

  • Medium pH: A low pH can promote dispersed morphology.[12]

  • Microparticle Addition: Adding microparticles like talcum or silicate can induce the formation of smaller, more uniform pellets or dispersed mycelia, which has been shown to significantly enhance the production of enzymes like glucoamylase and fructofuranosidase.[5][12]

Q5: Can genetic engineering improve my synthesis yield?

Yes, genetic engineering is a powerful tool for improving synthesis yield in Aspergillus niger. Key strategies include:

  • Overexpression of Key Genes: Increasing the expression of genes directly involved in the biosynthetic pathway of the target product or in precursor supply can significantly boost yield.[13][14] For example, overexpressing genes for glucose transporters and key glycolytic enzymes has been shown to increase malic acid production.[14]

  • Heterologous Expression: Aspergillus niger can be used as a host to produce non-native compounds by introducing the necessary biosynthetic genes from other organisms. This has been successfully demonstrated for the production of nonribosomal peptides like enniatin, beauvericin, and bassianolide, with yields reaching grams per liter.[15][16]

  • Promoter Engineering: Using strong constitutive or tunable promoters to control the expression of key genes allows for precise regulation of metabolic pathways and can lead to higher product titers.[7] The Tet-on system is an example of a tunable promoter that has been effectively used.[15][16]

  • Deletion of Competing Pathways: Knocking out genes that divert precursors to unwanted byproducts can redirect metabolic flux towards the desired product. For instance, deleting the gene for a citric acid transporter abolished citric acid accumulation, which was a step in improving malic acid production.[14]

Troubleshooting Guide

Problem: Low or No Product Yield

This is a common issue that can stem from multiple sources. A systematic approach is needed to identify the root cause.

LowYieldTroubleshooting Start Low/No Yield CheckContamination Check for Contamination (Microscopy, Plating) Start->CheckContamination CheckMedium Verify Medium Composition (pH, Components, Concentrations) CheckContamination->CheckMedium No Contaminated Contamination Detected CheckContamination->Contaminated Yes CheckFermentation Review Fermentation Parameters (Temp, pH, Aeration, Agitation) CheckMedium->CheckFermentation No MediumError Medium Error Found CheckMedium->MediumError Yes CheckInoculum Assess Inoculum Quality (Viability, Spore Count) CheckFermentation->CheckInoculum No FermentationError Parameter Deviation Found CheckFermentation->FermentationError Yes InoculumError Poor Inoculum Quality CheckInoculum->InoculumError Yes Sterilize Review and Improve Sterilization Protocol Contaminated->Sterilize OptimizeMedium Re-optimize Medium MediumError->OptimizeMedium OptimizeFermentation Re-optimize Parameters FermentationError->OptimizeFermentation PrepareNewInoculum Prepare Fresh Inoculum InoculumError->PrepareNewInoculum MorphologyEngineering q1 Is broth viscosity a major issue? q2 Is mass transfer (O2, nutrients) a limiting factor? q1->q2 No pellets Aim for Pellet Morphology q1->pellets Yes q2->pellets No dispersed Aim for Dispersed Morphology q2->dispersed Yes action_pellets Use lower inoculum density and lower agitation speed. pellets->action_pellets action_dispersed Use higher inoculum density, higher agitation, or add microparticles (e.g., talc). dispersed->action_dispersed MetabolicPathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle Pyruvate->TCA AcetylCoA->TCA Citrate Citric Acid TCA->Citrate Malate Malic Acid TCA->Malate Byproduct Byproducts (e.g., Oxalic Acid) TCA->Byproduct Knockout Genetic Knockout (e.g., cexA for citric acid export) Citrate->Knockout

References

Technical Support Center: Investigating Compound Stability in Aspergillus niger Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Aspergillus niger. This resource provides guidance on understanding and mitigating the degradation of compounds of interest, here generically termed "IN-1", during experimental procedures. The information provided is based on established knowledge of Aspergillus niger metabolism and general best practices for handling fungal secondary metabolites.

Troubleshooting Guides

This section addresses common issues encountered during the study of compound stability in Aspergillus niger cultures.

Issue 1: The compound of interest, "IN-1", is not detected or is present at very low concentrations in the final extract.

Potential CauseTroubleshooting Step
Silent Biosynthetic Gene Cluster The genes responsible for producing your compound might not be expressed under standard laboratory conditions[1]. Modify the culture conditions using the One Strain Many Compounds (OSMAC) approach. This involves systematically altering parameters such as growth media, temperature, pH, and aeration[2].
Inappropriate Extraction Solvent The solvent used may not be optimal for extracting "IN-1". If the polarity and chemical nature of your compound are known, select a solvent with similar properties. For unknown compounds, a good starting point is a broad-spectrum solvent like ethyl acetate or chloroform[3].
Degradation During Culturing Aspergillus niger possesses robust metabolic pathways for degrading xenobiotics and aromatic compounds[4][5][6]. Consider reducing the incubation time or harvesting at an earlier growth stage.
Degradation During Storage Fungal secondary metabolites can degrade at room temperature[7]. Store your samples at -80°C immediately after extraction to minimize degradation[8]. Storing at 4°C may be adequate for some compounds, but -80°C offers better protection[7].

Issue 2: High variability in the concentration of "IN-1" between replicate experiments.

Potential CauseTroubleshooting Step
Inconsistent Inoculum Size Standardize the inoculum preparation. Use a spectrophotometer to adjust the fungal spore suspension to a consistent density before inoculating your cultures[9].
Metabolite Instability Prepare fresh solutions of "IN-1" standards for each experiment. If the compound is known to be unstable, ensure it is stored under appropriate conditions (e.g., protected from light, specific temperature) for a limited time[9].
"Edge Effects" in Microtiter Plates The outer wells of microtiter plates are prone to evaporation, which can alter concentrations. Avoid using the outermost wells for samples; instead, fill them with sterile media or water to create a humidity barrier[9].
Inconsistent Incubation Conditions Ensure that incubation parameters such as temperature, shaking speed, and humidity are precisely controlled and consistent across all experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways in Aspergillus niger that could degrade my compound of interest?

Aspergillus niger has a vast metabolic network, including pathways for carbohydrate metabolism, amino acid metabolism, and the biosynthesis of secondary metabolites[4][10]. It is particularly adept at degrading a wide range of xenobiotics (foreign compounds) and aromatic compounds[5][6]. Key enzyme classes involved in these degradation processes include cytochrome P450s (CYPs), peroxidases, laccases, and hydrolases[5]. Depending on the chemical structure of "IN-1", it could be susceptible to degradation through pathways such as beta-oxidation, hydroxylation, or cleavage of aromatic rings[11].

Q2: How does the growth environment affect the stability of my compound?

Environmental factors significantly influence the secondary metabolism of Aspergillus niger. These include:

  • pH: The pH of the growth medium can affect both the production and stability of secondary metabolites[12].

  • Temperature: Suboptimal temperatures can stress the fungus, potentially leading to the expression of degradation enzymes. Storage temperature is also critical for preventing post-extraction degradation[7].

  • Nutrient Availability: The composition of the culture medium, including the carbon and nitrogen sources, can influence which metabolic pathways are active[12].

Q3: Can co-culturing Aspergillus niger with other microorganisms affect the degradation of "IN-1"?

Yes, co-cultivation can induce the expression of otherwise silent biosynthetic gene clusters and can also lead to the production of enzymes that may degrade your compound of interest as a form of chemical defense or competition[2].

Experimental Protocols

Protocol 1: General Procedure for Metabolite Extraction from Aspergillus niger

This protocol provides a general framework for extracting secondary metabolites. Optimization for your specific compound of interest ("IN-1") is recommended.

  • Harvesting: After the desired incubation period, separate the fungal mycelium from the liquid culture broth by filtration.

  • Mycelial Extraction:

    • Freeze-dry the mycelium to remove water.

    • Grind the dried mycelium into a fine powder.

    • Extract the powder with an appropriate organic solvent (e.g., methanol, ethyl acetate, or a mixture)[3]. Sonication can improve extraction efficiency.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

  • Broth Extraction:

    • Perform a liquid-liquid extraction on the culture broth using an immiscible organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, which contains the extracted metabolites.

  • Concentration and Storage:

    • Combine the supernatants from the mycelial extraction and the organic layer from the broth extraction.

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

    • Store the dried extract at -80°C until further analysis[8].

Protocol 2: Assessing the Stability of "IN-1" in Culture
  • Spiking: Introduce a known concentration of purified "IN-1" into a sterile liquid culture medium and also into an actively growing Aspergillus niger culture.

  • Time-Course Sampling: At regular intervals (e.g., 0, 6, 12, 24, 48 hours), take aliquots from both the sterile medium (control) and the fungal culture.

  • Extraction: Immediately process each aliquot using the metabolite extraction protocol described above.

  • Analysis: Analyze the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentration of "IN-1".

  • Data Interpretation: Compare the concentration of "IN-1" over time in the fungal culture to the control. A faster decrease in concentration in the fungal culture indicates degradation by the fungus.

Visualizations

Signaling Pathways and Workflows

Xenobiotic_Degradation_Pathway Xenobiotic Xenobiotic (IN-1) PhaseI Phase I Reactions (Hydroxylation, Oxidation) Xenobiotic->PhaseI CYPs, Peroxidases Intermediate Metabolic Intermediate PhaseI->Intermediate PhaseII Phase II Reactions (Conjugation) Excretion Excretion / Further Metabolism PhaseII->Excretion Intermediate->PhaseII Transferases

Caption: Generalized xenobiotic degradation pathway in Aspergillus niger.

Troubleshooting_Workflow Start Low/No 'IN-1' Detected CheckExtraction Verify Extraction Protocol (Solvent, Method) Start->CheckExtraction ExtractionOK Extraction OK CheckExtraction->ExtractionOK Yes ExtractionNotOK Modify Extraction CheckExtraction->ExtractionNotOK No CheckCulture Optimize Culture Conditions (OSMAC Approach) CultureOK Production Optimized CheckCulture->CultureOK Yes CultureNotOK Silent Gene Cluster? CheckCulture->CultureNotOK No CheckStability Perform Stability Assay (Time-course) Stable Compound is Stable CheckStability->Stable Yes Unstable Compound is Unstable CheckStability->Unstable No ExtractionOK->CheckCulture CultureOK->CheckStability Solution Reduce Incubation Time / Use Inhibitors Unstable->Solution

Caption: Experimental workflow for troubleshooting "IN-1" degradation.

Degradation_Factors Degradation Degradation of 'IN-1' Environmental Environmental Factors Environmental->Degradation pH pH Environmental->pH Temp Temperature Environmental->Temp Nutrients Nutrients Environmental->Nutrients Genetic Genetic Factors Genetic->Degradation EnzymeExpression Enzyme Expression Genetic->EnzymeExpression MetabolicPathways Active Metabolic Pathways Genetic->MetabolicPathways Experimental Experimental Conditions Experimental->Degradation IncubationTime Incubation Time Experimental->IncubationTime Storage Storage Conditions Experimental->Storage Extraction Extraction Method Experimental->Extraction

Caption: Factors influencing the degradation of fungal secondary metabolites.

References

Technical Support Center: Managing Off-Target Effects of Aspergillus niger-IN-1 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in managing potential off-target effects of Aspergillus niger-IN-1 during cellular assays.

Troubleshooting Guides

Issue 1: High background signal or false positives in colorimetric/fluorometric assays.

Question: I am observing a high background signal in my MTT/luciferase-based viability assay even in the absence of cells, or I'm seeing an unexpected increase in signal at high concentrations of this compound. What could be the cause and how can I troubleshoot this?

Answer: This is a common issue when working with natural product extracts, which can contain pigments or autofluorescent compounds that interfere with assay readouts.[1]

Troubleshooting Steps:

  • Run an "extract-only" control: Prepare wells with the same concentrations of this compound in the medium but without cells. Incubate under the same conditions as your experimental wells.[1] Subtract the absorbance/fluorescence readings from these wells from your experimental wells to correct for intrinsic compound signal.

  • Visual Inspection: Under a microscope, check for precipitation of the compound in the culture medium, which can scatter light and lead to artificially high absorbance readings.[1]

  • Switch to an orthogonal assay: Consider using a non-colorimetric or non-fluorometric endpoint, such as measuring ATP content (e.g., CellTiter-Glo®) or using a label-free method to assess cell confluence.

Logical Workflow for Troubleshooting Assay Interference:

start High Background or Unexpected Signal Increase control Run 'Extract-Only' Control start->control subtract Subtract Background Signal control->subtract visual Visually Inspect Wells for Precipitation subtract->visual end Obtain Corrected Data subtract->end precipitate Precipitate Observed? visual->precipitate solubility Improve Compound Solubility (e.g., optimize DMSO concentration, sonicate) precipitate->solubility Yes orthogonal Switch to Orthogonal Assay (e.g., ATP-based, label-free) precipitate->orthogonal No solubility->control orthogonal->end

Caption: Troubleshooting workflow for assay signal interference.

Issue 2: Bell-shaped dose-response curve.

Question: My dose-response curve for this compound shows increasing efficacy up to a certain concentration, after which the effect diminishes at higher concentrations. Is this an off-target effect?

Answer: A bell-shaped dose-response curve is a phenomenon that can be caused by several factors, including compound aggregation at higher concentrations, which reduces its bioavailability.[1] It can also be indicative of complex off-target pharmacology.

Troubleshooting Steps:

  • Solubility Assessment: Determine the aqueous solubility of this compound in your assay medium. Dynamic light scattering (DLS) can be used to detect aggregation.

  • Optimize Compound Concentration: Focus on the lower, more physiologically relevant concentration range of the compound. Off-target effects are often more pronounced at higher concentrations.[2]

  • Use of Detergents: In some cases, adding a low, non-toxic concentration of a detergent like Tween-80 can help prevent aggregation. This should be carefully validated to ensure the detergent itself does not affect the assay.

Issue 3: Observed cytotoxicity does not correlate with the intended target inhibition.

Question: this compound is showing significant cytotoxicity, but I am not sure if this is due to its intended on-target effect or a general toxic off-target effect. How can I distinguish between the two?

Answer: This is a critical step in compound validation. A multi-pronged approach is necessary to differentiate on-target from off-target cytotoxicity.

Experimental Workflow for On-Target vs. Off-Target Cytotoxicity:

start Observed Cytotoxicity with This compound target_engagement Confirm Target Engagement (e.g., CETSA, Western Blot for downstream markers) start->target_engagement orthogonal_inhibitor Use Structurally Unrelated Inhibitor of the Same Target target_engagement->orthogonal_inhibitor phenotype_recap Does it Recapitulate the Phenotype? orthogonal_inhibitor->phenotype_recap target_knockdown Target Knockdown/Knockout (siRNA/CRISPR) phenotype_recap->target_knockdown Yes off_target Evidence for Off-Target Effect phenotype_recap->off_target No phenotype_lost Is Cytotoxicity Lost? target_knockdown->phenotype_lost on_target Evidence for On-Target Effect phenotype_lost->on_target Yes phenotype_lost->off_target No

Caption: Workflow to dissect on-target vs. off-target cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target liabilities of natural products derived from fungi like Aspergillus niger?

A1: Fungal metabolites are structurally diverse and can interact with multiple cellular targets. Some common off-target effects include:

  • Cytotoxicity: Many fungal compounds can induce apoptosis or necrosis through mechanisms unrelated to the intended target.[3]

  • Reactivity: Some compounds may contain reactive functional groups that can covalently modify proteins non-specifically.

  • Interference with Signaling Pathways: Fungal metabolites can modulate key signaling pathways involved in cell survival, proliferation, and stress responses.[1]

Q2: How can I improve the solubility of this compound in my cellular assays?

A2: Poor solubility is a common challenge with natural products.[1] Here are some strategies:

  • Use of Solvents: Dimethyl sulfoxide (DMSO) is a common solvent. Ensure the final concentration in the culture medium is low (typically <0.5% v/v) and include a vehicle control.[1]

  • Sonication or Vortexing: Gentle sonication or vortexing of the stock solution can aid dissolution.[1]

  • Filtration: Microfiltering the solution can remove particulate matter, but be aware that this might also remove undissolved active components.[1]

Q3: What kind of control experiments are essential when working with this compound?

A3: A robust set of controls is crucial for interpreting your data correctly.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells in medium only.

  • Positive Control: A known inhibitor of your target or pathway of interest.

  • "Extract-Only" Control: As mentioned in Troubleshooting Guide 1, to account for assay interference.

Data Presentation

Table 1: Hypothetical Comparative Cytotoxicity of this compound in Various Cell Lines

Cell LineTarget ExpressionIC50 of this compound (µM)IC50 of Positive Control (µM)
Cell Line AHigh1.50.5
Cell Line BLow15.25.8
Cell Line C (Target KO)None> 50> 50

Table 2: Troubleshooting Checklist for Off-Target Effects

Potential IssueCheckRecommended Action
Compound PrecipitationYes / NoVisual inspection, DLS. Optimize solvent/concentration.
Assay InterferenceYes / NoRun "extract-only" controls.
Bell-Shaped Dose-ResponseYes / NoAssess solubility, test lower concentrations.
General CytotoxicityYes / NoUse orthogonal assays, target knockdown/knockout.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify that this compound binds to its intended intracellular target.[2]

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle or this compound at the desired concentration and incubate to allow for target binding.[2]

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.[2]

  • Lysis: Lyse the cells by freeze-thawing.[2]

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[2]

  • Analysis: Analyze the supernatant (soluble protein fraction) by Western blot or other protein detection methods for the presence of the target protein. A shift in the melting curve indicates target engagement.

CETSA Experimental Workflow Diagram:

start Treat Cells with Vehicle or this compound heat Heat Cell Aliquots to a Range of Temperatures start->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge analyze Analyze Soluble Fraction for Target Protein (e.g., Western Blot) centrifuge->analyze end Determine Thermal Shift analyze->end

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Counter-Screen for Reporter Gene Assay Interference

This protocol is to determine if this compound directly interferes with the reporter machinery (e.g., luciferase).[2]

Methodology:

  • Cell Transfection: Co-transfect cells with your specific reporter vector (containing the response element for your pathway) and a control reporter vector with a constitutive promoter (e.g., CMV or SV40) driving the expression of the same reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the transfected cells with a dose-range of this compound.

  • Signal Measurement: Measure the reporter signal from both vectors.

  • Data Analysis: If this compound inhibits the signal from both the specific and the constitutive reporter, it suggests a direct effect on the reporter enzyme or general cellular stress, rather than a specific pathway inhibition.[2]

Signaling Pathway Diagram: Hypothetical Target Pathway of this compound

cluster_membrane Cell Membrane receptor Receptor kinase1 Kinase A receptor->kinase1 ligand External Signal ligand->receptor in1 This compound kinase2 Kinase B in1->kinase2 kinase1->kinase2 tf Transcription Factor kinase2->tf nucleus Nucleus tf->nucleus gene Target Gene Expression nucleus->gene response Cellular Response (e.g., Apoptosis) gene->response

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Optimizing Dosage for In Vivo Studies with Aspergillus niger-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this guide is intended for research purposes only. The protocols and dosage recommendations are based on published studies with Aspergillus species, primarily Aspergillus niger and Aspergillus fumigatus. As there is no specific published data for a strain designated "IN-1", it is crucial to conduct thorough dose-ranging and toxicity studies for your specific experimental model and research objectives.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for Aspergillus niger-IN-1 in a murine model?

A1: A definitive starting dose for this compound cannot be provided without specific experimental data. However, based on studies with other Aspergillus species, a wide range of inoculum concentrations has been used depending on the route of administration and the desired outcome (e.g., colonization vs. invasive infection). For intranasal infections in mice, doses can range from 1 x 10² to 1 x 10⁹ conidia.[1] For intravenous challenge, a lower inoculum of 1 x 10⁷ to 2 x 10⁷ conidia is often sufficient to establish infection.[1] It is imperative to perform a pilot dose-response study to determine the optimal inoculum for your specific animal model and research question.

Q2: How does the route of administration affect the required dosage of this compound?

A2: The route of administration significantly impacts the required dosage and the resulting pathophysiology.[1]

  • Intranasal/Intratracheal: This route mimics the natural route of infection through inhalation and is often used to study pulmonary aspergillosis.[1] Higher inoculum concentrations may be required compared to intravenous administration.[1]

  • Intravenous: This method leads to a disseminated infection and is highly reproducible.[1] It generally requires a lower inoculum than respiratory routes.[1]

  • Nebulization/Aerosolization: This approach also simulates natural infection but can be difficult to standardize, leading to variability in the inhaled dose among animals.[1]

Q3: What are the key factors to consider when preparing the this compound inoculum?

A3: The quality and preparation of the fungal inoculum are critical for reproducible in vivo studies. Key considerations include:

  • Culture Conditions: The growth medium and incubation time can affect spore viability and virulence. Aspergillus niger is often cultured on media like molasses agar or potato dextrose agar for 7 days at 30°C to obtain mature spores.[2]

  • Spore Harvesting and Purification: Spores should be harvested and washed to remove mycelial fragments and metabolic byproducts. This is typically done by gently scraping the culture surface with a sterile solution and filtering the suspension.[3]

  • Quantification: Accurate quantification of spores is essential. This can be achieved using a hemocytometer or by plating serial dilutions and counting colony-forming units (CFUs).

  • Storage: Spore suspensions can be stored for short periods at 4°C. For long-term storage, glycerol stocks at -80°C are recommended.[3]

Q4: What are the potential toxic effects of this compound in vivo?

A4: While many strains of Aspergillus niger are considered safe for industrial applications, some can produce mycotoxins, such as ochratoxins.[4][5] The toxigenic potential of this compound should be evaluated. In animal models, high doses of toxigenic A. niger strains have been shown to cause histopathological changes, primarily in the kidneys and liver.[6] It is crucial to source your strain from a reputable culture collection and to be aware of its mycotoxin production profile.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
High variability in infection outcomes between animals. 1. Inconsistent inoculum preparation. 2. Inaccurate administration of the inoculum. 3. Variability in the animal model (e.g., age, weight, immune status).1. Standardize your inoculum preparation protocol, ensuring consistent spore concentration and viability. 2. Ensure proper training on the chosen administration technique to minimize variability. 3. Use animals of the same age, sex, and weight. Ensure consistent immunosuppression if used.
No signs of infection at the expected dose. 1. Inoculum dose is too low. 2. The animal model is resistant to infection. 3. Loss of virulence of the fungal strain.1. Perform a dose-escalation study to determine the minimum effective dose. 2. Consider using an immunosuppressed model to increase susceptibility.[1] 3. Use a freshly cultured and properly stored strain. Verify its virulence in vitro if possible.
Unexpectedly high mortality or severe toxicity. 1. Inoculum dose is too high. 2. The strain may be producing mycotoxins. 3. Off-target effects of the administration procedure.1. Reduce the inoculum concentration in subsequent experiments. 2. Test the strain for mycotoxin production. 3. Refine the administration technique to minimize tissue damage and stress to the animals.
Difficulty in quantifying fungal burden in tissues. 1. Inappropriate tissue homogenization method. 2. Low fungal load in the target organ. 3. Contamination during sample processing.1. Optimize tissue homogenization to ensure complete release of fungal elements. 2. Consider using more sensitive detection methods like quantitative PCR (qPCR) in addition to CFU counts. 3. Use sterile techniques throughout the sample collection and processing workflow.

Data Presentation

Table 1: Reported Inoculum Dosages for Aspergillus Species in Murine Models

Aspergillus Species Route of Administration Inoculum Dose (Conidia/mouse) Animal Model Reference
Aspergillus fumigatusIntranasal2.2 x 10⁴DBA/2 Mice[7]
Aspergillus fumigatusIntratracheal1 x 10⁷ - 2 x 10⁷Mice[1]
Aspergillus fumigatusIntravenous2.3 x 10⁷ (average)Rodents[8]
Aspergillus fumigatusAerosolization1 x 10⁹ conidia/mL (in nebulizer)Mice[9]
Aspergillus nigerSeed Treatment10² - 10⁶ per plantVegetable Seedlings[10]

Note: Data for A. niger in animal infection models is limited in the provided search results. The seedling data is included to show a range of concentrations used in a different biological system.

Experimental Protocols

Protocol 1: Preparation of this compound Spore Suspension
  • Culture: Streak this compound on a suitable agar medium (e.g., Potato Dextrose Agar or Malt Extract Agar) and incubate at 30°C for 5-7 days until sporulation is abundant.[2]

  • Harvesting: Flood the surface of the agar plate with sterile 0.05% Tween 80 in saline. Gently scrape the surface with a sterile cell scraper to dislodge the conidia.

  • Filtration: Filter the suspension through sterile miracloth or glass wool to remove mycelial fragments.[3]

  • Washing: Centrifuge the spore suspension at 3000 x g for 10 minutes. Discard the supernatant and wash the spore pellet twice with sterile phosphate-buffered saline (PBS).

  • Quantification: Resuspend the final pellet in a known volume of sterile PBS. Count the conidia using a hemocytometer.

  • Dilution: Dilute the stock suspension to the desired concentration for in vivo administration.

Protocol 2: Intranasal Inoculation in a Murine Model
  • Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or injectable anesthetic).

  • Positioning: Hold the mouse in a supine position.

  • Inoculation: Using a calibrated pipette, carefully dispense a small volume (typically 20-50 µL) of the this compound spore suspension into the nares of the mouse.

  • Recovery: Monitor the mouse until it has fully recovered from anesthesia.

Mandatory Visualization

Experimental_Workflow cluster_prep Inoculum Preparation cluster_admin In Vivo Administration cluster_eval Evaluation Culture Culture A. niger-IN-1 Harvest Harvest & Wash Spores Culture->Harvest Quantify Quantify Spores Harvest->Quantify DoseRange Dose-Ranging Study Quantify->DoseRange AnimalModel Select Animal Model AnimalModel->DoseRange Inoculation Inoculate Animals DoseRange->Inoculation Monitor Monitor Clinical Signs Inoculation->Monitor FungalBurden Assess Fungal Burden Monitor->FungalBurden Histo Histopathology Monitor->Histo

Caption: Experimental workflow for in vivo studies with this compound.

Dosage_Optimization cluster_fungal Fungal Factors cluster_host Host Factors cluster_exp Experimental Factors center_node Optimal In Vivo Dosage Strain Strain Virulence Strain->center_node Inoculum Inoculum Viability Inoculum->center_node Species Animal Species & Strain Species->center_node Immune Immune Status Immune->center_node Route Route of Administration Route->center_node Endpoint Desired Endpoint Endpoint->center_node

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activities of Aspergillus niger Extracts and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial properties of extracts derived from the fungus Aspergillus niger and the synthetic antibiotic ciprofloxacin. The information presented is intended to be an objective resource for researchers and professionals in the field of drug discovery and development, offering a side-by-side look at their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Disclaimer: The data for Aspergillus niger presented in this guide is based on studies of various strains and extracts. The specific strain "Aspergillus niger-IN-1" was not identified in the available literature. Therefore, the findings should be considered representative of the species' potential and not specific to a single, uncharacterized strain.

Data Presentation: Quantitative Antimicrobial Activity

The antimicrobial efficacy of Aspergillus niger extracts and ciprofloxacin has been quantified using standard methods such as the determination of the Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition in agar diffusion assays. The following tables summarize the available quantitative data. A direct comparison of the potency of crude fungal extracts (in mg/mL) and a pure antibiotic compound like ciprofloxacin (in µg/mL) should be approached with caution due to the differences in substance purity.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Test OrganismAspergillus niger Extract (Solvent)MIC (mg/mL)Ciprofloxacin MIC (µg/mL)Susceptibility Interpretation
Escherichia coliEthanolic0.125[1]≤1.0Susceptible
Ethyl Acetate0.312[1]
Staphylococcus aureusEthanolic0.125[1]≤1.0Susceptible
Ethyl Acetate0.0625[1]
Pseudomonas fluorescenceEthanolic1.25[1]--
Ethyl Acetate0.312[1]
Streptococcus mutansEthanolic1.25[1]--
Ethyl Acetate0.0625[1]
Candida albicansEthanolic1.25[1]--
Ethyl Acetate0.312[1]

Table 2: Zone of Inhibition Data from a Direct Comparative Study (Well Diffusion Method)

Test OrganismAspergillus niger Methanolic Extract (100 µg/mL) - Zone of Inhibition (mm)Ciprofloxacin - Zone of Inhibition (mm)
Bacillus subtilis2.314
Escherichia coli3.413

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a substance.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Seeding of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Substances: A defined volume (e.g., 100 µL) of the Aspergillus niger extract or ciprofloxacin solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the Aspergillus niger extract or ciprofloxacin are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and diluted in the broth.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Controls: Positive (microorganism in broth without antimicrobial agent) and negative (broth only) growth controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Visualizations: Workflows and Mechanisms of Action

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum AgarWell Agar Well Diffusion Inoculum->AgarWell BrothMicro Broth Microdilution (MIC) Inoculum->BrothMicro Antimicrobial Antimicrobial Agent Dilutions (A. niger extract / Ciprofloxacin) Antimicrobial->AgarWell Antimicrobial->BrothMicro Zone Measure Zone of Inhibition (mm) AgarWell->Zone MIC_Read Determine MIC Value BrothMicro->MIC_Read

Caption: Workflow for determining antimicrobial activity.

Mechanisms of Antimicrobial Action

mechanism_of_action cluster_cipro Ciprofloxacin cluster_aniger Aspergillus niger Extract Cipro Ciprofloxacin DNA_gyrase DNA Gyrase (Topoisomerase II) Cipro->DNA_gyrase Inhibits Topo_IV Topoisomerase IV Cipro->Topo_IV Inhibits DNA_rep DNA Replication Blocked DNA_gyrase->DNA_rep Topo_IV->DNA_rep Cell_death Bacterial Cell Death DNA_rep->Cell_death Aniger A. niger Secondary Metabolites Membrane Bacterial Cell Membrane Aniger->Membrane Disrupts Protein_synth Protein Synthesis Aniger->Protein_synth Affects Membrane_damage Membrane Damage & Increased Permeability Membrane->Membrane_damage Protein_inhibit Inhibition of Protein Synthesis Protein_synth->Protein_inhibit Cell_death2 Bacterial Cell Death Membrane_damage->Cell_death2 Protein_inhibit->Cell_death2

Caption: Contrasting mechanisms of antimicrobial action.

Concluding Remarks

Ciprofloxacin is a well-characterized antibiotic with a specific mechanism of action targeting bacterial DNA replication enzymes. Its potency is high, with inhibitory concentrations typically in the low µg/mL range. In contrast, Aspergillus niger produces a variety of secondary metabolites that exhibit antimicrobial activity through broader mechanisms, including the disruption of cell membranes and interference with protein synthesis.[2][3]

While the crude extracts of Aspergillus niger demonstrate antimicrobial activity, their potency is considerably lower than that of the pure compound ciprofloxacin, as would be expected. However, the diverse chemical nature of the fungal extracts could offer advantages in terms of a broader spectrum of activity or a lower propensity for the development of resistance. Further research, including the isolation and characterization of the specific bioactive compounds from Aspergillus niger and direct, standardized comparative studies, is necessary to fully elucidate their therapeutic potential relative to established antibiotics like ciprofloxacin.

References

Validating the antimicrobial efficacy of "Aspergillus niger-IN-1" against clinical isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, fungi have emerged as a prolific source of bioactive secondary metabolites. This guide provides a comprehensive comparison of the antimicrobial efficacy of extracts derived from Aspergillus niger, a versatile filamentous fungus, against a panel of clinically relevant microbial isolates. While specific data for a strain designated "Aspergillus niger-IN-1" is not publicly available, this analysis synthesizes findings from various Aspergillus niger strains to offer a robust evaluation of its potential as a source for new antimicrobial compounds.

Comparative Antimicrobial Efficacy

Extracts from various Aspergillus niger strains have demonstrated significant inhibitory activity against a broad spectrum of pathogenic bacteria and fungi. The antimicrobial potency, often quantified by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition, varies depending on the solvent used for extraction and the target microorganism.

The following tables summarize the quantitative data on the antimicrobial activity of Aspergillus niger extracts against several clinical isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of Aspergillus niger Ethanolic Extract

Clinical IsolateMIC (mg/mL)Reference
Escherichia coli0.125[1]
Staphylococcus aureus0.125[1]
Pseudomonas aeruginosa1.25[1]
Streptococcus mutans1.25[1]
Candida albicans1.25[1]

Table 2: Zone of Inhibition of Aspergillus niger Crude Extracts

Clinical IsolateSolventZone of Inhibition (mm)Reference
Candida albicansEthanol24[1]
Candida albicansEthyl Acetate36[1]
Staphylococcus aureusNot Specified25[2]
Pseudomonas aeruginosaNot Specified15[2]
Bacillus sp.Not Specified32[2]

Experimental Protocols

The evaluation of antimicrobial efficacy relies on standardized and reproducible laboratory methods. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are widely accepted in the scientific community.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5][6][7][8]

1. Preparation of Materials:

  • Aspergillus niger extract (test compound).
  • Clinically isolated microbial strains.
  • Mueller-Hinton Broth (MHB) or other suitable broth medium.[9]
  • Sterile 96-well microtiter plates.
  • Spectrophotometer.
  • Incubator.

2. Inoculum Preparation:

  • Culture the clinical isolate in the appropriate broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized bacterial suspension in the broth to a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]

3. Serial Dilution of the Extract:

  • Prepare a stock solution of the Aspergillus niger extract.
  • Perform a two-fold serial dilution of the extract in the wells of the 96-well plate using the broth as a diluent.

4. Inoculation and Incubation:

  • Add the prepared microbial inoculum to each well containing the serially diluted extract.
  • Include a positive control (inoculum without extract) and a negative control (broth without inoculum).
  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[8]

5. MIC Determination:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the extract at which no visible growth is observed.[5][10]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4][5]

1. Subculturing from MIC Wells:

  • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).[6]

2. Plating and Incubation:

  • Spread the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).
  • Incubate the plates at the appropriate temperature for 18-24 hours.

3. MBC Determination:

  • The MBC is the lowest concentration of the extract that results in no bacterial growth on the agar plate, or a ≥99.9% reduction in the initial inoculum count.[5][6]

Visualizing the Experimental Workflow

The following diagram illustrates the standard workflow for determining the MIC and MBC of an antimicrobial agent.

Antimicrobial_Efficacy_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_inoculum Prepare Standardized Inoculum serial_dilution Perform Serial Dilution of A. niger Extract inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate incubate_mic Incubate Plate inoculate_plate->incubate_mic read_mic Determine MIC (No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture Proceed if growth inhibition is observed incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Determine MBC (No Growth) incubate_mbc->read_mbc

Workflow for MIC and MBC Determination

Potential Mechanisms of Action: A Look at Fungal Signaling Pathways

The antimicrobial activity of fungal extracts is often attributed to a complex mixture of secondary metabolites, including polyketides, terpenoids, and alkaloids.[11] These compounds can disrupt microbial cell integrity and function through various mechanisms. One of the key ways fungi respond to and produce these antimicrobial compounds is through intricate signaling pathways.

While the specific signaling pathways governing the production of antimicrobial compounds in "this compound" are not detailed in the available literature, a general representation of a stress-response signaling pathway, often implicated in secondary metabolite production in fungi, is presented below. The High-Osmolarity Glycerol (HOG) pathway is a well-conserved MAP kinase cascade that plays a crucial role in responding to various environmental stresses, which can in turn trigger the production of defense compounds.[12]

Fungal_Signaling_Pathway cluster_stress Environmental Stress cluster_pathway HOG Signaling Pathway cluster_response Cellular Response stress Osmotic Stress, Oxidative Stress, Nutrient Limitation sensor Membrane Sensor stress->sensor mapkkk MAPKKK sensor->mapkkk mapkk MAPKK mapkkk->mapkk mapk Hog1 (MAPK) mapkk->mapk gene_expression Gene Expression (e.g., for secondary metabolite synthesis) mapk->gene_expression antimicrobial_production Production of Antimicrobial Compounds gene_expression->antimicrobial_production

Generalized Fungal Stress Response Pathway

References

A Comparative Analysis of Antimicrobial Agents: Thiazolidine-2,4-diones Versus Compounds from Aspergillus niger

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the ongoing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, both synthetic compounds and natural products are critical areas of investigation. This guide provides a comparative overview of two distinct classes of antimicrobial agents: the synthetically derived thiazolidine-2,4-diones and antimicrobial compounds isolated from the fungus Aspergillus niger. While a specific agent designated "Aspergillus niger-IN-1" is not found in the current scientific literature, this guide will address the user's core interest by comparing well-documented antimicrobial compounds from Aspergillus niger with representative thiazolidine-2,4-dione derivatives.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for selected thiazolidine-2,4-dione derivatives and compounds isolated from Aspergillus niger against a range of pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of Selected Thiazolidine-2,4-dione Derivatives

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
5-(2,4-Dichloro-arylidene)-thiazolidine-2,4-dioneStaphylococcus aureus2[1]
Bacillus subtilis4[1]
5-(3-Nitro-arylidene)-thiazolidine-2,4-dioneStaphylococcus aureus8[1]
Bacillus subtilis16[1]
Thiazolidinone Derivative (TD-H2-A)Methicillin-resistant S. aureus (MRSA)6.3 - 25.0[2]
Ciprofloxacin-Thiazolidine-2,4-dione Hybrid (3a)Staphylococcus aureus0.02 (µM)[3][4]
Ciprofloxacin-Thiazolidine-2,4-dione Hybrid (3l)Klebsiella pneumoniae0.08 (µM)[3][4]

Table 2: Antimicrobial Activity of Compounds and Extracts from Aspergillus niger

Compound/ExtractTarget MicroorganismMIC (µg/mL)Reference
5-hydroxymethyl-2-furancarboxylic acidRalstonia solanacearum15.56[5][6]
Agrobacterium tumefaciens250[5][6]
Erwinia carotovora31.25[5][6]
Ethyl Acetate ExtractStaphylococcus aureus62.5[7]
Escherichia coli312.5[7]
Candida albicans312.5[7]
Crude Extract (B10)Agrobacterium tumefaciens35 (IC50)[8][9]

Experimental Protocols

The data presented in this guide are primarily derived from two standard antimicrobial susceptibility testing methods: the Broth Microdilution Method and the Disk Diffusion Assay.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11][12]

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]

  • Inoculum Preparation: The test microorganism is cultured overnight, and the inoculum is prepared by suspending isolated colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] This suspension is then further diluted in the growth medium.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial or fungal suspension. A growth control well (without the antimicrobial agent) and a sterility control well (without microorganisms) are also included.

  • Incubation: The plate is incubated at an appropriate temperature (typically 35-37°C) for 16-20 hours.[12]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[10]

Disk Diffusion Assay

This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the zone of growth inhibition around a disk impregnated with the test compound.[13][14][15]

  • Inoculum Preparation and Plating: A standardized inoculum of the test bacteria is prepared as described for the broth microdilution method. A sterile cotton swab is dipped into the suspension, and the excess fluid is removed. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[14]

  • Application of Antimicrobial Disks: Paper disks impregnated with a standard concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate using sterile forceps.[13]

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-18 hours.[14]

  • Measurement of Inhibition Zones: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters. The size of the zone of inhibition is indicative of the susceptibility of the microorganism to the antimicrobial agent.[13]

Visualizing Methodologies and Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

G Experimental Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results A Prepare standardized microbial inoculum C Inoculate microtiter plate (Broth Microdilution) A->C D Inoculate agar plate and apply disks (Disk Diffusion) A->D B Prepare antimicrobial agent dilutions B->C E Incubate at 35-37°C for 16-20 hours C->E D->E F Determine MIC (Broth Microdilution) E->F G Measure zone of inhibition (Disk Diffusion) E->G

Caption: Workflow for Broth Microdilution and Disk Diffusion Assays.

Proposed Antimicrobial Mechanisms of Action

G Proposed Antimicrobial Mechanisms of Action cluster_tzd Thiazolidine-2,4-diones cluster_an Aspergillus niger Compounds A Thiazolidine-2,4-dione Derivative B Bacterial Topoisomerase IV & DNA Gyrase A->B Inhibits C Inhibition of DNA Replication & Repair B->C Leads to D Bacterial Cell Death C->D Results in E Antimicrobial Compound (e.g., Crude Extract B10) F Bacterial Cell Membrane E->F Damages G Increased Membrane Permeability F->G Leads to H Leakage of Intracellular Components G->H Causes I Bacterial Cell Death H->I Results in

Caption: Mechanisms of Thiazolidine-2,4-diones vs. A. niger compounds.

Discussion of Mechanisms

Thiazolidine-2,4-diones: The antimicrobial action of many thiazolidine-2,4-dione derivatives is attributed to their ability to inhibit essential bacterial enzymes. For instance, certain hybrids of thiazolidine-2,4-dione with ciprofloxacin have been shown to target bacterial topoisomerase IV and DNA gyrase.[3][4] These enzymes are crucial for DNA replication, recombination, and repair. Their inhibition leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.

Aspergillus niger Compounds: The antimicrobial compounds and extracts derived from Aspergillus niger appear to exert their effects through a different mechanism. Studies on crude extracts, such as B10, suggest that they act by damaging the bacterial cell membrane.[8][9] This damage increases the permeability of the membrane, leading to the leakage of essential intracellular components like proteins and nucleic acids, which culminates in cell death.[8]

Conclusion

Both synthetic thiazolidine-2,4-diones and natural compounds from Aspergillus niger represent promising avenues for the development of new antimicrobial agents. Thiazolidine-2,4-diones offer the advantage of synthetic tractability, allowing for the systematic modification of their structure to optimize activity and pharmacokinetic properties. Their mechanism of action, targeting specific bacterial enzymes, provides a clear rationale for drug design.

On the other hand, compounds from Aspergillus niger provide novel chemical scaffolds that may be effective against pathogens resistant to existing drugs. Their mechanism of disrupting the cell membrane is a target that is often less prone to the development of resistance.

Further research into both classes of compounds is warranted. For thiazolidine-2,4-diones, future work could focus on enhancing their spectrum of activity and reducing potential off-target effects. For compounds from Aspergillus niger, the isolation and structural elucidation of the specific bioactive molecules within crude extracts are necessary to fully understand their therapeutic potential. The comparative data and methodologies presented in this guide offer a valuable resource for researchers and professionals in the field of antimicrobial drug discovery.

References

Benchmarking the safety profile of "Aspergillus niger-IN-1" against existing antifungals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of the hypothetical strain Aspergillus niger-IN-1 against established antifungal agents. The data presented for existing antifungals is based on publicly available research, while the information for this compound is illustrative due to the absence of specific public data for a strain with this designation. This document is intended to serve as a framework for evaluating the safety of novel fungal-based therapies.

Executive Summary

Aspergillus niger, a fungus with a long history of use in industrial biotechnology and "Generally Recognized as Safe" (GRAS) status for many applications, presents an interesting paradigm for therapeutic development.[1][2][3][4] This guide benchmarks the hypothetical safety profile of a therapeutic strain, this compound, against three major classes of systemic antifungal drugs: polyenes (Amphotericin B), azoles (Fluconazole), and echinocandins (Caspofungin). The comparison focuses on key safety parameters including cytotoxicity, genotoxicity, and in vivo toxicity. While existing antifungals are effective, their use is often limited by significant side effects, including nephrotoxicity and hepatotoxicity.[5][6][7] Echinocandins are generally the most well-tolerated class.[5][7] The safety of any Aspergillus niger-based therapeutic would be critically dependent on the specific strain's inability to produce mycotoxins, such as ochratoxin A, which some wild-type strains are capable of synthesizing under certain conditions.[1][4][8][9][10][11]

Comparative Safety Data

The following tables summarize the safety profiles of this compound (hypothetical data) and representative existing antifungal drugs.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssayKey Findings
This compound (Hypothetical) Human Kidney (HEK293), Human Liver (HepG2)MTTNo significant reduction in cell viability up to 1000 µg/mL.
Amphotericin B Mouse Fibroblasts (BALB/3T3), Mouse Osteoblasts (MC3T3)MTTNo survival at ≥ 100 µg/mL after 7 days.[12]
Vero and Chang cellsPropidium IodideAcute toxicity evident at concentrations ≥0.005 mg/ml.[13]
Fluconazole African Green Monkey Kidney (Vero)MTTStatistically significant reduction in cell viability at 2612.1µM.[14][15]
Murine Fibroblasts (L929)MTTDramatic reduction in viability (>90%) at concentrations ≥ 250 µg/mL.[16]
Caspofungin Vero and Chang cellsPropidium IodideAcute toxicity observed at concentrations ≥0.3 mg/ml.[13]

Table 2: Genotoxicity Data

CompoundAssayCell Line / OrganismKey Findings
This compound (Hypothetical) Ames Test, Micronucleus TestS. typhimurium, MouseNo evidence of mutagenicity or clastogenicity.
Amphotericin B Not extensively studied for genotoxicity.-Data not readily available.
Fluconazole Comet Assay, Micronucleus TestAfrican Green Monkey Kidney (Vero)Increased DNA damage index and micronucleus frequency at 1306µM.[15]
In silico analysis-Potential for mutagenic effects predicted.[17]
Caspofungin Mouse Bone Marrow Chromosomal TestMouseNot genotoxic at doses up to 12.5 mg/kg.[18]

Table 3: In Vivo Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationKey Findings
This compound (Hypothetical) MouseIntravenousNo adverse effects observed up to 50 mg/kg.
Amphotericin B MouseIntravenousHigh toxicity, though liposomal formulations show a maximum tolerated dose 5-fold greater than deoxycholate form.[19] Small liposomes (100-150 nm) were found to be more toxic than larger ones (around 2000 nm).[20]
Fluconazole RatOralEvidence of hepatotoxicity with subchronic dosing.[14]
Caspofungin -IntravenousExcellent safety profile with few serious, drug-related adverse events.[21]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of safety data.

2.1. MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cells (e.g., HEK293, HepG2, Vero) are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are then exposed to various concentrations of the test compound (e.g., this compound extract, fluconazole) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.

  • Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

2.2. Micronucleus Test for Genotoxicity

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

  • Cell Culture and Treatment: Binucleated cells are often used (e.g., by treating with cytochalasin B) to ensure that the cells have undergone one round of mitosis. Cells are exposed to the test compound at various concentrations for a full cell cycle.

  • Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides and stained with a DNA-specific stain such as Giemsa or DAPI.

  • Scoring: The frequency of micronucleated cells is scored by analyzing at least 1000 binucleated cells per treatment group under a microscope. A significant increase in the number of micronucleated cells compared to the negative control indicates genotoxic potential.

2.3. In Vivo Acute Toxicity Study (Up-and-Down Procedure)

This method is used to estimate the LD50 (the dose that is lethal to 50% of the test animals) while minimizing the number of animals used.

  • Animal Model: Typically, mice or rats of a specific strain and sex are used.

  • Dosing: A single animal is dosed with the test substance. The dose is selected from a series of fixed dose levels.

  • Observation: The animal is observed for signs of toxicity and mortality for a defined period (e.g., 14 days).

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This process is continued until the stopping criteria are met.

  • Data Analysis: The LD50 is calculated based on the pattern of survival and mortality across the different dose levels.

Visualizing Mechanisms and Workflows

3.1. Signaling Pathways of Antifungal Action

The following diagrams illustrate the mechanisms of action for the compared antifungal classes and a hypothetical pathway for this compound.

cluster_polyene Polyenes (Amphotericin B) cluster_azole Azoles (Fluconazole) cluster_echinocandin Echinocandins (Caspofungin) cluster_aniger This compound (Hypothetical) AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation AmB->Pore Membrane Fungal Cell Membrane Leakage Ion Leakage (K+, Na+) Pore->Leakage Death Cell Death Leakage->Death Fluconazole Fluconazole Enzyme Lanosterol 14-α-demethylase Fluconazole->Enzyme Inhibits Lanosterol Lanosterol Lanosterol->Enzyme Ergosterol_synth Ergosterol Synthesis Enzyme->Ergosterol_synth Blocks Membrane_disrupt Membrane Disruption Ergosterol_synth->Membrane_disrupt Growth_inhibit Growth Inhibition Membrane_disrupt->Growth_inhibit Caspofungin Caspofungin Glucan_synthase β-(1,3)-D-glucan synthase Caspofungin->Glucan_synthase Inhibits Glucan β-(1,3)-D-glucan Synthesis Glucan_synthase->Glucan Blocks Cell_wall Fungal Cell Wall Osmotic_lysis Osmotic Lysis Glucan->Osmotic_lysis Fungicidal Fungicidal Effect Osmotic_lysis->Fungicidal AN_IN1 A. niger-IN-1 Secreted Protein Receptor Fungal Surface Receptor AN_IN1->Receptor Binds to Apoptosis_pathway Apoptosis Signaling Cascade Receptor->Apoptosis_pathway Activates Caspase Caspase Activation Apoptosis_pathway->Caspase Programmed_death Programmed Cell Death Caspase->Programmed_death

Caption: Comparative mechanisms of action of major antifungal drug classes.

3.2. Experimental Workflow for Safety Assessment

The following diagram outlines a typical workflow for assessing the safety profile of a new antifungal candidate.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_decision Decision Making start New Antifungal Candidate (A. niger-IN-1) cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) start->genotoxicity hemolysis Hemolysis Assay start->hemolysis decision Safe for Further Development? cytotoxicity->decision genotoxicity->decision acute_tox Acute Toxicity (LD50 Determination) hemolysis->acute_tox subchronic_tox Sub-chronic Toxicity (Repeat Dose Studies) acute_tox->subchronic_tox organ_tox Organ-specific Toxicity (Histopathology) subchronic_tox->organ_tox organ_tox->decision end Proceed to Clinical Trials decision->end Yes stop Terminate Development decision->stop No

Caption: General experimental workflow for preclinical safety evaluation.

Conclusion

This comparative guide highlights the potential safety advantages of a well-characterized, non-toxigenic strain of Aspergillus niger as a therapeutic agent. Based on the hypothetical data, this compound demonstrates a superior safety profile compared to conventional antifungals like Amphotericin B and Fluconazole, and is comparable to the well-tolerated echinocandins. The primary safety concern for any A. niger-based product would be the rigorous exclusion of mycotoxin production. Further non-clinical and clinical studies would be essential to fully characterize the safety and efficacy of any such novel therapeutic. The experimental protocols and workflows provided herein offer a foundational framework for conducting such evaluations.

References

Unveiling the Potential of Aspergillus niger-IN-1 in Combating Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Aspergillus niger-IN-1, a synthetic derivative of thiazolidine-2,4-dione, reveals its potential as an antimicrobial agent against a spectrum of bacterial and fungal pathogens. This guide offers an objective comparison of its performance with other alternatives, supported by available experimental data, detailed methodologies, and an exploration of its potential mechanisms of action. This information is curated for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of antibiotic resistance.

Performance Snapshot: this compound vs. Alternative Antimicrobials

This compound, identified as 5-(2-hydroxybenzylidene)thiazolidine-2,4-dione, has demonstrated notable in vitro activity against several standard microbial strains. The following tables summarize its Minimum Inhibitory Concentration (MIC) in comparison to other antimicrobial compounds derived from Aspergillus species and other thiazolidine-2,4-dione derivatives.

Table 1: Antimicrobial Activity of this compound

Test OrganismTypeThis compound MIC (μM/mL)[1]
Staphylococcus aureusGram-positive bacteria5.65
Bacillus subtilisGram-positive bacteria11.3
Escherichia coliGram-negative bacteria5.65
Klebsiella pneumoniaeGram-negative bacteria11.3
Salmonella typhiGram-negative bacteria5.65
Candida albicansFungus5.65
Aspergillus nigerFungus5.65

Table 2: Comparative Antimicrobial Activity of Other Aspergillus niger-Derived Compounds

Compound/ExtractStrainTest OrganismMIC (μg/mL)
MetazachlorA. niger xjAgrobacterium tumefaciens T-3731.25
5-hydroxymethyl-2-furancarboxylic acidA. niger xjRalstonia solanacearum RS-215.56
Ethyl acetate extractA. niger MTCC 12676Staphylococcus aureus62.5
Ethyl acetate extractA. niger MTCC 12676Escherichia coli312.5

Table 3: Activity of Other Thiazolidine-2,4-dione Derivatives Against Antibiotic-Resistant Bacteria

DerivativeTest OrganismMIC (μg/mL)
(Z)-5-(2,3,4-Trifluorobenzylidene)rhodanineMethicillin-resistant S. aureus (MRSA) ATCC 4330032[2]
5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one (2b)Multidrug-resistant S. aureus1-32[3]

It is important to note that direct cross-resistance studies of this compound on a panel of antibiotic-resistant bacterial strains have not yet been published. The data in Table 3, derived from studies on other thiazolidine-2,4-dione derivatives, suggests that this class of compounds can be effective against resistant pathogens like MRSA.[2][3] Further research is required to specifically evaluate the efficacy of this compound against these clinically important strains.

Deep Dive: Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of antimicrobial activity and cross-resistance.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. A common method is the broth microdilution assay.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound (this compound or alternatives) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Controls: Positive (bacteria and broth, no compound) and negative (broth only) growth controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Cross-Resistance Assessment

To evaluate cross-resistance, the MIC of the test compound is determined against both a susceptible (wild-type) strain and a known antibiotic-resistant strain of the same bacterial species.

Protocol:

  • Strain Selection: A pair of bacterial strains are selected, for example, a standard Staphylococcus aureus ATCC strain and a well-characterized Methicillin-Resistant Staphylococcus aureus (MRSA) strain.

  • MIC Determination: The broth microdilution MIC assay, as described above, is performed in parallel for both the susceptible and resistant strains with the test compound.

  • Comparison: The MIC values obtained for the susceptible and resistant strains are compared. A significant increase in the MIC for the resistant strain would indicate potential cross-resistance.

Visualizing the Science: Pathways and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis bacterial_culture Bacterial Culture (Susceptible & Resistant Strains) inoculation Inoculation of Bacterial Suspension bacterial_culture->inoculation compound_prep Compound Preparation (this compound & Alternatives) serial_dilution Serial Dilution of Compounds compound_prep->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination incubation->mic_determination cross_resistance_analysis Cross-Resistance Analysis mic_determination->cross_resistance_analysis

Experimental workflow for cross-resistance studies.

signaling_pathway cluster_bacterial_cell Bacterial Cell tzd Thiazolidine-2,4-dione (e.g., this compound) dna_gyrase DNA Gyrase (GyrB) & Topoisomerase IV (ParE) tzd->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Required for cell_death Cell Death dna_replication->cell_death Inhibition leads to

Proposed mechanism of action for some thiazolidinone derivatives.

Mechanism of Action: A Look into Thiazolidinone Derivatives

While the specific signaling pathways affected by this compound in bacteria are yet to be fully elucidated, studies on the broader class of thiazolidinone derivatives offer valuable insights. Some of these compounds are known to target bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication.[4] By inhibiting these enzymes, thiazolidinones can disrupt DNA synthesis, ultimately leading to bacterial cell death.[4] This dual-targeting capability is particularly promising as it may reduce the frequency of resistance development.[4] The investigation into the precise molecular interactions of this compound with these and other potential bacterial targets is a critical area for future research.

References

Unraveling the Structure-Activity Relationship of Naphtho-γ-Pyrones from Aspergillus niger: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While a specific compound designated "Aspergillus niger-IN-1" is not found in the current scientific literature, this guide focuses on a prominent class of bioactive secondary metabolites isolated from Aspergillus niger: the naphtho-γ-pyrones. This publication provides a comparative analysis of the structure-activity relationships (SAR) among analogs of this chemical class, offering valuable insights for researchers, scientists, and drug development professionals.

Naphtho-γ-pyrones are a class of fungal polyketides characterized by a pyrano-quinone bicyclic core.[1] These compounds, produced by various fungi including Aspergillus niger, have garnered significant interest due to their diverse biological activities, which include antimicrobial, antiviral, antioxidant, and anticancer properties.[1][2] This guide synthesizes experimental data to elucidate the key structural features of naphtho-γ-pyrone analogs that govern their biological efficacy.

Comparative Analysis of Biological Activities

The biological activity of naphtho-γ-pyrone analogs is significantly influenced by the nature and position of substituents on their core structure. The following tables summarize the quantitative data from various studies, comparing the performance of different analogs in key biological assays.

COX-2 Inhibitory Activity of Asperpyrone-Type Bis-Naphtho-γ-Pyrones

Bis-naphtho-γ-pyrones (BNPs) are dimers of naphtho-γ-pyrone units and represent a significant subclass of these compounds. A study on asperpyrone-type BNPs isolated from a marine-derived Aspergillus niger strain revealed their potential as COX-2 inhibitors. The inhibitory activities of several analogs are presented in Table 1.

CompoundStructureCOX-2 IC₅₀ (μM)[3]
Aurasperone FDimeric, with specific hydroxyl and linkage patterns11.1[3]
Aurasperone CDimeric, with variations in substitution4.2[3]
Asperpyrone ADimeric, distinct linkage and substitution6.4[3]
Celecoxib (Control)N/A<0.005[3]

Note: A lower IC₅₀ value indicates greater potency.

Preliminary SAR analysis from this study suggests that a free hydroxyl group at the C-8 position and the linkage at C-10' in the linear naphtho-γ-pyrone moiety are important for COX-2 inhibitory activity.[3]

Cholesterol Absorption Inhibitory Activity of Naphtho-γ-Pyrones

A series of naphtho-γ-pyrones isolated from a marine-derived strain of Aspergillus niger were evaluated for their ability to inhibit cholesterol absorption. The results, presented in Table 2, highlight the potential of these compounds as NPC1L1 inhibitors.

CompoundStructureCholesterol Absorption Inhibition (%)[2][4][5]
Compound 1Monomeric NγP85.2 ± 3.5[2][4][5]
Compound 2Monomeric NγP82.1 ± 2.8[2][4][5]
Compound 3Monomeric NγP88.9 ± 4.1[2][4][5]
Compound 4Monomeric NγP92.5 ± 3.9[2][4][5]
Ezetimibe (Control)N/A95.7 ± 2.1[2][4][5]

The data suggests that monomeric naphtho-γ-pyrones are effective inhibitors of cholesterol absorption, with potencies approaching that of the commercial drug ezetimibe.[2][4][5] Further studies are needed to delineate the specific structural features responsible for this activity.

Antiviral Activity of Aurasperone A

Aurasperone A, a bis-naphtho-γ-pyrone, has demonstrated notable antiviral activity against SARS-CoV-2. A comparative analysis of its activity against the positive control, remdesivir, is shown in Table 3.

CompoundIC₅₀ (μM)CC₅₀ (mM)Selectivity Index (SI)[6][7]
Aurasperone A12.2532.362641.5[6][7]
Remdesivir (Control)10.110.41541.07[6][7]

Aurasperone A exhibits potent antiviral activity with a significantly higher selectivity index compared to remdesivir, suggesting a more favorable safety profile.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Isolation and Purification of Naphtho-γ-Pyrones

The general workflow for isolating naphtho-γ-pyrones from Aspergillus niger cultures involves the following steps:

  • Fermentation: The fungal strain is cultured in a suitable medium, such as potato dextrose broth or on solid-state fermentation using rice as a substrate.

  • Extraction: The fermented broth and/or mycelia are extracted with an organic solvent, typically ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This often includes:

    • Silica Gel Column Chromatography: To fractionate the crude extract based on polarity.

    • Semi-preparative High-Performance Liquid Chromatography (HPLC): For the final purification of individual compounds.[3]

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3][5]

COX-2 Inhibitory Activity Assay

The COX-2 inhibitory activity of the purified compounds is typically assessed using a commercially available COX (ovine) inhibitor screening kit. The assay measures the peroxidase activity of COX-2, and the inhibition of this activity by the test compounds is quantified. Celecoxib is commonly used as a positive control.[3]

Cholesterol Absorption Inhibition Assay

The inhibitory effect on cholesterol absorption is evaluated using a cell-based assay. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are often used. The assay measures the uptake of radiolabeled cholesterol by the cells in the presence and absence of the test compounds. Ezetimibe is used as a positive control.

Antiviral Assay (SARS-CoV-2)

The antiviral activity against SARS-CoV-2 is determined using a plaque reduction assay in Vero E6 cells. The assay measures the ability of the compounds to inhibit the formation of viral plaques, which is indicative of viral replication. The 50% inhibitory concentration (IC₅₀) is then calculated. Cytotoxicity of the compounds on the host cells is also assessed to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/IC₅₀).[6][7]

Signaling Pathways and Molecular Mechanisms

Naphtho-γ-pyrones exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Nrf2 and Akt Signaling Pathways in Cancer

Some naphtho-γ-pyrones have been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents like cisplatin. They achieve this by suppressing the Nrf2 (Nuclear factor-erythroid 2-related factor 2) and Akt signaling pathways.[1] This leads to a reduction in the cellular antioxidant capacity and promotes the accumulation of reactive oxygen species (ROS), thereby inducing apoptosis in cancer cells.[1]

Nrf2_Akt_Pathway Naphtho_gamma_pyrone Naphtho-γ-pyrone Nrf2 Nrf2 Naphtho_gamma_pyrone->Nrf2 inhibits Akt Akt Naphtho_gamma_pyrone->Akt inhibits ROS ROS Accumulation Naphtho_gamma_pyrone->ROS promotes Antioxidant_Response Antioxidant Response (e.g., GSH production) Nrf2->Antioxidant_Response promotes Cell_Survival Cell Survival Akt->Cell_Survival promotes Cisplatin_Resistance Cisplatin Resistance Antioxidant_Response->Cisplatin_Resistance contributes to Cell_Survival->Cisplatin_Resistance contributes to Apoptosis Apoptosis ROS->Apoptosis induces Bioactivity_Workflow cluster_0 Isolation and Identification cluster_1 Bioactivity Evaluation Fungal_Culture Fungal Culture (Aspergillus niger) Extraction Extraction Fungal_Culture->Extraction Chromatography Chromatography Extraction->Chromatography Structure_Elucidation Structure Elucidation (NMR, MS) Chromatography->Structure_Elucidation Bioassays Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Structure_Elucidation->Bioassays Purified Analogs SAR_Analysis SAR Analysis Bioassays->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

References

Independent Validation of Published Antimicrobial Data for "Aspergillus niger-IN-1": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an independent validation and comparison of the published antimicrobial data for "Aspergillus niger-IN-1". The performance of this compound is evaluated against other reported antimicrobial activities of extracts and compounds derived from various Aspergillus niger strains. This document is intended for researchers, scientists, and drug development professionals interested in the antimicrobial potential of this and related compounds.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of "this compound" and other reported Aspergillus niger derivatives are summarized below. "this compound" is identified as a thiazolidine-2,4-dione derivative[1][2][3]. For a clear comparison, the Minimum Inhibitory Concentration (MIC) values are presented. It is important to note that direct comparison can be challenging due to variations in methodologies, units of measurement, and the nature of the tested substances (pure compound vs. crude extracts).

Organism"this compound" MIC (µM/mL)[1][2][3]Aspergillus niger MTCC 12676 Ethyl Acetate Extract MIC (mg/ml)[4]Aspergillus niger MTCC 12676 Ethanolic Extract MIC (mg/ml)[4]
Bacillus subtilis11.3--
Staphylococcus aureus5.650.06250.125
Klebsiella pneumoniae11.3--
Escherichia coli5.650.06250.125
Salmonella typhi5.65--
Candida albicans5.650.03121.25
Aspergillus niger5.65--
Streptococcus mutans-0.06251.25
Pseudomonas fluorescence-0.06251.25
Candida tropicalis-0.0312-
Candida glabrata-0.0312-

Experimental Protocols

The determination of antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the efficacy of a compound. The data for "this compound" was likely obtained using standardized methods. The standard methods for antifungal susceptibility testing are provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[5][6]. A generalized protocol for a broth microdilution assay, a common method for determining MIC values, is detailed below.

Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the MIC of an antimicrobial agent and is considered a gold standard[5][6].

1. Preparation of Materials:

  • Antimicrobial Agent: A stock solution of the test compound (e.g., "this compound") is prepared in a suitable solvent.
  • Microorganism: A standardized inoculum of the test microorganism is prepared from a fresh culture. The final concentration is typically adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for fungi)[7].
  • Growth Medium: A suitable liquid growth medium that supports the growth of the test microorganism is used (e.g., RPMI-1640 for fungi)[8].
  • 96-Well Microtiter Plate: Sterile plates are used to perform the assay.

2. Assay Procedure:

  • Serial Dilutions: The antimicrobial agent is serially diluted in the growth medium across the wells of the microtiter plate to create a range of concentrations.
  • Inoculation: Each well is inoculated with the standardized microorganism suspension.
  • Controls:
  • Growth Control: A well containing only the growth medium and the microorganism to ensure the organism is viable.
  • Sterility Control: A well containing only the growth medium to check for contamination.
  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism. For Candida species, this is typically 24-48 hours[5][7].

3. Data Interpretation:

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism[5]. This is typically determined by visual inspection or by using a spectrophotometer to measure turbidity.

Mandatory Visualization

Experimental Workflow for MIC Determination

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.

MIC_Workflow cluster_incubation Incubation cluster_analysis Data Analysis prep_agent Prepare Antimicrobial Agent Stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilution prep_inoculum Prepare Standardized Microorganism Inoculum inoculate Inoculate Wells with Microorganism prep_inoculum->inoculate prep_media Prepare Growth Medium prep_media->serial_dilution serial_dilution->inoculate controls Set Up Growth and Sterility Controls incubate Incubate Plate at Appropriate Temperature inoculate->incubate read_results Read Results Visually or with Spectrophotometer incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship of Antimicrobial Evaluation

The following diagram illustrates the logical relationship between the components involved in the evaluation of a novel antimicrobial compound.

Antimicrobial_Evaluation cluster_compound Test Compound cluster_organisms Test Organisms cluster_methodology Methodology cluster_result Result compound This compound method Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) compound->method gram_pos Gram-Positive Bacteria (e.g., S. aureus) gram_pos->method gram_neg Gram-Negative Bacteria (e.g., E. coli) gram_neg->method fungi Fungi (e.g., C. albicans) fungi->method mic Minimum Inhibitory Concentration (MIC) method->mic

Caption: Evaluation of a novel antimicrobial compound.

References

Unveiling the Potential of Aspergillus niger Metabolites in Biofilm Eradication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance has underscored the urgent need for novel antimicrobial strategies, particularly against resilient bacterial biofilms. Biofilms, structured communities of microorganisms encased in a self-produced matrix, exhibit notoriously high tolerance to conventional antibiotics and host immune responses. In the quest for effective anti-biofilm agents, metabolites from various microorganisms are being explored for their therapeutic potential. This guide provides a comparative analysis of the efficacy of metabolites derived from Aspergillus niger, a ubiquitous filamentous fungus, in eradicating bacterial biofilms, contextualized with the performance of other established and emerging anti-biofilm agents.

Efficacy of Aspergillus niger Metabolites Against Bacterial Biofilms

Recent studies have highlighted the promising anti-biofilm activity of cell-free supernatant (CFS) and extracts from Aspergillus niger. These preparations contain a cocktail of enzymes and secondary metabolites capable of disrupting the biofilm matrix and inhibiting bacterial growth.

A notable study demonstrated the effectiveness of A. niger CFS against biofilms of the opportunistic pathogen Pseudomonas aeruginosa. The research indicated that the CFS could both inhibit the formation of new biofilms and eradicate pre-formed ones. The minimum biofilm inhibitory concentration (MBIC50) and the minimum biofilm eradication concentration (MBEC50) were both observed at a 50% concentration of the CFS, achieving 56% and 55.7% efficacy, respectively[1]. The anti-biofilm activity is attributed to enzymes such as lactonase, β-glucosidase, acylase, and oxidoreductase produced by A. niger[1].

Furthermore, an extract from an endophytic Aspergillus niger strain isolated from Ficus retusa has shown significant antibiofilm potential against clinical isolates of Klebsiella pneumoniae. The extract was found to reduce the number of strong and moderate biofilm-forming isolates from 53.13% to 18.75%[2].

While direct data for a specific strain designated "IN-1" is not available in the public domain, the existing research on various Aspergillus niger strains provides a strong foundation for its potential as a source of biofilm-eradicating agents.

Comparative Analysis with Other Anti-Biofilm Agents

To provide a broader perspective, the efficacy of Aspergillus niger metabolites is compared with other agents in the following table. It is crucial to note that direct comparison is challenging due to variations in experimental conditions, bacterial strains, and biofilm age across different studies.

Anti-Biofilm AgentTarget Organism(s)Efficacy (Biofilm Reduction/Eradication)Reference
Aspergillus niger Cell-Free Supernatant Pseudomonas aeruginosa55.7% eradication at 50% concentration[1]
Aspergillus niger Endophytic Extract Klebsiella pneumoniaeReduced strong/moderate biofilm formers from 53.13% to 18.75%[2]
Ceftriaxone + Sulbactam + EDTA (CSE1034) ESBL-producing E. coli, K. pneumoniae, S. typhi3-log reduction in bacteria within the biofilm[3]
Ciprofloxacin S. aureus1.1 log reduction at a Ctd value of 8,640 mg·min/liter[4]
Vancomycin S. aureus0.2-log unit reduction at 32 µg/ml[4]
LL-37 (Antimicrobial Peptide) S. aureus>4-log reduction in CFU[5]
XF-73 (Quaternary Ammonium Compound) S. aureusComplete eradication at 2.6 µM[5]
Sodium Hypochlorite (0.5%) Aspergillus nigerSignificant reduction in biofilm mass[6]
UV-LEDs + Chlorine-based disinfectants Aspergillus niger2.38 to 3.20-fold higher log reduction compared to UV-LEDs alone[7]

Note: The table summarizes data from various sources and should be interpreted with caution due to differing methodologies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anti-biofilm agents.

Microtiter Plate Biofilm Assay (Crystal Violet Method)

This is a common and straightforward method for quantifying biofilm formation and eradication.

  • Preparation of Bacterial Suspension: Inoculate a single colony of the target bacterium into a suitable broth medium and incubate overnight at the optimal temperature. Dilute the overnight culture to a standardized optical density (e.g., 0.1 at 600 nm).

  • Biofilm Formation: Dispense 200 µL of the diluted bacterial suspension into the wells of a 96-well flat-bottom microtiter plate. Incubate for 24-48 hours at the optimal temperature to allow for biofilm formation.

  • Treatment with Anti-Biofilm Agent: After incubation, gently remove the planktonic cells by aspiration. Wash the wells twice with sterile phosphate-buffered saline (PBS). Add 200 µL of the anti-biofilm agent at various concentrations to the wells. Incubate for a specified period (e.g., 24 hours).

  • Crystal Violet Staining: Discard the treatment solution and wash the wells with PBS. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Solubilization and Quantification: Remove the crystal violet solution and wash the wells with distilled water until the washings are clear. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader. The absorbance is proportional to the biofilm biomass.

Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

  • Biofilm Formation: Grow biofilms on the pegs of an MBEC device (e.g., Calgary Biofilm Device) by immersing the pegs in a 96-well plate containing the bacterial culture for 24-48 hours.

  • Rinsing: After biofilm formation, rinse the peg lid in a 96-well plate containing PBS to remove planktonic bacteria.

  • Antimicrobial Challenge: Place the peg lid into a 96-well plate containing serial dilutions of the antimicrobial agent. Incubate for a specified time (e.g., 24 hours).

  • Recovery and Viability Assessment: After the challenge, rinse the pegs again in PBS. Place the peg lid into a 96-well plate containing fresh growth medium and sonicate to dislodge the biofilm bacteria. Alternatively, place the pegs in a neutralizing broth before plating on agar to determine the number of surviving colony-forming units (CFU). The MBEC is the lowest concentration that prevents bacterial regrowth from the treated biofilm.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying biofilm formation is crucial for developing targeted eradication strategies. In Aspergillus niger, several signaling pathways have been identified as key regulators of this process.

Calcineurin Signaling Pathway in Aspergillus niger Biofilm Formation

The calcineurin signaling pathway, which is calcium-dependent, plays a significant role in the formation of Aspergillus niger biofilms. Deletion of key genes in this pathway, such as MidA, CchA, CrzA, or CnaA, has been shown to inhibit biofilm formation by affecting spore hydrophobicity, cell wall integrity, and hyphal flocculation[8].

Calcineurin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca2_ext Ca²⁺ MidA MidA Ca2_ext->MidA CchA CchA Ca2_ext->CchA Ca2_int Ca²⁺ MidA->Ca2_int CchA->Ca2_int Calmodulin Calmodulin Ca2_int->Calmodulin CnaA Calcineurin (CnaA) Calmodulin->CnaA CrzA CrzA CnaA->CrzA Dephosphorylates Gene_Expression Gene Expression (hydrophobins, cell wall synthesis) CrzA->Gene_Expression Translocates to nucleus MAPK_Signaling_Pathway Light Light Signal MAPK_Cascade MAPK Cascade Light->MAPK_Cascade RlmA RlmA (Transcription Factor) MAPK_Cascade->RlmA Activates Biosynthesis Melanin & Extracellular Polysaccharide Synthesis RlmA->Biosynthesis Biofilm Biofilm Formation Biosynthesis->Biofilm Experimental_Workflow Start Start Culture Bacterial Culture Preparation Start->Culture Biofilm_Formation Biofilm Formation (24-48h) Culture->Biofilm_Formation Treatment Treatment with Anti-Biofilm Agent Biofilm_Formation->Treatment Washing Washing to Remove Planktonic Cells Treatment->Washing Quantification Biofilm Quantification Washing->Quantification CV Crystal Violet Staining Quantification->CV CFU CFU Counting Quantification->CFU Microscopy Microscopy (CLSM, SEM) Quantification->Microscopy End End CV->End CFU->End Microscopy->End

References

Safety Operating Guide

Proper Disposal Procedures for Aspergillus niger: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Aspergillus niger and associated waste materials in a research environment, ensuring personnel safety and regulatory compliance.

Aspergillus niger, a filamentous fungus, is a common microorganism utilized in various research and industrial applications. While it is generally classified as a Biosafety Level 1 (BSL-1) organism, certain strains or experimental conditions may warrant Biosafety Level 2 (BSL-2) precautions, particularly in facilities with immunocompromised personnel.[1] Adherence to proper disposal protocols is critical to prevent unintended release and ensure a safe laboratory environment.

All materials that have come into contact with Aspergillus niger, including cultures, stocks, contaminated labware, and personal protective equipment (PPE), must be decontaminated prior to disposal. The two primary methods for decontamination are steam sterilization (autoclaving) and chemical disinfection.

Decontamination and Disposal Procedures

Step 1: Waste Segregation at the Point of Generation

Immediately segregate all contaminated materials to prevent cross-contamination.

  • Solid Waste: Petri dishes, culture flasks, gloves, bench paper, and other contaminated solids should be collected in a designated, leak-proof biohazard container lined with an autoclave-safe bag.[2][3] For BSL-1 waste, a clear autoclave bag is often recommended, while BSL-2 waste typically requires a red or orange biohazard bag.[3]

  • Liquid Waste: Contaminated liquid cultures and media should be collected in a leak-proof container.

  • Sharps: Needles, scalpels, and contaminated broken glass must be placed in a puncture-resistant, autoclavable sharps container.[2]

Step 2: Decontamination

Method A: Steam Sterilization (Autoclaving)

Autoclaving is the preferred method for decontaminating solid and liquid biohazardous waste.

Experimental Protocol for Autoclaving:

  • Preparation: Before autoclaving, ensure the caps of any containers are loosened to allow for steam penetration. Add approximately a cup of water to solid waste bags to facilitate steam generation.[4]

  • Loading: Place the autoclave bag or sharps container in a secondary, leak-proof, and autoclavable tray to contain any potential spills.

  • Cycle Parameters: Operate the autoclave at a minimum of 121°C (250°F) and 15 psi. The cycle time will vary depending on the load size and density, but a minimum of 30-60 minutes is generally recommended for biohazardous waste to ensure complete sterilization.[3][5][6][7]

  • Validation: Regularly validate the efficacy of the autoclave using biological indicators (e.g., Geobacillus stearothermophilus spores) and chemical integrators in every load to confirm that sterilization conditions have been met.[7][8]

  • Post-Autoclaving: Once the cycle is complete and the waste is cooled, the autoclaved bag can be placed in a regular trash receptacle for disposal, in accordance with institutional policies.

Method B: Chemical Disinfection

Chemical disinfection is suitable for liquid waste and surface decontamination. The choice of disinfectant and the required contact time are crucial for effective inactivation of Aspergillus niger spores.

Experimental Protocol for Liquid Waste Disinfection:

  • Select Disinfectant: Choose an appropriate disinfectant from the table below. Bleach (sodium hypochlorite) is a common and effective choice.

  • Application: Add the disinfectant to the liquid waste to achieve the desired final concentration. For example, add one part household bleach to nine parts liquid waste to achieve a 10% bleach solution.

  • Contact Time: Allow the disinfectant to have a sufficient contact time with the waste. For a 10% bleach solution, a minimum contact time of 30 minutes is recommended.[5]

  • Disposal: After the required contact time, the decontaminated liquid can typically be disposed of down a sanitary sewer, followed by flushing with ample water, as per institutional guidelines.

Quantitative Data for Disinfection

The following table summarizes effective disinfectants, their recommended concentrations, and necessary contact times for the inactivation of Aspergillus niger.

DisinfectantConcentrationContact Time for Spore InactivationNotes
Sodium Hypochlorite (Bleach) 10% solution (approx. 0.5% sodium hypochlorite)5-30 minutesA 2.4% solution can achieve a >5 log reduction in 5 minutes.[9]
Ethanol 70%At least 10 minutesMay not be fully sporicidal; immersion is more effective than spraying.[10]
Glutaraldehyde 2%30 minutes for complete inhibition.[2]Effective but requires careful handling due to its toxicity.
Hydrogen Peroxide 3-6%Varies from minutes to over an hour.[11]Efficacy can be influenced by factors like pH and presence of organic matter.
Phenolics 0.4-0.5%Approximately 20 minutesEffective fungicidal agents.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Aspergillus niger waste.

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Decontamination cluster_2 Step 3: Final Disposal Solid Solid Waste (Cultures, PPE) in Autoclavable Biohazard Bag Autoclave Steam Sterilization (Autoclave) 121°C, 15 psi, 30-60 min Solid->Autoclave Primary Method Liquid Liquid Waste (Media) in Leak-proof Container Liquid->Autoclave Alternative Chemical Chemical Disinfection (e.g., 10% Bleach for 30 min) Liquid->Chemical Primary Method Sharps Sharps (Needles, Glass) in Puncture-proof Sharps Container Sharps->Autoclave Trash Regular Trash Autoclave->Trash Sewer Sanitary Sewer Chemical->Sewer

References

Personal protective equipment for handling Aspergillus niger-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Aspergillus niger-IN-1

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance outlines personal protective equipment (PPE), operational plans, and disposal protocols to ensure a safe laboratory environment.

Aspergillus niger is a common fungus generally classified as a Biosafety Level 1 (BSL-1) organism.[1][2] However, due to its potential to cause respiratory distress in immunocompromised individuals through airborne spores, adherence to Biosafety Level 2 (BSL-2) practices and containment procedures is strongly recommended, particularly when activities may generate aerosols.[3][4][5]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the necessary PPE for specific laboratory procedures.[6] The minimum required PPE for handling this compound includes:

  • Lab Coat: A snap-front lab coat, preferably with cinch cuffs, is required to protect clothing and skin from contamination.[5][7]

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[7] Goggles should be used when there is a risk of splashes.[7]

  • Gloves: Disposable nitrile gloves are essential for handling cultures and contaminated materials.[3][7] Double-gloving may be necessary for certain procedures.[8]

  • Closed-Toe Shoes: These are mandatory to prevent foot injuries from spills or dropped objects.[7]

  • Respiratory Protection: When working with dry spores or performing procedures with a high potential for aerosol generation (e.g., vortexing, sonication, centrifugation), a respirator or a disposable face mask should be worn to prevent inhalation of spores.[4][9][10]

Engineering Controls and Laboratory Practices
  • Biosafety Cabinet (BSC): All procedures with the potential to generate aerosols, such as pipetting, shaking, or vortexing, should be performed within a certified Class II BSC.[3][5]

  • Ventilation: Work should be conducted in well-ventilated areas to minimize spore concentration in the air.[4]

  • Centrifugation: Use sealed centrifuge rotors or safety cups. These should be loaded and unloaded only within a BSC.[5]

  • Aerosol Minimization: Employ techniques that reduce the creation of aerosols. Use parafilm to seal plates during incubation.[5]

Quantitative Safety Data

The following table summarizes key quantitative parameters for the safe handling and decontamination of this compound.

ParameterSpecificationContact TimeSource(s)
Steam Sterilization (Autoclave) 121°C (250°F)≥ 30 minutes[5]
Bleach Disinfection 1:10 dilution of household bleach20 minutes[5]
Glutaraldehyde Disinfection 0.5% alkaline solutionAs per manufacturer[3]
Mucous Membrane Exposure Flush Eyewash station / running water15 minutes[3][5]
Broken Skin Exposure Wash Soap and water15 minutes[3][5]
Intact Skin Exposure Wash Soap and water≥ 20 seconds[5]

Operational and Disposal Plan

The following step-by-step guidance details the complete workflow for handling this compound, from initial preparation to final waste disposal.

Experimental Protocol Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling this compound cluster_cleanup 3. Decontamination & Cleanup cluster_disposal 4. Waste Disposal cluster_exit 5. Final Steps prep_ppe Don Required PPE prep_bsc Prepare Biosafety Cabinet (BSC) prep_ppe->prep_bsc prep_materials Gather & Disinfect Materials prep_bsc->prep_materials handle_cultures Perform Manipulations in BSC (e.g., pipetting, plating) prep_materials->handle_cultures handle_incubation Seal Plates/Tubes & Incubate handle_cultures->handle_incubation cleanup_surface Disinfect BSC & Work Surfaces (e.g., 10% Bleach) handle_incubation->cleanup_surface cleanup_equipment Decontaminate Equipment cleanup_surface->cleanup_equipment dispose_solid Place Contaminated Solids in Biohazard Bag cleanup_equipment->dispose_solid dispose_liquid Chemically Decontaminate Liquid Waste cleanup_equipment->dispose_liquid dispose_autoclave Autoclave All Waste (121°C, 30 min) dispose_solid->dispose_autoclave dispose_liquid->dispose_autoclave dispose_final Dispose in Regulated Medical Waste dispose_autoclave->dispose_final exit_ppe Doff PPE Correctly dispose_final->exit_ppe exit_wash Wash Hands Thoroughly exit_ppe->exit_wash

Caption: Workflow for handling this compound.

Spill Procedures
  • Minor Spill (inside a BSC):

    • Leave the BSC running.

    • Wearing appropriate PPE, gently cover the spill with absorbent paper towels.

    • Apply a suitable disinfectant (e.g., 10% bleach), starting from the perimeter and working inwards.[3]

    • Allow for the required contact time (e.g., 20 minutes for bleach) before cleaning up the materials.[3][5]

    • Wipe down all affected surfaces and equipment within the cabinet.

    • Dispose of all cleanup materials as biohazardous waste.[3]

  • Major Spill (outside a BSC):

    • Alert all personnel in the area and evacuate immediately.

    • Prevent others from entering the contaminated area.

    • Remove any contaminated clothing.

    • Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EH&S) department.

    • Allow aerosols to settle for at least 30 minutes before re-entry.

    • Cleanup should be performed by trained personnel following institutional guidelines.

Waste Disposal Plan

All materials that come into contact with this compound must be treated as biohazardous waste.[3]

  • Solid Waste: All contaminated solid waste (e.g., petri dishes, gloves, pipette tips, paper towels) must be collected in a biohazard bag within the laboratory.

  • Liquid Waste: Liquid cultures and contaminated liquids should be decontaminated using an appropriate chemical disinfectant, such as a 1:10 dilution of bleach, for a minimum of 20 minutes before drain disposal, or collected for autoclaving.[5]

  • Decontamination: All waste must be decontaminated before it leaves the laboratory. The preferred method is steam sterilization (autoclaving) at 121°C for a minimum of 30 minutes.[3][5]

  • Final Disposal: After autoclaving, the decontaminated waste can be disposed of in the regulated medical waste stream according to institutional and local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aspergillus niger-IN-1
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Aspergillus niger-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.